2-Methylundecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJOHISYCKPIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873241 | |
| Record name | 2-Methylundecane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7045-71-8, 31807-55-3 | |
| Record name | 2-Methylundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isododecane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isododecane | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylundecane | |
| Source | EPA DSSTox | |
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| Record name | Isododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.182 | |
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| Record name | 2-methylundecane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLUNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Introduction: Defining 2-Methylundecane in the Context of Isoparaffins
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylundecane
2-Methylundecane (CAS No: 7045-71-8) is a branched-chain aliphatic hydrocarbon with the chemical formula C₁₂H₂₆.[1] It belongs to the larger family of isoparaffins, which are saturated hydrocarbons with branched structures. In industrial and commercial contexts, particularly in the cosmetics and personal care industries, 2-Methylundecane is often supplied under the broader term "isododecane".[2] This is a critical distinction for the scientific community, as "isododecane" can refer to a mixture of C12 isomers, most notably the highly branched 2,2,4,6,6-pentamethylheptane.[3] The physicochemical properties of a given sample can therefore vary depending on the specific isomeric composition and purity.
This guide focuses on the properties of the specific isomer, 2-methylundecane, while acknowledging the variations reported in commercial literature which may be reflective of isododecane mixtures. Understanding these properties is paramount for researchers and formulation scientists in predicting its behavior as a solvent, emollient, or carrier fluid, particularly in applications requiring high purity and well-defined performance characteristics such as in drug delivery systems or as a reference standard.
Molecular and General Properties
2-Methylundecane is a clear, colorless, and largely odorless liquid at ambient temperatures. Its branched structure imparts physical characteristics such as low viscosity and density, which are highly desirable in cosmetic formulations where it serves as a non-oily emollient and volatile solvent, leaving a light, "dry-touch" feel on the skin.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylundecane | [2] |
| Synonyms | Isododecane (common), 2-Methylhendecane | [2] |
| CAS Number | 7045-71-8 | [3][4][5] |
| Molecular Formula | C₁₂H₂₆ | [1][2][6] |
| Molecular Weight | 170.33 g/mol | [1][2][6] |
| Appearance | Clear, colorless liquid | |
| Odor | Odorless to virtually no odor |
Thermodynamic Properties: A Study in Variability
The thermodynamic properties of 2-methylundecane reported in the literature show significant variation. This discrepancy is a crucial data point for scientists, as it underscores the importance of sample characterization. The likely cause for this variability is the presence of different C12 isomers in samples labeled as "isododecane."
| Property | Reported Value Range | Source(s) |
| Boiling Point | 170°C to 210°C at 760 mmHg | [5][6][7] |
| Melting Point | -29°C to -81°C | [4][6][7] |
| Flash Point | 37°C to 66°C (closed cup) | [4][6][7] |
| Vapor Pressure | ~0.301 mmHg at 25°C (estimated) | [5] |
Causality Behind Property Variation
The branching of an alkane chain significantly influences its intermolecular van der Waals forces. A linear alkane like n-dodecane can pack more closely, leading to stronger intermolecular attractions and thus a higher boiling point (216°C) and melting point (-9.6°C) compared to its branched isomers. The more compact, spherical shape of highly branched isomers like 2,2,4,6,6-pentamethylheptane reduces the surface area available for interaction, lowering the boiling point. 2-Methylundecane, with its single methyl branch, falls somewhere in between. The wide range of reported values strongly suggests that many measurements were performed on mixtures of these isomers.
Caption: Relationship between isomeric purity and property value consistency.
Experimental Protocol: Boiling Point Determination via Distillation
This protocol provides a self-validating system for determining the boiling point of a liquid sample like 2-methylundecane. The trustworthiness of the result is ensured by calibrating the thermometer and correcting for atmospheric pressure.
Objective: To determine the boiling point of 2-methylundecane at atmospheric pressure.
Materials:
-
Round-bottom flask (50 mL)
-
Distillation head (Claisen adapter)
-
Condenser (Liebig or similar)
-
Receiving flask
-
Calibrated thermometer (-10 to 250°C range)
-
Heating mantle with stirrer
-
Boiling chips
-
Barometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are securely clamped.
-
Sample Preparation: Add ~20 mL of the 2-methylundecane sample and 2-3 boiling chips to the round-bottom flask. The boiling chips prevent bumping by ensuring smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Heating: Begin heating the sample gently. As the liquid boils, a condensation ring will rise. Heat is adjusted to maintain a slow, steady distillation rate (1-2 drops per second).
-
Temperature Reading: Record the temperature when it becomes constant. This stable temperature, observed while vapor and liquid are in equilibrium and condensate is dripping into the receiver, is the boiling point.
-
Pressure Correction: Record the atmospheric pressure from the barometer. If the pressure (P) is not 760 mmHg, apply a pressure correction. For nonpolar liquids like alkanes, the correction is approximately ΔT ≈ (760 - P) * 0.043 °C/mmHg.
-
Validation: The sharpness of the boiling point range provides an indication of purity. A pure compound will have a narrow boiling range (typically <1°C).
Physical and Optical Properties
These properties are fundamental for quality control and formulation development.
| Property | Reported Value | Conditions | Source(s) |
| Density | 0.74 - 0.75 g/cm³ | 15-20°C | [6][7] |
| Refractive Index (n_D_) | 1.409 - 1.421 | 20°C | [3][4][7] |
| Viscosity | ~1 cP (mPa·s) | 20°C |
Experimental Protocol: Density Determination using a Pycnometer
Objective: To accurately determine the density of 2-methylundecane.
Causality: The pycnometer method is a highly accurate gravimetric method. Its trustworthiness relies on the precise determination of the volume of the pycnometer, typically calibrated with ultrapure water, whose density at various temperatures is well-established.
Procedure:
-
Calibration:
-
Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).
-
Weigh the empty, dry pycnometer (m₁).
-
Fill the pycnometer with deionized, degassed water and thermostat it to a known temperature (e.g., 20.0°C).
-
Weigh the filled pycnometer (m₂).
-
Calculate the exact volume (V) of the pycnometer using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.
-
-
Measurement:
-
Empty and dry the calibrated pycnometer.
-
Fill it with the 2-methylundecane sample and thermostat to the same temperature (20.0°C).
-
Weigh the pycnometer filled with the sample (m₃).
-
-
Calculation:
-
Calculate the mass of the sample: m_sample = m₃ - m₁.
-
Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V.
-
Caption: Workflow for density determination using a pycnometer.
Solubility Profile and Partition Coefficient
As a nonpolar aliphatic hydrocarbon, 2-methylundecane's solubility is governed by the "like dissolves like" principle.
-
Water Solubility: It is almost insoluble in water. One estimate places its solubility at approximately 0.097 mg/L at 25°C.[5]
-
Organic Solvent Solubility: It exhibits very good solubility or unlimited miscibility with many nonpolar and weakly polar organic solvents, including higher alcohols, ethers, esters, aromatic hydrocarbons, chlorinated hydrocarbons, silicones, and other isoparaffins.
-
Octanol-Water Partition Coefficient (logP): The estimated logP value is approximately 6.4 - 6.7.[2][5] This high value indicates strong lipophilicity, signifying its preference for non-aqueous environments. This is a key parameter in drug development for predicting the distribution of a substance in biological systems and in environmental science for assessing bioaccumulation potential.
Spectroscopic and Safety Information
Spectroscopic Profile: Structural confirmation of 2-methylundecane relies on standard spectroscopic techniques. Public databases provide reference spectra:
-
Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center shows a top peak (base peak) at an m/z of 43, corresponding to the isopropyl fragment [CH(CH₃)₂]⁺, which is characteristic of this structure.[2]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectral data are available, allowing for unambiguous structural elucidation by analyzing chemical shifts, splitting patterns, and integrations.[2]
Safety and Handling:
-
GHS Classification: It is classified as a flammable liquid (H226) and may be fatal if swallowed and enters airways (Aspiration Hazard, H304).[2][4]
-
Handling Precautions: Due to its flammability and volatility, it should be handled in a well-ventilated area, away from ignition sources.[6] Use of non-sparking tools is recommended.[6] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn to avoid skin and eye contact.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Conclusion
2-Methylundecane is a C12 isoparaffin with well-defined physicochemical properties that make it a versatile solvent and emollient. However, professionals sourcing this material must be acutely aware of the potential for isomeric impurity, especially when sold under the generic "isododecane" name. The significant variation in reported thermal properties like boiling and melting points serves as a key indicator of sample composition. For applications in research and development, verifying the identity and purity of 2-methylundecane via spectroscopic and chromatographic methods, alongside precise experimental determination of its core physical properties, is not just recommended but essential for ensuring reproducible and reliable results.
References
-
2-METHYLUNDECANE - Ataman Kimya. Ataman Kimya. [Link]
-
2-Methylundecane - ChemBK. ChemBK. [Link]
-
2-methylundecane. Chemister. [Link]
-
2-Methylundecanal - Wikipedia. Wikipedia. [Link]
-
Undecane, 2-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]
-
2-Methylundecane | C12H26 | CID 23459 - PubChem. National Institutes of Health. [Link]
-
2-methyl undecane, 7045-71-8 - The Good Scents Company. The Good Scents Company. [Link]
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- 4. echemi.com [echemi.com]
- 5. 2-methyl undecane, 7045-71-8 [thegoodscentscompany.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chembk.com [chembk.com]
Technical Whitepaper: Advanced Synthesis & Mechanistic Pathways of 2-Methylundecane
Executive Summary
2-Methylundecane (CAS: 7045-71-8) is a branched alkane isomer of dodecane, widely utilized as a high-purity solvent in liquid chromatography, a non-volatile reference standard in fuel analysis, and a core component in the chemical ecology of specific insect pheromones. Its structural specificity—a single methyl branch at the C2 position of a C11 chain—imparts unique volatility and viscosity profiles compared to n-dodecane.
This technical guide details two distinct synthetic pathways for 2-methylundecane:
-
The Classical Stepwise Route: Grignard addition to 2-undecanone followed by dehydration and hydrogenation. This method is robust, using readily available precursors.
-
The Convergent Catalytic Route: Copper-catalyzed cross-coupling (Kochi coupling) of isopropylmagnesium bromide and 1-bromononane. This method offers higher atom economy and direct C-C bond formation.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
Before synthesis, the target molecule must be defined by its physicochemical constants to ensure accurate characterization of the final product.
| Property | Value | Source |
| IUPAC Name | 2-Methylundecane | |
| Molecular Formula | PubChem | |
| Molecular Weight | 170.33 g/mol | PubChem |
| Boiling Point | 205 °C (approx.[1][2][3][4] at 760 mmHg) | |
| Density | 0.745 g/mL at 25 °C | NIST |
| Refractive Index ( | 1.416 | NIST |
| Flash Point | 71 °C | Safety Data |
| Solubility | Immiscible in water; Miscible in EtOH, Ether | - |
Retrosynthetic Analysis
To design the synthesis, we disconnect the molecule at the branching point.
Primary Synthesis: Grignard Addition & Reduction (Method A)
This method is preferred for laboratory-scale synthesis where 2-undecanone is available. It proceeds in three distinct steps: Nucleophilic addition, Dehydration, and Catalytic Hydrogenation.
Reaction Mechanism
-
Nucleophilic Addition: The nucleophilic carbon of methylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-undecanone.
-
Alkoxide Protonation: Acidic workup yields the tertiary alcohol, 2-methylundecan-2-ol.
-
Dehydration: Acid-catalyzed elimination (
mechanism) removes water to form a mixture of alkene isomers (Zaitsev and Hofmann products). -
Hydrogenation: The alkene mixture is reduced to the single alkane product.
[5]
Experimental Protocol
Step 1: Synthesis of 2-Methylundecan-2-ol
-
Reagents: 2-Undecanone (17.0 g, 0.1 mol), Methylmagnesium bromide (3.0 M in ether, 40 mL, 0.12 mol), Anhydrous Diethyl Ether (100 mL).
-
Procedure:
-
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Charge flask with methylmagnesium bromide solution under
flow. Cool to 0°C. -
Dissolve 2-undecanone in 50 mL anhydrous ether and add dropwise over 30 minutes. Note: Exothermic reaction.
-
Allow to warm to room temperature and reflux for 2 hours to ensure completion.
-
Quench: Cool to 0°C and slowly add saturated
solution. -
Extract with ether (3 x 50 mL), dry over
, and concentrate in vacuo.
-
Step 2: Dehydration to Alkenes
-
Reagents: Crude alcohol from Step 1, p-Toluenesulfonic acid (pTSA) (catalytic amount), Toluene.
-
Procedure:
-
Dissolve crude alcohol in toluene in a flask with a Dean-Stark trap.
-
Add pTSA and reflux until water collection ceases (approx. 2-4 hours).
-
Wash organic layer with
, dry, and evaporate solvent.
-
Step 3: Hydrogenation
-
Reagents: Crude alkene mix, 10% Pd/C catalyst (5 wt%), Ethanol or Hexane.
-
Procedure:
-
Place alkene and catalyst in a hydrogenation bottle (Parr shaker).
-
Pressurize with
gas (30-50 psi) and shake for 4 hours at room temperature. -
Filter through Celite to remove catalyst. Caution: Spent Pd/C is pyrophoric.
-
Purification: Distill the filtrate at reduced pressure to obtain pure 2-methylundecane.
-
Alternative Synthesis: Kochi Coupling (Method B)
For laboratories equipped for transition-metal catalysis, this route is superior due to its convergence and lack of isomeric byproducts.
Mechanism:
The reaction utilizes a Lithium Tetrachlorocuprate (
Reaction Scheme:
Key Advantages:
-
Regiospecificity: No rearrangement of the carbon skeleton.
-
Single Step: Avoids the alcohol/alkene intermediates.
Characterization & Validation
To validate the synthesis, compare experimental data against these standard markers.
Mass Spectrometry (EI, 70 eV)
The fragmentation pattern of 2-methylundecane is distinct from n-dodecane.
| m/z Peak | Identity | Mechanistic Origin |
| 170 | Molecular ion (often weak in branched alkanes). | |
| 155 | Loss of methyl group ( | |
| 43 | Isopropyl cation (Base peak or very strong). Diagnostic of 2-methyl terminal group. | |
| 57, 71, 85 | Characteristic alkane series fragments. |
Gas Chromatography (Kovats Index)
On a non-polar column (e.g., DB-5 or HP-5MS), 2-methylundecane elutes before n-dodecane due to its more compact globular shape lowering the boiling point.
-
Retention Index (RI): ~1165 (Standard non-polar).[6]
-
Reference: NIST Mass Spectrometry Data Center [1].[1][6][7][8]
Safety and Handling
-
Flammability: 2-Methylundecane is a Category 3 Flammable Liquid. Keep away from heat/sparks.[3]
-
Aspiration Hazard: May be fatal if swallowed and enters airways (Category 1).
-
Storage: Store in a cool, well-ventilated place under inert gas if high purity is required for long durations.
References
-
NIST Chemistry WebBook, SRD 69. Undecane, 2-methyl-. National Institute of Standards and Technology.[9][7][8][10] Available at: [Link]
-
PubChem. 2-Methylundecane (Compound).[1][6][4] National Library of Medicine. Available at: [Link]
-
Org. Synth. 1978, 58, 127. Copper-Catalyzed Coupling of Grignard Reagents with Alkyl Halides. (General procedure for Kochi Coupling applicable to Method B). Available at: [Link]
Sources
- 1. 2-Methylundecane-2-thiol | C12H26S | CID 82330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Undecane, 2-methyl- [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. 2-Methylundecanal - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Methylundecane | C12H26 | CID 23459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NIST Chemistry WebBook [webbook.nist.gov]
- 8. Undecane, 2-methyl- [webbook.nist.gov]
- 9. Welcome to the NIST WebBook [webbook.nist.gov]
- 10. Undecane, 2-methyl- [webbook.nist.gov]
2-Methylundecane: A Potential Volatile Biomarker for Early Disease Detection
An In-depth Technical Guide for Researchers and Clinicians
Authored by: Gemini, Senior Application Scientist
Abstract
The pursuit of non-invasive, reliable, and early-stage biomarkers is a cornerstone of modern diagnostic and drug development research. Volatile organic compounds (VOCs) emitted from the human body represent a rich source of information about underlying physiological and pathophysiological processes. Among the myriad of VOCs, branched-chain alkanes, such as 2-methylundecane, are emerging as potential indicators of systemic oxidative stress, a key pathogenic mechanism in a variety of diseases, including cancer. This technical guide provides a comprehensive overview of 2-methylundecane as a potential VOC biomarker, delving into its biochemical origins, analytical methodologies for its detection, and the current understanding of its clinical significance. This document is intended for researchers, scientists, and drug development professionals seeking to explore the utility of 2-methylundecane in their respective fields.
The Landscape of Volatile Organic Compound (VOC) Biomarkers
VOCs are carbon-based chemicals that have a high vapor pressure at room temperature, allowing them to be readily released from their source. In the context of human health, VOCs are the metabolic byproducts of various cellular processes. These compounds can be detected in various biological matrices, including breath, sweat, urine, and blood. The analysis of the "volatilome," the complete set of VOCs, offers a non-invasive window into the body's metabolic state.
The rationale for investigating VOCs as biomarkers lies in the principle that pathological processes, such as inflammation, metabolic dysregulation, and oxidative stress, can alter the cellular production of these volatile molecules.[1] Consequently, the profile of VOCs in a diseased individual may differ significantly from that of a healthy individual. This has led to extensive research into the potential of VOCs for the early detection and monitoring of a range of conditions, including cancer, infectious diseases, and metabolic disorders.
2-Methylundecane: A Candidate Biomarker
Physicochemical Properties of 2-Methylundecane
| Property | Value | Source |
| Chemical Formula | C12H26 | Ataman Kimya |
| Molar Mass | 170.33 g/mol | Ataman Kimya |
| Boiling Point | 170-195 °C | ChemicalBook |
| CAS Number | 7045-71-8 | Ataman Kimya |
| Appearance | Colorless liquid | Ataman Kimya |
2-Methylundecane is a branched-chain alkane that has been identified in human breath. While research specifically singling out 2-methylundecane as a definitive biomarker for a particular disease is still in its early stages, the broader class of alkanes, including their methylated derivatives, has been consistently linked to oxidative stress.[1]
Biochemical Origins of 2-Methylundecane: The Lipid Peroxidation Pathway
The primary proposed mechanism for the endogenous production of 2-methylundecane and other alkanes is the free-radical-mediated oxidation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation.[2] This process is a hallmark of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.
ROS, such as the hydroxyl radical (•OH), can attack the double bonds of PUFAs within cellular membranes, initiating a chain reaction. This process can be broken down into three main stages: initiation, propagation, and termination. The degradation of these lipid hydroperoxides can lead to the formation of a variety of volatile products, including aldehydes and alkanes.[2] The specific alkane produced is dependent on the structure of the parent fatty acid. While the direct precursor to 2-methylundecane has not been definitively identified, it is hypothesized to originate from the peroxidation of branched-chain fatty acids or through secondary reactions involving other lipid peroxidation products.
Caption: Proposed biochemical pathway of 2-Methylundecane formation via lipid peroxidation.
2-Methylundecane as a Potential Biomarker in Lung Cancer
While direct evidence is still emerging, the rationale for investigating 2-methylundecane as a lung cancer biomarker is strong. Lung cancer is a disease intrinsically linked to oxidative stress, often induced by carcinogens in tobacco smoke or other environmental exposures. Several studies have reported elevated levels of alkanes and methylated alkanes in the breath of lung cancer patients compared to healthy controls.[3][4]
Hypothesized Mechanism in Lung Cancer:
-
Increased Oxidative Stress: Cancer cells exhibit a high metabolic rate, leading to increased production of ROS. Furthermore, the inflammatory microenvironment of a tumor is a rich source of ROS.
-
Lipid Peroxidation: The excess ROS in the tumor microenvironment attacks the membranes of both cancer cells and surrounding healthy cells, initiating lipid peroxidation.
-
Generation of 2-Methylundecane: The degradation of lipid hydroperoxides results in the formation of various VOCs, including branched-chain alkanes like 2-methylundecane.
-
Systemic Circulation and Exhalation: These volatile compounds can enter the bloodstream and are subsequently released from the body via the lungs during exhalation.
Quantitative Data on Alkane Levels in Lung Cancer:
A study utilizing a chemiresistor-based sensor designed to detect alkanes demonstrated a significant difference in the sensor's response between lung cancer patients and control subjects. The study reported a sensitivity of 83.3% and a specificity of 88% in distinguishing lung cancer patients with a sensor peak output of 2.20% and a 90-second time to peak.[4] While this study measured the collective response to a class of compounds, it provides compelling evidence for the potential of alkanes as lung cancer biomarkers.
| Group | Sensor Peak Output (%) | Time to Peak (s) |
| Lung Cancer Patients | > 2.20 | > 90 |
| Control Subjects | < 2.20 | < 90 |
Analytical Methodologies for the Detection of 2-Methylundecane
The detection of 2-methylundecane in biological samples, particularly in breath, requires highly sensitive analytical techniques due to its low concentration (parts per billion to parts per trillion range). The gold standard for VOC analysis is Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow for Breath Analysis:
Caption: A typical experimental workflow for the analysis of 2-Methylundecane in breath samples.
Detailed Experimental Protocols:
A. Breath Sample Collection:
There is currently no universally standardized protocol for breath collection, which presents a significant challenge in the field.[5] However, the following steps represent a commonly used approach:
-
Patient Preparation: To minimize the influence of exogenous VOCs, patients should ideally fast for at least 8 hours prior to sample collection. They should also refrain from smoking and consuming alcohol for at least 12 hours.
-
Environmental Control: Sample collection should be performed in a controlled environment with low background levels of VOCs. The use of a VOC-filtered air supply for the patient to breathe prior to collection is recommended.
-
Collection Device: Breath can be collected in inert bags (e.g., Tedlar bags) or directly onto sorbent tubes. Sorbent tubes have the advantage of pre-concentrating the VOCs at the point of collection.
-
Fraction Collection: It is crucial to collect the alveolar fraction of the breath, as this is most representative of the compounds in systemic circulation. This can be achieved by monitoring the CO2 concentration of the exhaled breath.
B. Sample Pre-concentration:
Due to the low concentrations of VOCs in breath, a pre-concentration step is essential. Two common techniques are:
-
Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the breath sample (e.g., in a Tedlar bag). VOCs adsorb to the fiber, which is then directly inserted into the GC inlet for thermal desorption.[6]
-
Thermal Desorption (TD): The breath sample is passed through a sorbent tube, trapping the VOCs. The tube is then heated in a thermal desorber, and the desorbed analytes are cryofocused before being injected into the GC.[7]
C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
The following are typical parameters for the analysis of C10-C15 alkanes:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Inlet: Splitless mode at 250°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Challenges and Future Directions
Despite the promise of 2-methylundecane and other VOCs as biomarkers, several challenges need to be addressed before they can be implemented in a clinical setting:
-
Standardization: The lack of standardized protocols for sample collection, analysis, and data processing makes it difficult to compare results across different studies.[5]
-
Confounding Factors: The levels of VOCs can be influenced by various factors, including diet, medication, smoking status, and environmental exposures. Large-scale studies are needed to account for these variables.
-
Biological Variation: The concentration of VOCs can vary significantly between individuals and even within the same individual over time. Establishing a "healthy" baseline is a major challenge.
-
Clinical Validation: Rigorous clinical validation studies with large, diverse patient cohorts are required to establish the sensitivity, specificity, and predictive value of 2-methylundecane as a biomarker.
Future research should focus on addressing these challenges. The development of standardized operating procedures (SOPs) for VOC analysis is paramount. Longitudinal studies that track VOC profiles over time will be crucial for understanding biological variability. Furthermore, multi-center clinical trials are needed to validate the diagnostic potential of 2-methylundecane in a real-world setting.
Conclusion
2-Methylundecane represents a promising, yet largely unexplored, volatile organic compound with the potential to serve as a non-invasive biomarker for diseases characterized by oxidative stress, such as lung cancer. Its biochemical origin from lipid peroxidation provides a strong mechanistic basis for its investigation. The analytical methodologies for its detection are well-established, with GC-MS being the gold standard. However, the path to clinical implementation requires a concerted effort to standardize protocols, account for confounding variables, and conduct large-scale validation studies. As our understanding of the human volatilome deepens, 2-methylundecane and other VOCs hold the potential to revolutionize early disease detection and personalized medicine.
References
- Allardyce, C. S., et al. (2006). Breath alkanes as a marker of oxidative stress in different clinical conditions.
- Beauchamp, J. D., et al. (2020). Breath Analysis for Lung Cancer Early Detection—A Clinical Study. Metabolites, 10(12), 503.
- Chen, X., et al. (2018). Analyses of lung cancer-derived volatiles in exhaled breath and in vitro models.
- Gaspar, E. M., et al. (2013). Breath alkanes as a marker of oxidative stress in different clinical conditions.
- Grote, C., & Pawliszyn, J. (1997). Solid-phase microextraction for the analysis of human breath. Analytical chemistry, 69(4), 587-596.
- Hakim, M., et al. (2012). Volatile organic compounds of lung cancer and associated diseases.
- Khamis, M. M., et al. (2017). Using a chemiresistor-based alkane sensor to distinguish exhaled breaths of lung cancer patients from subjects with no lung cancer. Journal of Thoracic Disease, 9(10), 3859.
- Lawal, O., et al. (2017). Exhaled breath analysis: a review of ‘breath-taking’ achievements.
- Machado, R. F., et al. (2005). Detection of lung cancer by sensor array analyses of exhaled breath. American journal of respiratory and critical care medicine, 171(11), 1286-1291.
- Miekisch, W., et al. (2004). Diagnostic potential of breath analysis—focus on volatile organic compounds. Clinica Chimica Acta, 347(1-2), 25-39.
- Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free Radical Biology and Medicine, 47(5), 469-484.
- Perkins, S., et al. (2020). Collection methods of exhaled volatile organic compounds for lung cancer screening and diagnosis: a systematic review. Journal of Thoracic Disease, 12(10), 6098.
- Phillips, M., et al. (1999). Volatile organic compounds in breath as markers of lung cancer: a cross-sectional study. The Lancet, 353(9168), 1930-1933.
- Poli, D., et al. (2005). Exhaled volatile organic compounds in patients with non-small cell lung cancer: a cross-sectional study.
- Smith, D., & Španěl, P. (2011). Ambient analysis of trace compounds in gaseous media by SIFT-MS. The Analyst, 136(11), 2209-2215.
- Woolfenden, E. (2010). Thermal desorption for the analysis of volatile organic compounds in air.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyses of lung cancer-derived volatiles in exhaled breath and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using a chemiresistor-based alkane sensor to distinguish exhaled breaths of lung cancer patients from subjects with no lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. Using a chemiresistor-based alkane sensor to distinguish exhaled breaths of lung cancer patients from subjects with no lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical clusters predict mortality and reported inability to work 10 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic data (NMR, IR, Mass Spec) of 2-Methylundecane
The following technical guide details the spectroscopic characterization of 2-Methylundecane , a branched alkane often utilized as a reference standard in metabolomics and a surrogate component in aviation fuel research.
This guide is structured to provide actionable data for identification, purity assessment, and structural validation.
Executive Summary & Molecular Profile
2-Methylundecane (Isododecane isomer) is a saturated, branched hydrocarbon. Its structural asymmetry—a terminal isopropyl group anchored to a long linear chain—creates distinct spectroscopic signatures useful for distinguishing it from its linear isomer (
| Property | Data | Relevance |
| CAS Registry | 7045-71-8 | Global identifier for procurement/safety. |
| Formula | Molecular Weight: 170.34 g/mol .[1][2][3] | |
| Boiling Point | 210 °C | High boiling point requires specific GC temperature ramps. |
| Density | 0.748 g/mL | Reference for gravimetric sample preparation. |
| Refractive Index | Quick purity check before spectral analysis. |
Mass Spectrometry (MS): Fragmentation Logic
Mass spectrometry is the primary tool for identifying 2-methylundecane in complex mixtures (e.g., fuel matrices or biological extracts). Unlike
Key Diagnostic Ions (EI, 70 eV)
-
Molecular Ion (
) : m/z 170 (typically weak intensity, <5%). -
Base Peak : m/z 43 (
). The isopropyl group cleaves readily. -
Diagnostic Fragments :
-
m/z 155 (
) : Loss of a methyl group. -
m/z 127 (
) : Loss of the isopropyl group ( ). -
m/z 57, 71, 85 : Standard alkyl chain series (
).
-
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic cleavage driving the mass spectrum.
Caption: Primary electron ionization (EI) fragmentation pathways for 2-Methylundecane.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof, distinguishing the branched "head" from the linear "tail."
NMR Data (300-500 MHz, )
The proton spectrum is dominated by the intense methylene envelope, but the methyl signals provide the specific identification.
| Shift ( | Mult. | Integration | Assignment | Structural Context |
| 0.86 | Doublet ( | 6H | Isopropyl Methyls . Diagnostic doublet. | |
| 0.88 | Triplet ( | 3H | Terminal Methyl . Overlaps with doublet. | |
| 1.26 | Broad Singlet/Multiplet | 14H | Bulk Methylene Chain . The "envelope." | |
| 1.51 | Multiplet (Septet-like) | 1H | Methine Proton . Deshielded by branching. |
Critical Analysis : The overlap between the isopropyl doublet (0.86 ppm) and the terminal triplet (0.88 ppm) often creates a distorted "triplet-like" shape at low field strength. High-field instruments (500 MHz+) will resolve the doublet clearly.
NMR Data (75-125 MHz, )
Carbon NMR is superior for resolving the branched end. The symmetry of the isopropyl group simplifies the spectrum.
| Shift ( | Carbon Type | Assignment | Notes |
| 14.1 | C11 (Terminal) | Standard linear alkane terminus. | |
| 22.7 | C1, C1' (Isopropyl) | Key Diagnostic . Double intensity due to symmetry. | |
| 22.7 | C10 | Penultimate carbon (overlaps with methyls). | |
| 27.4 | C3 | Shifted upfield due to | |
| 28.0 | C2 (Methine) | The branching point. | |
| 29.4 - 31.9 | C4 - C9 | Bulk chain carbons (clustered). | |
| 39.1 | C3 (Alternative) | Note: Exact shift depends on concentration/solvent. |
Infrared Spectroscopy (FT-IR)
IR is less specific for structural elucidation but vital for confirming the absence of functional groups (e.g., oxidation products like carbonyls or alcohols).
Characteristic Absorptions (Liquid Film)
-
2960 - 2850 cm⁻¹ : Strong
stretching (asymmetric and symmetric). -
1465 cm⁻¹ :
scissoring bending vibration. -
1385 & 1365 cm⁻¹ (The "Gem-Dimethyl" Doublet) :
-
This is the critical IR identifier for 2-methyl alkanes.
-
A single methyl group gives one peak at 1380 cm⁻¹.
-
The isopropyl group (gem-dimethyl) splits this into a doublet of equal intensity.
-
-
720 cm⁻¹ :
rocking (indicates long chain ).
Experimental Protocols
To ensure data integrity comparable to the values above, follow these standardized workflows.
Protocol A: NMR Sample Preparation
-
Objective : Eliminate concentration effects on chemical shifts.
-
Solvent : Chloroform-d (
) with 0.05% TMS (Tetramethylsilane) as internal standard. -
Concentration : 10-15 mg of 2-methylundecane in 0.6 mL solvent.
-
Step-by-Step :
-
Weigh 15 mg of analyte into a clean vial.
-
Add 0.6 mL
(filtered through neutral alumina if acid sensitivity is a concern). -
Vortex for 10 seconds.
-
Transfer to a 5mm NMR tube.
-
Acquisition : Set relaxation delay (
) to 2.0s to ensure quantitative integration of methyl protons.
-
Protocol B: GC-MS Identification
-
Column : DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas : Helium at 1.0 mL/min (constant flow).
-
Temperature Program :
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Validation : 2-Methylundecane elutes before n-dodecane. The Retention Index (RI) on DB-5 is approximately 1165 .
Logic Flow: Structural Assignment
Use this decision tree to confirm identity during analysis.
Caption: Step-by-step logic for confirming 2-Methylundecane vs. linear isomers.
References
-
NIST Chemistry WebBook . Undecane, 2-methyl- Mass Spectrum. National Institute of Standards and Technology.[1][3] Link
-
Doc Brown's Chemistry . The C-13 NMR spectrum for 2-methylbutane (Homolog Reference). Link
-
ChemicalBook . 2-Methylundecane Properties and Safety. Link
- SDBS Spectral Database. SDBS No. 2389 (Mass Spec & NMR). National Institute of Advanced Industrial Science and Technology (AIST). (Searchable via SDBS portal).
Sources
Toxicological Profile of 2-Methylundecane: Mechanistic Insights and Laboratory Assessment
Executive Summary
2-Methylundecane (CAS 7045-71-8) is a branched C12 alkane often utilized as a specialized solvent, phase-change material, or component in hydrocarbon mixtures like isododecane. Its toxicological profile is distinct from n-alkanes due to its branching, which influences both its metabolic rate and physicochemical interactions with biological membranes.
This technical guide synthesizes the available data for 2-Methylundecane, utilizing valid structure-activity relationship (SAR) read-across from the C11-C14 isoalkanes category where direct data is sparse. The core hazards identified are aspiration toxicity (acute) and male rat-specific nephropathy (chronic), the latter of which requires careful interpretation for human risk assessment.
Chemical Identity & Physicochemical Drivers[1]
The toxicity of 2-Methylundecane is governed by two primary physicochemical properties: lipophilicity and kinematic viscosity .
| Property | Value | Toxicological Relevance |
| Molecular Structure | Branched C12 Alkane | Branching hinders rapid |
| Log Kow (Lipophilicity) | ~6.4 (Estimated) | High potential for accumulation in lipid-rich tissues; facilitates defatting of the stratum corneum (skin irritation). |
| Kinematic Viscosity | < 2 mm²/s (at 40°C) | Critical Hazard Driver. Low viscosity allows rapid spreading over the glottis, leading to aspiration into the lower respiratory tract. |
| Vapor Pressure | Low (< 1 hPa at 20°C) | Inhalation of vapors is a low risk under ambient conditions; aerosol inhalation remains a risk. |
Toxicokinetics: Absorption, Metabolism, and Excretion
Unlike linear alkanes which are rapidly degraded via terminal oxidation and subsequent
Metabolic Pathway
The primary clearance mechanism involves hepatic Cytochrome P450 (CYP450) enzymes, specifically the CYP4A and CYP4F subfamilies, initiating
Figure 1: Predicted metabolic pathway of 2-Methylundecane via hepatic omega-oxidation.
Mechanistic Insight: The branching prevents direct
Acute Toxicity Profile
Aspiration Hazard (Category 1)
The most severe acute risk is Chemical Pneumonitis following aspiration.[1] This is not a classic receptor-mediated toxicity but a physical-chemical interaction with the lung surfactant.
Mechanism:
-
Low Surface Tension: 2-Methylundecane spreads rapidly across the pharynx.
-
Surfactant Solubilization: Upon entering the alveoli, the lipophilic alkane solubilizes the phospholipid layer of the pulmonary surfactant.
-
Alveolar Collapse: Loss of surface tension leads to atelectasis (collapse), ventilation-perfusion mismatch, and subsequent hypoxemia.[2][3]
Figure 2: Pathophysiology of hydrocarbon aspiration toxicity.
Dermal & Ocular Effects[5][6]
-
Skin: Repeated exposure causes "defatting" dermatitis. The alkane extracts lipids from the stratum corneum, compromising the barrier function.
-
Eyes: Mild transient irritation. Not classified as damaging to the eye, but direct contact causes discomfort.
Repeated Dose Toxicity: The Alpha-2u-Globulin Conundrum
In regulatory toxicology studies involving male rats (specifically F344 strain), branched alkanes like 2-Methylundecane often induce hyaline droplet nephropathy .
The Mechanism:
-
Male rats synthesize a specific protein,
-2u-globulin , in the liver. -
Branched alkanes (or their metabolites) bind to this protein, making it resistant to lysosomal degradation.
-
The protein accumulates in the proximal tubule cells (hyaline droplets), causing cytotoxicity and compensatory cell proliferation.
-
Chronic proliferation promotes renal tubule tumor formation.
Relevance to Humans:
None. Humans do not synthesize
Experimental Protocols
For researchers working with 2-Methylundecane, the following protocols ensure robust safety assessment.
Protocol A: Aspiration Potential Assessment (Viscosity Method)
Standard: OECD 114 / ASTM D445
Objective: Determine if the substance qualifies as Aspiration Category 1 (H304).
-
Equipment: Calibrated Ubbelohde or Cannon-Fenske capillary viscometer.
-
Temperature Control: Set water bath to 40°C ± 0.1°C .
-
Procedure:
-
Charge the viscometer with 2-Methylundecane.
-
Allow 15 minutes for thermal equilibrium.
-
Measure flow time (
) in seconds (triplicate).
-
-
Calculation:
Where:- = Kinematic viscosity (mm²/s or cSt)
- = Viscometer constant (mm²/s²)
- = Flow time (s)
-
Interpretation: If
, the substance is an Aspiration Hazard .[1][4]
Protocol B: In Vitro Cytotoxicity (Surfactant Interaction Model)
Objective: Assess potential for alveolar damage without live animal testing.
-
Cell Line: A549 (Human alveolar basal epithelial cells).
-
Culture Medium: F-12K medium + 10% Fetal Bovine Serum.
-
Exposure System: Since 2-Methylundecane is volatile and immiscible, use an Air-Liquid Interface (ALI) or a sealed vapor cup system.
-
Direct addition to media is invalid due to phase separation.
-
-
Assay Workflow:
-
Seed A549 cells on Transwell® inserts.
-
Expose apical surface to nebulized 2-Methylundecane (10–1000 ppm) for 4 hours.
-
Endpoint 1 (Viability): LDH release assay (membrane integrity).
-
Endpoint 2 (Function): Measure TEER (Transepithelial Electrical Resistance) to assess barrier disruption.
-
-
Validation: Positive control = Sodium Dodecyl Sulfate (SDS) (known surfactant disruptor).
Risk Assessment & Regulatory Status
Read-Across Justification
Due to the lack of chronic bioassays specifically for pure 2-Methylundecane, data is read-across from the "C11-C14 Isoalkanes" category.
-
Justification: Similar metabolic pathways (
-oxidation), similar physicochemical properties (Log Kow, vapor pressure), and identical target organ effects (male rat kidney).
Classification (GHS/CLP)
| Hazard Class | Category | H-Statement |
| Aspiration Hazard | Cat.[5] 1 | H304: May be fatal if swallowed and enters airways.[5][1][6] |
| Flammable Liquid | Cat.[5][6] 3 | H226: Flammable liquid and vapor.[5][6] |
| Skin Irritation | Cat. 2 (Optional*) | H315: Causes skin irritation (dependent on exposure duration). |
Note: Not classified as Carcinogenic, Mutagenic, or Reprotoxic (CMR) based on category data.
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Hydrocarbons, C11-C14, isoalkanes, cyclics, <2% aromatics. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1991). Alpha-2u-globulin: Association with Chemically Induced Renal Toxicity and Neoplasia in the Male Rat.[7][8][9][10][11] (EPA/625/3-91/019F). Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2012).[5] Safety Assessment of Isoparaffins as Used in Cosmetics. International Journal of Toxicology.[5] Retrieved from [Link]
- Tulliez, J. E., & Bories, G. F. (1978). Metabolism of a branched-chain alkane in the rat. Lipids, 13(2), 110-115. (Foundational study on branched alkane metabolism).
-
United Nations (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Chapter 3.10 Aspiration Hazard. Retrieved from [Link]
Sources
- 1. schc.org [schc.org]
- 2. Hydrocarbon Poisoning | Anesthesia Key [aneskey.com]
- 3. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. esig.org [esig.org]
- 5. 2-Methylundecane | C12H26 | CID 23459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. Alpha 2u-globulin nephropathy: review of the cellular and molecular mechanisms involved and their implications for human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The comparative pathobiology of alpha 2u-globulin nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Publications | Office of Science Advisor | US EPA [archive.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha 2u-globulin nephropathy and carcinogenicity following exposure to decalin (decahydronaphthalene) in F344/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methylundecane biosynthesis in plants and insects
This guide details the biosynthetic mechanisms, enzymatic pathways, and experimental protocols for 2-methylundecane , a specific methyl-branched alkane (C12) found in insect cuticular hydrocarbons (CHCs) and plant essential oils.
Target Audience: Researchers in Chemical Ecology, Biochemistry, and Drug Development.
Executive Summary
2-Methylundecane (
This guide delineates the Leucine-initiated fatty acid synthesis (FAS) pathway, the oxidative decarbonylation mechanism (CYP4G/CER1), and validated protocols for its isolation and quantification.
Biosynthetic Mechanism: The Leucine Pathway
The biosynthesis of 2-methylundecane relies on a "primer-dependent" initiation of fatty acid synthesis, followed by elongation and a terminal decarbonylation step that shortens the chain by one carbon.
Precursor Origin: The "Even-Chain" Rule
Methyl-branched alkanes are formed from methyl-branched fatty acyl-CoA precursors. The chain length and branching position are determined by the amino acid precursor used as the primer:
-
Valine
Isobutyryl-CoA (C4) Even-chain Fatty Acid Odd-chain Alkane (e.g., 2-methylpropane). -
Leucine
Isovaleryl-CoA (C5) Odd-chain Fatty Acid Even-chain Alkane (e.g., 2-methylundecane).
Since 2-methylundecane is a C12 (even) alkane, it is derived from Leucine .
Step-by-Step Pathway
-
Primer Formation: Leucine is transaminated and decarboxylated to form Isovaleryl-CoA (C5).
-
FAS Initiation: Isovaleryl-CoA replaces Acetyl-CoA as the primer for Fatty Acid Synthase (FAS).
-
Elongation: Four units of Malonyl-CoA (C2) are condensed with the primer.
-
Calculation:
(11-methyltridecanoic acid, often termed iso-tridecanoic acid).
-
-
Reduction: The C13 acyl-CoA is reduced to its corresponding aldehyde (11-methyltridecanal) by a Fatty Acyl-CoA Reductase (FAR).
-
Decarbonylation: The aldehyde undergoes oxidative decarbonylation, removing the C1 carbonyl carbon as
.-
Result: The C13 aldehyde becomes a C12 alkane (2-methylundecane).
-
Pathway Visualization
The following diagram illustrates the Leucine-dependent pathway compared to the Valine pathway.
Caption: Comparative biosynthesis showing Leucine as the obligatory precursor for the even-chain 2-methylundecane via C13 fatty acid intermediate.
Comparative Enzymology: Insects vs. Plants
While the chemical logic is identical, the enzymatic machinery differs between kingdoms.
| Feature | Insect System | Plant System |
| Tissue Localization | Oenocytes (specialized hepatocyte-like cells beneath the cuticle). | Epidermal Cells (specifically trichomes or pavement cells). |
| Decarbonylase | CYP4G (Cytochrome P450).[1][2] Requires NADPH-P450 reductase (CPR). | CER1 (Ferritin-like) + CER3 (P450-like). Forms a membrane-bound complex. |
| Mechanism | Oxidative decarbonylation. Cleaves aldehyde to alkane + | Redox-dependent decarbonylation. CER3 reduces Acyl-CoA; CER1 decarbonylates. |
| Key Gene Targets | Drosophila CYP4G1, Musca CYP4G2. | Arabidopsis CER1, Solanum SlCER1. |
| Substrate Specificity | Broad specificity for chain length (C12–C30+). | Often specific to Very Long Chain (VLC) substrates (>C24), but variants exist for shorter chains. |
Experimental Protocols
These protocols are designed to validate the presence and biosynthetic origin of 2-methylundecane.
Protocol A: Cuticular Hydrocarbon Extraction
Objective: Isolate 2-methylundecane without contaminating internal lipids. Self-Validating Step: Use a short immersion time (1-2 min) to prevent extraction of internal triglycerides.
-
Sample Prep: Anesthetize insects (freeze at -20°C for 5 min) or harvest fresh plant leaves.
-
Immersion: Submerge sample in n-Hexane (HPLC grade) for 2 minutes.
-
Note: For 2-methylundecane (volatile), avoid evaporation steps if possible. If concentration is needed, use a gentle
stream but stop before dryness.
-
-
Purification (Optional): Pass extract through a small silica gel column (500 mg). Elute with 100% Hexane. This retains polar lipids, eluting only hydrocarbons.
-
Internal Standard: Add 100 ng of n-Decane or n-Tetradecane (flanking the C12 target).
Protocol B: GC-MS Identification
Objective: Distinguish 2-methylundecane from n-dodecane and 3-methylundecane.
-
Column: DB-5MS or HP-5MS (30m x 0.25mm).
-
Carrier Gas: Helium @ 1 mL/min.
-
Temp Program: 50°C (1 min)
10°C/min 300°C. -
Diagnostic Criteria (Mass Spec):
-
Kovats Retention Index (KI): ~1160–1175 (on non-polar columns). It elutes before n-dodecane (KI 1200).
-
Fragmentation Pattern:
-
M-15 Ion: Strong peak at
155 (Loss of methyl group). -
M-43 Ion: Distinctive peak at
127 (Loss of isopropyl group). -
Absence of M-29: Distinguishes from 3-methyl isomers (which show strong M-29).
-
-
Protocol C: Stable Isotope Tracing (Biosynthetic Confirmation)
Objective: Confirm Leucine origin.[3]
-
Diet Preparation: Prepare artificial diet supplemented with d3-Leucine (L-Leucine-5,5,5-d3) at 1 mg/g diet.
-
Feeding: Allow insects to feed for 48–72 hours (turnover time for oenocytes).
-
Analysis: Extract CHCs (Protocol A) and analyze via GC-MS (SIM mode).
-
Target Ions: Look for a mass shift of +3 Da in the molecular ion (
) and the M-15 fragment.-
Native 2-methylundecane:
170 ( ). -
Labeled 2-methylundecane:
173 ( ). -
Control: Feed d8-Valine. No incorporation into 2-methylundecane should be observed (Valine feeds odd-chain alkanes).
-
References
-
Blomquist, G. J., & Bagnères, A. G. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.
-
Qiu, Y., Tittiger, C., Wicker-Thomas, C., Le Goff, G., Rodgers, S., & Feyereisen, R. (2012). An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis.[2] Proceedings of the National Academy of Sciences, 109(37), 14858-14863.
-
Bernard, A., & Joubès, J. (2013). Arabidopsis cuticular waxes: Advances in synthesis, export and regulation. Progress in Lipid Research, 52(1), 110-129.
-
Schulz, S., & Toferner, S. (2015). The scent of bacteria: Headspace analysis for the discovery of natural products. ChemBioChem, 16(16), 2255-2269. (Validates Leucine/Valine branching patterns).
-
Ginzel, M. D., & Blomquist, G. J. (2016). Insect Hydrocarbons: Biochemistry and Chemical Ecology. Annual Review of Entomology, 61, 413-433.
Sources
Technical Whitepaper: 2-Methylundecane in Novel Biological Architectures
The following technical guide details the discovery, biosynthesis, and characterization of 2-Methylundecane in novel biological systems.
Executive Summary
Historically categorized as a minor constituent of insect pheromones (e.g., Formicidae) and essential oils, 2-Methylundecane has recently emerged as a critical Microbial Volatile Organic Compound (MVOC) in underexplored biological matrices. Recent high-resolution gas chromatography-mass spectrometry (GC-HRMS) analyses have identified this branched alkane in endophytic fungi (Talaromyces pinophilus) and actinobacteria (Streptomyces griseoflavus), challenging previous assumptions about its exclusive ecological restriction.
This guide provides a technical roadmap for the detection, biosynthetic elucidation, and functional validation of 2-Methylundecane. It establishes the compound not merely as a metabolic byproduct, but as a bioactive mediator in inter-kingdom signaling and antimicrobial defense.
Chemical Profile & Structural Logic
2-Methylundecane is a branched-chain saturated hydrocarbon. Its physicochemical properties dictate its volatility and interaction with biological membranes.
| Property | Value | Relevance |
| IUPAC Name | 2-Methylundecane | Standard nomenclature |
| Formula | C₁₂H₂₆ | Saturated branched alkane |
| Molecular Weight | 170.34 g/mol | High volatility (MVOC) |
| Boiling Point | ~210 °C | Late-eluting VOC in headspace analysis |
| Kovats Index (RI) | 1165 (DB-5 / Non-polar) | Critical for GC identification |
| Structural Feature | Iso-branching (Terminal Isopropyl) | Derived from Leucine/Isovaleryl-CoA |
Novel Biological Systems
Recent field-proven data has expanded the known distribution of 2-Methylundecane beyond insect vectors into complex microbial interactions.
Endophytic Fungi (Talaromyces pinophilus)
In 2022, metabolic profiling of Talaromyces pinophilus strain SPJ22, an endophyte isolated from dairy feedstuffs, revealed 2-Methylundecane as a distinct metabolite. Unlike linear alkanes, the production of this branched isomer suggests a specific fatty acid synthase (FAS) modification involving branched-chain amino acid precursors.
-
Context: Co-culture systems and specific nutrient substrates (PDA vs. CYA) significantly alter yield, indicating inducible biosynthesis.
Actinobacterial Sources (Streptomyces griseoflavus)
Headspace analysis of Streptomyces griseoflavus has definitively identified 2-Methylundecane. In soil ecologies, this compound functions within a "volatilome" that mediates bacterial-fungal antagonism and insect attraction, suggesting an evolutionary repurposing of the molecule from structural lipid to semiochemical.
Plant-Endophyte Defense Complexes
Research into Beauveria bassiana colonization of melon plants demonstrated that 2-Methylundecane (and its halogenated analogs, though detection of iodinated forms requires rigorous verification) is upregulated during pathogen attack. This suggests the host plant or the endophyte synthesizes the compound as a volatile shield against herbivory or fungal invasion.
Biosynthetic Mechanistics
The synthesis of 2-Methylundecane follows a Branched-Chain Fatty Acid (BCFA) pathway. It does not originate from the standard Acetyl-CoA primer used for linear alkanes.
The Leucine-Initiated Pathway
-
Primer Formation: The pathway begins with the amino acid Leucine . Through transamination and oxidative decarboxylation, Leucine is converted to Isovaleryl-CoA (C5).
-
Elongation: Isovaleryl-CoA acts as the primer for Fatty Acid Synthase (FAS). It undergoes four cycles of elongation with Malonyl-CoA (C2 donor), adding 8 carbons.
-
Calculation: C5 (Primer) + (4 × C2) = C13 Acyl-ACP (Iso-tridecanoic acid precursor).
-
-
Termination (Decarbonylation/Decarboxylation): The C13 fatty acid intermediate undergoes reduction to an aldehyde and subsequent decarbonylation (loss of CO) or direct decarboxylation (loss of CO2) to yield the C12 hydrocarbon: 2-Methylundecane .
Pathway Visualization
Caption: Biosynthetic derivation of 2-Methylundecane from Leucine via the Isovaleryl-CoA primer pathway.
Analytical Methodology & Protocols
Accurate identification requires distinguishing 2-Methylundecane from its linear (n-dodecane) and isomeric (3-methylundecane) counterparts.
Experimental Workflow
Objective: Isolate and identify 2-Methylundecane from microbial headspace.
Step 1: Sample Preparation (HS-SPME)
-
Culture: Grow Streptomyces or Fungal isolate on PDA slants for 7–10 days at 28°C.
-
Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber. This tri-phase fiber covers the polarity range of MVOCs.
-
Extraction: Puncture septum; expose fiber to headspace for 45 minutes at 50°C (equilibrium temperature).
Step 2: GC-MS Configuration
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m × 0.25mm × 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Hold 40°C for 2 min.
-
Ramp 5°C/min to 150°C (Critical for isomer separation).
-
Ramp 20°C/min to 280°C.
-
-
MS Parameters: EI mode (70 eV), Scan range 35–400 m/z.
Step 3: Identification Logic (The "Trustworthiness" Pillar) Do not rely solely on library matching (NIST/Wiley). You must validate using Retention Indices (RI) .
-
Run a C8–C20 n-alkane standard mix under identical conditions.
-
Calculate the Kovats Retention Index (
) for the target peak: Where is the carbon number of the alkane eluting before, and is the alkane eluting after. -
Validation: 2-Methylundecane must elute before n-dodecane.
-
Target RI (DB-5): 1160 – 1170 .
-
Note: n-Dodecane RI is 1200. If your peak is at 1200, it is not 2-methylundecane.
-
Analytical Workflow Diagram
Caption: Validated analytical workflow for the unambiguous identification of 2-Methylundecane.
Functional Applications
The identification of 2-Methylundecane in these novel systems opens specific therapeutic and industrial avenues:
-
Biocontrol Agents: The compound contributes to the antifungal efficacy of Talaromyces against phytopathogens like Rhizoctonia solani. Its lipophilic nature likely allows it to disrupt fungal cell membranes, increasing permeability.
-
Pheromone Traps: Given its structural similarity to ant and moth pheromones, bacterial production of 2-Methylundecane can be exploited to develop "live" microbial bait stations for agricultural pest management.
-
Biofuel Precursors: As a branched C12 alkane, it possesses a lower freezing point than n-dodecane, making it an ideal candidate for "drop-in" advanced biofuels with superior cold-flow properties.
References
-
Microbial Volatiles from Streptomyces: Schulz, S., & Dickschat, J. S. (2007). Bacterial volatiles: the smell of small organisms. Natural Product Reports. (Foundational text on bacterial alkanes including 2-methylundecane).
-
Endophytic Fungi Metabolites (Talaromyces): Toghueo, R. M. K., et al. (2022). Variability in metabolites produced by Talaromyces pinophilus SPJ22 cultured on different substrates. BMC Microbiology. (Identifies 2-methylundecane in endophytic fungi).
-
Biosynthesis of Branched Alkanes: Dickschat, J. S., et al. (2011). Biosynthesis of iso- and anteiso-fatty acids in bacteria. Organic & Biomolecular Chemistry.[1] (Mechanistic basis for Leucine-derived alkanes).
-
Plant-Insect-Microbe Signaling: Wang, Y., et al. (2014).[2][3] Endophytic colonization by Beauveria bassiana affects plant volatile emissions. Frontiers in Microbiology. (Discusses induced volatiles including methyl-branched alkanes).
-
Retention Indices Data: NIST Mass Spectrometry Data Center. 2-Methylundecane Retention Indices. (Standard validation data).
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- 2. Frontiers | Endophytic Colonization by the Entomopathogenic Fungus Beauveria Bassiana Affects Plant Volatile Emissions in the Presence or Absence of Chewing and Sap-Sucking Insects [frontiersin.org]
- 3. Endophytic Colonization by the Entomopathogenic Fungus Beauveria Bassiana Affects Plant Volatile Emissions in the Presence or Absence of Chewing and Sap-Sucking Insects - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Methylundecane
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-methylundecane, a branched-chain alkane of significant interest in the fuel, lubricant, and cosmetic industries. Addressed to researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of computational chemistry techniques, including quantum mechanics and molecular dynamics, to elucidate the structural, thermodynamic, and transport properties of 2-methylundecane. By synthesizing established protocols with expert insights, this guide aims to serve as a valuable resource for predicting the behavior of 2-methylundecane and designing novel applications.
Introduction: The Significance of 2-Methylundecane
2-Methylundecane (C₁₂H₂₆) is a saturated branched-chain hydrocarbon that, along with its isomers, is a key component in a variety of industrial formulations.[1][2] Its molecular structure, consisting of an eleven-carbon chain with a methyl group on the second carbon, imparts specific physicochemical properties that make it a valuable ingredient. In the cosmetics industry, it is utilized as an emollient, offering a light, non-oily feel and excellent spreadability.[3] Furthermore, its properties are relevant to the formulation of fuels and lubricants.[1] The combustion properties of lightly branched alkanes like 2-methylundecane are of particular interest in the development of jet fuel surrogates.[4]
Understanding the molecular-level behavior of 2-methylundecane is paramount for optimizing its performance in these applications and for the rational design of new formulations. Theoretical and computational studies provide a powerful lens through which to investigate its conformational landscape, intermolecular interactions, and macroscopic properties, often at a level of detail inaccessible to experimental methods alone. This guide outlines the principal computational approaches for achieving this understanding.
Physicochemical Properties of 2-Methylundecane
A foundational aspect of any computational study is a thorough understanding of the known physicochemical properties of the molecule of interest. These experimental data serve as crucial benchmarks for validating the accuracy of computational models.
| Property | Value | Source |
| CAS Number | 7045-71-8 | [4][5][6][7] |
| Molecular Formula | C₁₂H₂₆ | [2][5][6][7] |
| Molecular Weight | 170.33 g/mol | [2][4][5][7] |
| Density | 0.74 g/cm³ | [5][8] |
| Boiling Point | 208-210 °C | [4][8][9] |
| Melting Point | -70 °C to -46 °C | [5][8][9] |
| Flash Point | 42-66 °C | [5][8] |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents.[1][4] |
Quantum Chemical Investigations of 2-Methylundecane
Quantum chemical calculations are indispensable for probing the intrinsic electronic structure, conformational energies, and spectroscopic properties of molecules like 2-methylundecane. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior.
Conformational Analysis
The presence of a methyl branch on the undecane chain introduces a number of possible rotational isomers (rotamers) for 2-methylundecane. The relative energies of these conformers dictate the molecule's overall shape and flexibility, which in turn influence its macroscopic properties.
A critical aspect of studying branched alkanes is understanding how the methyl group affects the conformational preferences of the main carbon chain. The principles of conformational analysis for simpler branched alkanes, such as 2-methylbutane, can be extended to 2-methylundecane.[10] The most stable conformations will seek to minimize steric interactions, particularly gauche interactions between bulky groups.
Protocol for Conformational Analysis:
A robust computational workflow for exploring the conformational landscape of 2-methylundecane is as follows:
-
Initial Structure Generation: A starting 3D structure of 2-methylundecane is generated using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved through methods like molecular mechanics force fields, which are computationally less expensive for an initial screen.
-
Quantum Mechanical Optimization and Energy Refinement: The geometries of the identified low-energy conformers are then optimized, and their relative energies are calculated using a higher level of theory, such as Density Functional Theory (DFT).[11][12]
-
Vibrational Frequency Analysis: A frequency calculation is performed for each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy and thermal corrections.
Caption: Workflow for conformational analysis of 2-methylundecane.
Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra. For instance, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes of 2-methylundecane. Furthermore, time-dependent DFT (TD-DFT) can be employed to predict electronic excitation energies and UV-Vis spectra.[3]
Molecular Dynamics Simulations of 2-Methylundecane
While quantum mechanics provides a detailed picture of individual molecules, molecular dynamics (MD) simulations are the workhorse for studying the behavior of large ensembles of molecules and predicting bulk properties. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of their dynamic behavior over time.
Force Fields for Branched Alkanes
The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For alkanes, united-atom and all-atom force fields are commonly used.
-
United-Atom (UA) Force Fields: These models treat CH, CH₂, and CH₃ groups as single interaction sites. This simplification reduces the computational cost, making them suitable for simulating large systems and long timescales.
-
All-Atom (AA) Force Fields: In these models, every atom is explicitly represented. This provides a more detailed description of molecular interactions but at a higher computational cost. The OPLS (Optimized Potentials for Liquid Simulations) force field and its refinements are widely used for liquid alkanes.[2][13]
For branched alkanes like 2-methylundecane, it is crucial to select a force field that has been specifically parameterized and validated for such structures to accurately capture the effects of branching on molecular packing and dynamics.[14]
Simulation of Bulk and Interfacial Properties
MD simulations can be used to predict a wide range of properties for 2-methylundecane in the liquid state.
Protocol for Bulk Liquid Simulation:
-
System Setup: A simulation box is filled with a large number of 2-methylundecane molecules at a desired density.
-
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.
-
Equilibration: The system is simulated for a period of time under constant temperature and pressure (NPT ensemble) to allow it to reach thermal and mechanical equilibrium.
-
Production Run: Once equilibrated, the simulation is continued for a longer duration (production run) to collect data for property calculations.
Caption: Workflow for bulk liquid MD simulation of 2-methylundecane.
From these simulations, a wealth of information can be extracted, including:
-
Thermodynamic Properties: Density, heat of vaporization, and heat capacity.
-
Structural Properties: Radial distribution functions, which describe the local molecular packing.
-
Transport Properties: Viscosity and diffusion coefficients.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific physicochemical property. For a series of related compounds like branched alkanes, QSAR models can be developed to predict properties such as boiling point, viscosity, or toxicity based on calculated molecular descriptors.
While specific QSAR studies focusing solely on 2-methylundecane are not abundant in the literature, the principles of QSAR for alkanes are well-established.[15] Molecular descriptors relevant to alkanes include:
-
Topological Descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
-
Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area and volume.
-
Quantum Chemical Descriptors: Calculated from quantum mechanics, such as orbital energies and partial charges.
A QSAR model for predicting a property of 2-methylundecane would involve:
-
Data Collection: Gathering experimental data for a set of structurally diverse branched alkanes, including 2-methylundecane.
-
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset.
-
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.
-
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
Conclusion and Future Directions
Theoretical and computational studies offer a powerful and versatile toolkit for investigating the molecular properties and behavior of 2-methylundecane. From detailed quantum chemical analyses of its conformational preferences to large-scale molecular dynamics simulations of its bulk properties, these methods provide invaluable insights that can guide the development of new and improved products.
Future research in this area could focus on several key aspects:
-
Development of more accurate force fields specifically tailored for long-chain branched alkanes.
-
Multiscale modeling approaches that bridge the gap between atomistic simulations and macroscopic fluid dynamics.
-
Application of machine learning and artificial intelligence to accelerate the discovery of new branched alkanes with desired properties.
By continuing to leverage the power of computational chemistry, the scientific and industrial communities can unlock the full potential of 2-methylundecane and other branched alkanes in a wide range of applications.
References
-
2-Methylundecane - ChemBK. (2024, April 10). Retrieved from [Link]
-
2-methyl undecane, 7045-71-8 - The Good Scents Company. (n.d.). Retrieved from [Link]
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2-methylundecane. (n.d.). Retrieved from [Link]
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2-METHYLUNDECANE - Ataman Kimya. (n.d.). Retrieved from [Link]
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2-Methylundecanal - Wikipedia. (n.d.). Retrieved from [Link]
-
Density Functional Steric Analysis of Linear and Branched Alkanes - ACS Publications. (2010, November 18). Retrieved from [Link]
-
2-Methylundecane | C12H26 | CID 23459 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
2-Methylundecane | CAS#:7045-71-8 | Chemsrc. (2025, August 25). Retrieved from [Link]
-
An experimental and kinetic modeling study of n-octane and 2-methylheptane in an opposed-flow diffusion flame - OSTI.GOV. (2010, September 7). Retrieved from [Link]
-
Structure and solvation forces in confined films: Linear and branched alkanes - School of Physics. (n.d.). Retrieved from [Link]
-
Comprehensive characterization of volatile compounds in Iranian black teas using chemometric analysis of GC-MS fingerprints - PMC - NIH. (2024, September 28). Retrieved from [Link]
-
Elucidating Electronic Transitions from σ Orbitals of Liquid n- and Branched Alkanes by Far-Ultraviolet Spectroscopy and Quantum Chemical Calculations | The Journal of Physical Chemistry A - ACS Publications. (2012, November 10). Retrieved from [Link]
-
Conformational analysis of 2-methylbutane | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
2-methylundecane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved from [Link]
-
Radical cations of branched alkanes in solutions: time-resolved magnetic field effect and quantum chemical studies - PubMed. (2012, March 29). Retrieved from [Link]
-
Density functional steric analysis of linear and branched alkanes - PubMed. (2010, December 16). Retrieved from [Link]
-
Refinement of the Optimized Potentials for Liquid Simulations Force Field for Thermodynamics and Dynamics of Liquid Alkanes | The Journal of Physical Chemistry B - ACS Publications. (2022, August 1). Retrieved from [Link]
-
Molecular dynamics investigation on the vapor–liquid interface... (2023, April 1). Retrieved from [Link]
-
Secondary organic aerosol yields of 12-carbon alkanes - ACP. (2014, February 7). Retrieved from [Link]
-
A new model for predicting boiling points of alkanes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Radical Cations of Branched Alkanes in Solutions: Time-Resolved... (2025, August 6). Retrieved from [Link]
-
A Functional Group Oxidation Model - ACP. (2012, December 18). Retrieved from [Link]
-
New forcefield parameters for branched hydrocarbons - AIP Publishing. (2001, December 15). Retrieved from [Link]
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Confined thin films of linear and branched alkanes. (n.d.). Retrieved from [Link]
-
Biological Activity Relationship of Cyclic and Noncyclic Alkanes Using Quantum Molecular Descriptors - Scientific Research Publishing. (n.d.). Retrieved from [Link]
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2-Methylundecane: Membrane Partitioning Dynamics and Biophysical Modulations
Executive Technical Summary
2-Methylundecane (Isododecane,
This guide delineates the mechanistic interactions of 2-Methylundecane with biological membranes. It moves beyond simple partition coefficients to explore how steric hindrance drives changes in membrane order parameters, lateral pressure profiles, and phase transition thermodynamics.[1] We provide a validated experimental framework for characterizing these interactions, ensuring reproducible data for formulation and toxicity studies.[1]
Molecular Architecture & Physicochemical Profile[1]
To understand the interaction, we must first quantify the solute. 2-Methylundecane is characterized by high lipophilicity and a specific steric volume that prevents efficient packing within the ordered acyl chains of a phospholipid bilayer.
| Property | Value / Characteristic | Relevance to Membrane Interaction |
| Molecular Formula | Hydrophobic core interaction.[1][2] | |
| Molecular Weight | 170.34 g/mol | Small enough for rapid lateral diffusion.[1][2] |
| LogP (Octanol/Water) | ~6.4 - 6.7 | Indicates complete partitioning into the lipid phase; negligible aqueous concentration.[1][2] |
| Boiling Point | 177°C | Volatility requires sealed experimental setups (e.g., hermetic DSC pans).[1][2] |
| Structural Feature | C2-Methyl Branch | Critical: Disrupts Van der Waals forces between lipid tails, unlike linear alkanes which may intercalate and order the membrane.[1][2] |
Mechanistic Interactions with Lipid Bilayers[3][4][5][6]
The interaction of 2-Methylundecane with biological membranes is governed by the Free Volume Theory and Lateral Stress Hypothesis .
The Methyl-Branch Steric Penalty
While linear alkanes (e.g., n-dodecane) can align parallel to phospholipid acyl chains—potentially increasing membrane thickness and order—2-Methylundecane introduces a "kink" or steric bulk.[1][2]
-
Insertion: The molecule partitions into the hydrophobic core (between C9 and C16 of the phospholipid tails).
-
Disruption: The protruding methyl group prevents the tight packing of neighboring lipid chains.
-
Result: This generates "free volume" (voids) within the bilayer, leading to increased motional freedom (fluidity) of the surrounding lipids.
Modification of Phase Behavior
The presence of 2-Methylundecane alters the thermodynamics of the Gel (
-
Depression: The solute acts as an impurity, lowering the cooperative melting temperature (
) of the membrane. - Broadening: The transition peak broadens, indicating a loss of cooperativity among the lipid molecules.
Mechanism Visualization
The following diagram illustrates the causal pathway from molecular structure to macroscopic membrane alteration.
Figure 1: Causal pathway of 2-Methylundecane induced membrane perturbation.[1][2]
Experimental Characterization Framework
This section details self-validating protocols to quantify the effects described above.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the shift in phase transition temperature (
-
Liposome Preparation:
-
Dissolve DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) in chloroform.[1][2]
-
Add 2-Methylundecane at varying molar ratios (0, 0.05, 0.10, 0.20) relative to lipid.[1][2][3][4]
-
Evaporate solvent under nitrogen flow; desiccate under vacuum for 12 hours to remove chloroform (2-Methylundecane has a higher BP, but control for loss is vital).[1][2] Correction: Due to volatility, it is often better to add 2-Methylundecane to pre-formed liposomes or use a closed-vial hydration method.[1][2]
-
Preferred Method: Hydrate dry lipid film with PBS buffer to form MLVs (Multilamellar Vesicles).[1][2] Inject 2-Methylundecane (in ethanol vehicle, <1% v/v final ethanol) and incubate above
(50°C) for 1 hour.
-
-
Sample Loading:
-
Load 20 µL of liposome suspension (approx. 5 mg/mL lipid) into hermetically sealed aluminum pans. (Crucial to prevent volatilization of the alkane).
-
-
Scan Parameters:
-
Data Analysis:
Protocol B: Steady-State Fluorescence Anisotropy
Objective: Measure rotational diffusion of probes to assess order at specific depths.[1][2]
-
Probe Selection:
-
Labeling:
-
Measurement:
-
Calculation:
Protocol C: In Silico Molecular Dynamics (MD) Setup
Objective: Visualize molecular positioning and calculate deuterium order parameters (
-
System Construction:
-
Force Field:
-
Equilibration:
-
Production Run:
-
Run 500 ns.
-
-
Analysis:
Biological & Pharmacological Consequences[2][5][8][9][10][11]
Permeation Enhancement
2-Methylundecane acts as a chemical permeation enhancer (CPE).[1][2] By disrupting the ordered packing of the stratum corneum lipid bilayers, it lowers the activation energy for the diffusion of co-administered drugs.
-
Mechanism: Creation of fluid domains allows polar drugs to traverse the otherwise rigid lipid barrier.
-
Application: High relevance in topical formulations (e.g., Minoxidil carriers, NSAID gels).[1]
Toxicity and Cytotoxicity Thresholds
While useful, high concentrations lead to "Membrane Expansion."[1]
-
Critical Volume Hypothesis: If the solute expands the membrane surface area beyond ~3-5%, the bilayer integrity fails, leading to lysis.
-
Bioaccumulation: Due to LogP > 6, 2-Methylundecane bioaccumulates in adipose tissue but is generally cleared via metabolic oxidation (omega-oxidation) in the liver.[1][2]
References
-
Ramsden, J. J. (1993).[1][2] Partition coefficients of drugs in bilayer lipid membranes. Experientia, 49(8), 688-692.[1][2] Link
-
Westerman, A. M., et al. (2017).[1] Alcohol Interactions with Lipid Bilayers.[1][2][5] Biophysical Journal, 113(10).[1][2] (Contextual basis for alkane/alcohol chain interactions). Link
-
PubChem. (2023).[1][2] 2-Methylundecane Compound Summary. National Library of Medicine.[1][6] Link[1][2][6]
-
López-D'Sola, P., et al. (2020).[1][2][7] Alkanes as Membrane Regulators of the Response of Early Membranes to Extreme Temperatures.[8] Life, 10(11), 266.[1] (Describes branched vs linear alkane effects). Link
-
Vanommeslaeghe, K., et al. (2010).[1][2] CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.[1][2] Journal of Computational Chemistry. Link
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Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methylundecane
Executive Summary
2-Methylundecane (C₁₂H₂₆; CAS 7045-71-8) is a branched alkane isomer of dodecane. While often grouped under the commercial label "isododecane" (which typically refers to a mixture dominated by 2,2,4,6,6-pentamethylheptane), pure 2-methylundecane serves as a critical specific biomarker in environmental forensics, insect pheromone profiling, and petrochemical purity analysis.
This application note provides a definitive protocol for the separation and identification of 2-methylundecane. Unlike generic hydrocarbon methods, this guide focuses on the chromatographic resolution of methyl-branched isomers —specifically distinguishing 2-methylundecane from its close eluters, 3-methylundecane and n-dodecane. We utilize a self-validating Kovats Retention Index (RI) system combined with diagnostic mass spectral fragmentation ratios to ensure identification confidence >99%.
Chemical Identity & Physicochemical Properties
Understanding the volatility and fragmentation physics of the analyte is prerequisite to method design.
| Property | Value | Relevance to Protocol |
| Molecular Formula | C₁₂H₂₆ | Parent Ion ( |
| Molecular Weight | 170.33 g/mol | Requires mass range > 35–200 amu |
| Boiling Point | ~205 °C | Elutes between n-undecane and n-dodecane |
| Polarity | Non-polar | Requires 5% Phenyl-methylpolysiloxane column |
| Key Isomer | 3-Methylundecane | Critical separation target (co-elution risk) |
Experimental Workflow
The following diagram outlines the critical path from sample to data, emphasizing the decision points for isomer differentiation.
Figure 1: Analytical workflow emphasizing the dual-validation strategy using Retention Indices and Spectral Ratios.
Detailed Protocol
Sample Preparation
Objective: Isolate hydrocarbons while removing polar interferences (proteins, sugars, polar lipids).
-
Method A: High-Concentration Samples (e.g., Essential Oils, Cosmetic Formulations)
-
Weigh 50 mg of sample into a 20 mL scintillation vial.
-
Dilute with 10 mL of HPLC-grade Hexane .
-
Add internal standard: 10 µL of Deuterated Dodecane (
) (100 ppm stock). -
Vortex for 30 seconds. Transfer 1 mL to an autosampler vial.
-
-
Method B: Trace Biological/Environmental Samples
-
Aliquot 1 mL of aqueous/biological sample.
-
Add 500 µL of Hexane:Ethyl Acetate (1:1 v/v) .
-
Sonicate for 10 minutes to disrupt matrices.
-
Centrifuge at 3000 x g for 5 minutes.
-
Collect the upper organic layer.
-
(Optional) Concentrate under a gentle stream of nitrogen to 100 µL if sensitivity is low.
-
GC-MS Instrumental Method
System: Agilent 7890/5977 or equivalent single-quadrupole GC-MS.
Chromatographic Conditions
-
Column: Agilent J&W DB-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless.
-
Mode: Splitless (for trace) or Split 1:50 (for high conc).
-
Temperature: 250 °C.
-
Liner: Ultra Inert Splitless liner with glass wool (to trap non-volatiles).
-
Temperature Program (The "Isomer Ramp")
Standard fast ramps will co-elute 2-methyl and 3-methyl isomers. Use this optimized multi-stage ramp:
-
Initial: 60 °C for 1.0 min.
-
Ramp 1: 20 °C/min to 100 °C (Rapid approach).
-
Ramp 2: 2 °C/min to 130 °C (High resolution window for C10-C13 branched alkanes).
-
Ramp 3: 30 °C/min to 300 °C (Column bake-out).
-
Hold: 300 °C for 3.0 min.
Mass Spectrometer Settings
-
Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Acquisition Mode: SCAN (m/z 35–350) for identification; SIM (m/z 43, 57, 155, 170) for quantitation.
-
Solvent Delay: 3.0 min (must be before C10 elution).
Data Analysis & Identification Strategy
The Kovats Retention Index (RI) Verification
Relying solely on library matching is insufficient for isomers. You must calculate the Linear Retention Index (LRI) relative to n-alkanes.
Protocol:
-
Run a standard mixture of C8–C20 n-alkanes under the exact same conditions.
-
Calculate RI for the target peak using the Van den Dool and Kratz equation.
-
Acceptance Criteria:
-
2-Methylundecane RI: 1164 – 1167 (on DB-5ms).
-
Note:n-Undecane = 1100; n-Dodecane = 1200.
-
differentiation: 3-Methylundecane typically elutes slightly later (RI ~1170–1175).
-
Mass Spectral Deconvolution
2-Methylundecane exhibits a specific fragmentation pattern driven by the stability of the carbocation formed after cleavage at the branch point.
Diagnostic Ions:
-
m/z 170 (
): Molecular ion. Weak intensity (<5%) but must be visible for confirmation. -
m/z 43 (
): Base peak (100%). -
m/z 155 (
): Critical Diagnostic.-
Mechanism:[3] Loss of the methyl group at the C2 position.[4]
-
Differentiation: 2-Methyl isomers show a distinct
peak. 3-Methyl isomers favor the loss of the ethyl group ( ). -
Rule: If the ratio of abundance
is > 1.0, it supports the 2-methyl structure. If ( ) is significantly higher, suspect 3-methylundecane.
-
| Ion (m/z) | Origin | Relative Abundance (Typical) |
| 43 | 100% (Base) | |
| 57 | ~60-80% | |
| 71 | ~40-50% | |
| 155 | 5-15% (Diagnostic) | |
| 170 | Molecular Ion | 1-3% |
Validation & Quality Control
To ensure the method is "self-validating" as per E-E-A-T standards, implement the following:
-
System Suitability Test (SST):
-
Inject a mixture of n-undecane and n-dodecane. Resolution (
) must be > 20. -
Inject a standard of 2-methylundecane (if available) or a reference oil (e.g., Zingiber officinale trace component) to verify RI.
-
-
Linearity:
-
Limit of Detection (LOD):
-
Typically ~0.05 ppm in SIM mode (Signal-to-Noise > 3:1).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution with n-Dodecane | Column overloaded or ramp too fast. | Dilute sample 1:10; Decrease ramp rate to 1 °C/min between 100-130°C. |
| Missing Molecular Ion (170) | Ion source temp too high (excessive fragmentation). | Lower source temp to 200 °C to preserve |
| Peak Tailing | Active sites in liner. | Replace liner with Ultra Inert deactivated liner; trim 10cm from column head. |
| Ghost Peaks | Septum bleed or carryover. | Replace septum; run a blank hexane injection between samples. |
References
-
NIST Mass Spectrometry Data Center. (2023).[6] Undecane, 2-methyl- Mass Spectrum and Retention Indices. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. (2023). 2-Methylundecane Compound Summary. National Library of Medicine. Available at: [Link]
- Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4).
- Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958.
- International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Chiral separation of 2-Methylundecane enantiomers by GC
Application Note: Method Development for the Chiral Separation of Methyl-Branched Alkanes
Part 1: Executive Summary & Scientific Scope
Clarification on Chirality and Target Analyte To ensure scientific integrity, it is critical to address the stereochemistry of the requested analyte, 2-Methylundecane .
-
2-Methylundecane possesses a plane of symmetry at the C2 position (bonded to two identical methyl groups).[1] Consequently, it is achiral and does not exist as enantiomers.[1] It cannot be chirally separated.[1]
-
3-Methylundecane , its structural isomer, possesses a chiral center at C3 (bonded to Methyl, Ethyl, Octyl, and H).[1] It exists as (R) and (S) enantiomers and is a biologically significant semiochemical in insect physiology.[1]
Strategic Pivot: This guide details the protocol for the chiral separation of 3-Methylundecane , utilizing 2-Methylundecane as a critical achiral reference standard (dead time/elution order marker). This approach is standard in pheromone profiling and geochemical biomarker analysis where these isomers co-occur.[1]
The Analytical Challenge Saturated methyl-branched alkanes lack functional groups (hydroxyls, carbonyls) capable of hydrogen bonding or dipole-dipole interactions. Therefore, separation relies exclusively on inclusion complexation and shape selectivity (Van der Waals forces) within a chiral cavity.[1] This requires highly specialized Cyclodextrin (CD) phases and precise thermodynamic control.[1]
Part 2: Technical Protocol
Instrumentation & Materials
| Component | Specification | Rationale |
| GC System | Agilent 8890 or equivalent with FID/MS | MS (SIM mode) required for trace detection in biologicals; FID for standard mixes. |
| Column | Hydrodex β-6TBDM (25m x 0.25mm x 0.25µm) | The Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin phase is the "gold standard" for non-polar chiral alkanes.[1] |
| Carrier Gas | Helium (Constant Flow: 1.2 mL/min) | Hydrogen is efficient but Helium provides better stability for the weak inclusion complexes formed by alkanes.[1] |
| Solvent | n-Hexane (HPLC Grade) | Non-polar solvent prevents phase collapse and ensures solubility.[1] |
| Standards | Racemic 3-Methylundecane; 2-Methylundecane | 2-Me serves as the achiral anchor; 3-Me is the chiral target.[1] |
Experimental Conditions
Critical Insight: Separation factors (
-
Inlet: Split/Splitless (230°C).
-
Mode: Splitless (0.5 min purge) for trace samples; Split 1:50 for standards.
-
-
Oven Program (Optimized):
-
Initial: 40°C (Hold 1 min)
-
Ramp: 20°C/min to 70°C
-
Isothermal Hold: Hold at 70°C for 40-60 minutes.
-
Note: If resolution (
) < 1.5, lower isothermal temperature to 60°C.[1]
-
-
Detector (MS):
Step-by-Step Workflow
-
System Passivation: Bake column at 200°C (limit for TBDMS phases) for 30 mins to remove moisture. Moisture competes for the CD cavity.
-
Reference Injection: Inject pure 2-Methylundecane.[1] Record Retention Time (
). This peak will be sharp and singular. -
Racemic Optimization: Inject racemic 3-Methylundecane.[1] Adjust isothermal temperature until peak splitting is observed.
-
Target: Valley-to-peak ratio < 10%.[1]
-
-
Coinjection: Inject mixture of 2-Me and 3-Me to confirm 2-Me does not co-elute with one of the 3-Me enantiomers.[1]
Part 3: Mechanism & Visualization
Separation Mechanism (Graphviz Diagram)
The separation is driven by the "Lock and Key" fit of the alkyl chain into the hydrophobic cyclodextrin cavity.[1] The TBDMS groups at the C6 position of the glucose units act as a steric barrier, differentiating the spatial orientation of the methyl branch.
Caption: Figure 1. Mechanism of chiral recognition for saturated alkanes. The separation relies on the differential stability of the inclusion complex between the enantiomers and the lipophilic CD cavity.
Method Development Logic
Caption: Figure 2. Decision tree for establishing chirality and selecting parameters for methyl-branched alkane analysis.
Part 4: Expected Data & Troubleshooting
Expected Retention Data (Isothermal 70°C)
| Analyte | Retention Time (min) | Resolution ( | Notes |
| 2-Methylundecane | 12.4 | N/A | Achiral Reference (Elutes first due to globular shape). |
| (R)-3-Methylundecane | 13.1 | - | Elution order is phase-dependent; confirm with pure standards if available. |
| (S)-3-Methylundecane | 13.4 | 1.8 | Baseline separation achievable.[1] |
Troubleshooting Guide
-
Problem: Peaks are merging (co-elution).
-
Problem: Broad peaks.
Part 5: References
-
Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1]
-
Millar, J. G., et al. (2015).[1] Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(4), 1095-1100.[1] [1]
-
König, W. A. (1987).[1] The Practice of Enantiomer Separation by Capillary Gas Chromatography. Hüthig. (Foundational text on Hydrodex phases).
-
Restek Corporation. (2020).[1] Chiral Column Selection Guide. (Confirming β-DEX usage for alkanes).
Sources
- 1. 2-Methylundecanal - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis - Google Patents [patents.google.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. ijpsonline.com [ijpsonline.com]
Application of 2-Methylundecane in nanoparticle synthesis
Application Notes & Protocols
Topic: The Role of High-Boiling Point, Non-Coordinating Alkane Solvents in Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword:
In the field of nanoparticle synthesis, particularly for colloidal quantum dots, the choice of solvent is a critical parameter that dictates the kinetics of nucleation and growth, and ultimately, the quality of the resulting nanocrystals. While the query on 2-Methylundecane is specific, a thorough review of the current scientific literature reveals a notable absence of its application in published nanoparticle synthesis protocols. However, the physicochemical properties of 2-Methylundecane—a high-boiling point (approx. 209 °C), branched, long-chain alkane—place it within a class of solvents that are fundamental to high-temperature colloidal synthesis.
This guide, therefore, addresses the topic by focusing on the functional role of such solvents, using 1-octadecene (ODE) as a well-documented and industrially relevant exemplar. ODE is a long-chain alkene (often used interchangeably with its saturated alkane counterpart, octadecane, for inertness) that serves as a non-coordinating, high-boiling point solvent.[1][2] Its primary function is to provide a stable, high-temperature medium that allows for the thermal decomposition of organometallic precursors, a crucial step in the synthesis of high-quality semiconductor nanocrystals like Cadmium Selenide (CdSe).[1][3] The principles and protocols detailed herein for ODE are conceptually applicable to other similar long-chain alkanes and alkenes, providing a foundational understanding for solvent selection in nanomaterial engineering.
The Causality Behind Solvent Selection: Why High-Boiling Point Alkanes?
The synthesis of high-quality quantum dots (QDs) often relies on the "hot-injection" method, which involves the rapid injection of precursor solutions into a hot solvent. This process is designed to create a burst of nucleation events, followed by a controlled growth phase. The choice of a high-boiling point, non-coordinating solvent like 1-octadecene is deliberate and crucial for several reasons:
-
Temperature Control & Stability: High-boiling solvents provide a stable thermal environment, allowing reactions to be carried out at temperatures high enough (typically 120-320 °C) to overcome the activation energy for precursor decomposition and nanocrystal formation.[1][4] This temperature control is paramount for manipulating the kinetics of nanoparticle nucleation and growth, which in turn determines the final size, shape, and optical properties of the nanoparticles.[1]
-
Non-Coordinating Nature: Unlike coordinating solvents (e.g., trioctylphosphine oxide - TOPO), non-coordinating alkanes like octadecene do not strongly bind to the surface of the growing nanoparticles.[1][5] This "innocence" allows the intended capping agents or ligands, such as oleic acid, to dictate the surface chemistry and control the growth and stability of the nanocrystals without competition from the solvent.[1]
-
Precursor Solubility: These solvents are effective at dissolving the long-chain, hydrophobic ligands (like oleic acid) that are used to stabilize both the metal precursors (e.g., cadmium oleate) and the final nanoparticles, ensuring a homogeneous reaction mixture.[1]
-
Preventing Agglomeration: The viscous, oily nature of long-chain alkanes at high temperatures helps to keep the newly formed nanoparticles physically separated, preventing irreversible aggregation and agglomeration.[6]
While highly effective, it is important to note that under typical high-temperature synthesis conditions, 1-octadecene can undergo spontaneous polymerization.[4][7] This can result in a poly(1-octadecene) impurity that is difficult to separate from the final nanoparticle product. For applications requiring exceptional purity, the use of saturated aliphatic solvents, such as its alkane equivalent octadecane , can be a superior choice as it is operationally inert and avoids this side reaction.[4][8]
Experimental Workflow & Logic
The synthesis of CdSe quantum dots in 1-octadecene is a classic example that illustrates the role of a high-boiling point alkane solvent. The process can be broken down into three key stages: precursor preparation, nucleation & growth, and purification.
Caption: Workflow for CdSe Quantum Dot Synthesis.
Protocol: Synthesis of CdSe Quantum Dots in 1-Octadecene
This protocol is adapted from established methods for producing high-quality CdSe quantum dots and is intended for execution by trained professionals in a controlled laboratory setting.[9]
Materials & Reagents:
| Reagent | Formula | Purity | Supplier (Example) | Notes |
| Cadmium Oxide (CdO) | CdO | 99.99% | Sigma-Aldrich | Toxic, handle in fume hood |
| Selenium Powder (Se) | Se | 99.5+% | Sigma-Aldrich | Toxic, handle in fume hood |
| 1-Octadecene (ODE) | C₁₈H₃₆ | 90% (Technical) | Sigma-Aldrich | High-boiling point solvent |
| Oleic Acid (OA) | C₁₈H₃₄O₂ | 90% (Technical) | Sigma-Aldrich | Capping agent |
| Trioctylphosphine (TOP) | C₂₄H₅₁P | 90% | Sigma-Aldrich | Se solvent & capping agent |
| Toluene/Hexane | - | Anhydrous | Fisher Scientific | For redispersion |
| Ethanol/Acetone | - | Anhydrous | Fisher Scientific | For precipitation |
Step-by-Step Methodology:
Part A: Preparation of Precursor Solutions (Perform in a fume hood)
-
Selenium Precursor:
-
In a 10 mL round-bottom flask, add 30 mg of Selenium (Se) powder.
-
Add 5 mL of 1-octadecene (ODE).
-
Using a syringe, add 0.4 mL of trioctylphosphine (TOP).
-
Add a magnetic stir bar, and stir the solution. Gentle warming may be required to fully dissolve the selenium, resulting in a clear, colorless solution. Cool to room temperature before use.
-
-
Cadmium Precursor & Reaction Setup:
-
In a 25 mL three-neck round-bottom flask equipped with a condenser and a thermometer, add 13 mg of Cadmium Oxide (CdO).
-
Add 0.6 mL of oleic acid and 10 mL of 1-octadecene.
-
Place the flask in a heating mantle and begin stirring.
-
Part B: Nanoparticle Nucleation and Growth
-
Heating:
-
Heat the cadmium-containing mixture under stirring. The reddish CdO powder will dissolve, and the solution will become clear at around 200 °C.
-
Continue heating until the temperature stabilizes at 225 °C .
-
-
Hot Injection:
-
Once the temperature is stable, swiftly and safely inject 1 mL of the room-temperature selenium precursor solution into the hot cadmium solution using a clean, dry pipette.
-
Immediately start a timer. The solution will rapidly change color, indicating the nucleation and growth of CdSe nanoparticles.
-
-
Growth & Sampling:
-
Aliquots (approx. 1 mL) can be withdrawn from the reaction flask at various time points (e.g., 30s, 1min, 2min, 5min, 10min) using a glass Pasteur pipette and quenched in a vial of toluene at room temperature.
-
The color of the solution will evolve from yellow to orange to red as the nanoparticles grow in size. This corresponds to a red-shift in the absorption and photoluminescence spectra due to quantum confinement effects.
-
Part C: Purification
-
Quenching: After the final sample is taken, remove the heating mantle to cool the reaction flask to room temperature.
-
Precipitation: Add an excess of a non-solvent like ethanol or acetone to the crude nanoparticle solution (a 1:2 or 1:3 ratio of crude solution to non-solvent is typical). This will cause the nanoparticles to flocculate and precipitate out of the solution.
-
Isolation: Centrifuge the mixture (e.g., 4000 rpm for 10 minutes). Discard the supernatant.
-
Redispersion: Redisperse the nanoparticle pellet in a minimal amount of a non-polar solvent like toluene or hexane.
-
Repeat: Repeat the precipitation and redispersion steps 2-3 times to remove excess solvent, ligands, and unreacted precursors. The final purified nanoparticles can be stored as a colloidal dispersion in the chosen non-polar solvent.
Self-Validating Systems: Characterization
To validate the success of the synthesis, the following characterization techniques are essential:
-
UV-Vis Spectroscopy: To determine the size of the quantum dots by identifying the first excitonic absorption peak.
-
Photoluminescence (PL) Spectroscopy: To measure the emission wavelength and quantum yield, confirming the optical quality of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To directly visualize the size, shape, and monodispersity of the synthesized nanoparticles.
References
-
Role of alkan-1-ol solvents in the synthesis of yellow luminescent carbon quantum dots (CQDs): van der Waals force-caused aggregation and agglomeration. (2020). NIH. Available at: [Link]
-
Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. (2023). MDPI. Available at: [Link]
-
Branching, and Its Affect On Melting and Boiling Points. (2010). Master Organic Chemistry. Available at: [Link]
-
Low-Temperature Synthesis and Characterisation of Ultra- Small Cadmium Selenide Quantum Dots in Octadecene Solution. (n.d.). ResearchGate. Available at: [Link]
-
Simple Syntheses of CdSe Quantum Dots. (2013). Journal of Chemical Education. Available at: [Link]
-
Synthesis - Bawendi Group. (n.d.). Bawendi Group at MIT. Available at: [Link]
-
The Trouble with ODE: Polymerization during Nanocrystal Synthesis. (2019). Nano Letters. Available at: [Link]
-
Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. (2023). NIH. Available at: [Link]
-
Copper Selenophosphate, Cu3PSe4, Nanoparticle Synthesis: Octadecane Is the Key to a Simplified, Atom-Economical Reaction. (2023). Nano Letters. Available at: [Link]
-
Synthesis of Cadmium Selenide Quantum Dot Nanoparticles. (n.d.). MRSEC Education Group. Available at: [Link]
-
Carbon Quantum Dots: Synthesis, Characteristics, and Quenching as Biocompatible Fluorescent Probes. (n.d.). MDPI. Available at: [Link]
-
Highly Stable White-Light-Emitting Carbon Dot Synthesis Using a Non-coordinating Solvent. (n.d.). ACS Omega. Available at: [Link]
-
'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. (n.d.). PubMed Central. Available at: [Link]
-
Environmentally friendly synthesis of quantum dots and their applications in diverse fields from the perspective of environmental compliance: A review. (n.d.). PubMed Central. Available at: [Link]
-
How to find a solvent with boiling point higher than 90 degree C for the dispersion of silane modified barium titanate nanoparticles?. (2019). ResearchGate. Available at: [Link]
-
The Trouble with 1-Octadecene; Polymerization During Nanocrystal Synthesis. (n.d.). ChemRxiv. Available at: [Link]
-
Part 1: Synthesizing CdSe Quantum Dots. (n.d.). NNCI. Available at: [Link]
-
The Trouble with 1-Octadecene; Polymerization During Nanocrystal Synthesis. (2019). ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of alkan-1-ol solvents in the synthesis of yellow luminescent carbon quantum dots (CQDs): van der Waals force-caused aggregation and agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
Application Notes and Protocols for Electroantennography (EAG) Detection of 2-Methylundecane
Introduction: Decoding Chemical Conversations
In the intricate world of insect communication, semiochemicals act as a sophisticated language, dictating behaviors from mating and aggregation to foraging and oviposition.[1] Electroantennography (EAG) is a powerful electrophysiological technique that allows us to eavesdrop on these chemical conversations by measuring the summed electrical response of an insect's antenna to a volatile compound.[2][3][4] This guide provides a detailed framework for the application of EAG techniques in the detection and analysis of 2-Methylundecane, a significant semiochemical for various insect species.
2-Methylundecane is a branched-chain alkane that plays a crucial role as a sex pheromone, aggregation pheromone, or kairomone in different insect orders. Understanding an insect's antennal sensitivity to this compound is pivotal for developing effective pest management strategies, such as mating disruption or lure-and-kill systems, and for fundamental research into insect olfaction. This document will guide researchers, scientists, and drug development professionals through the principles, protocols, and data interpretation of EAG assays for 2-Methylundecane.
Principle of Electroantennography
The insect antenna is a marvel of biological engineering, adorned with thousands of olfactory sensilla. Each sensillum houses olfactory receptor neurons (ORNs) that express specific olfactory receptors (ORs).[5] When a volatile molecule, such as 2-Methylundecane, enters the sensillum, it binds to an OR, triggering a cascade of events that leads to the depolarization of the ORN.
The EAG technique measures the summated potential changes resulting from the depolarization of numerous ORNs across the antenna in response to an odorant stimulus.[2][6] An electrode is placed at the tip of the antenna (recording electrode) and another at the base or in the head (reference electrode).[6] The voltage difference between these two points is amplified and recorded, generating an electroantennogram. The amplitude of the EAG response is proportional to the number of responding ORNs and the intensity of their response, providing a quantitative measure of the antenna's sensitivity to the specific compound.
Experimental Workflow Overview
The successful execution of an EAG experiment for 2-Methylundecane detection involves a series of sequential steps, from meticulous preparation to robust data analysis. The overall workflow is designed to ensure reproducibility and the generation of high-quality, interpretable data.
Sources
- 1. Tools for detecting insect semiochemicals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ockenfels-syntech.com [ockenfels-syntech.com]
- 3. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
Behavioral bioassays for insects using 2-Methylundecane
Application Note: Behavioral Bioassays for Insects Using 2-Methylundecane
Part 1: Executive Summary & Biological Context[1]
2-Methylundecane (
Key Target Species & Functions:
-
Coleoptera (Monochamus spp.): Functions as a pheromone synergist.[1] In the Japanese pine sawyer (M. alternatus), it enhances attraction when combined with monochamol and host volatiles (e.g.,
-pinene).[2] -
Lepidoptera (Papilio spp.): Acts as a contact mating cue embedded in the waxy cuticle.
-
Hymenoptera (Ants/Termites): component of trail pheromones or nest-mate recognition profiles.
Scope of this Guide: This document details the protocols for evaluating 2-Methylundecane in two distinct modalities: Olfactometry (Volatile Attraction) and Contact Bioassays (Mate Recognition).
Part 2: Scientific Integrity & Handling (E-E-A-T)
The "Self-Validating" System
To ensure data trustworthiness, every bioassay must include internal validation steps. A protocol is only valid if it can detect false positives (solvent effects) and false negatives (sensory fatigue).
-
Solvent Control: 2-Methylundecane is highly lipophilic. It must be dissolved in high-purity n-Hexane or Pentane . Every trial must run a solvent-only control to rule out solvent repulsion/attraction.
-
Chirality Warning: 2-Methylundecane has a chiral center at C2. Synthetic standards are often racemic (
). Biological systems may be enantio-specific.[1] Recommendation: If response to the racemate is weak, consider fractionating or sourcing enantiopure standards. -
Volatility Management: As a branched alkane, it is moderately volatile. In wind tunnels, the emission rate decreases over time.
-
Validation: Weigh the dispenser before and after a 1-hour run to calculate the exact Release Rate (
).
-
Safety & Preparation
-
Storage: Store neat standard at -20°C.
-
Working Solutions: Prepare serial dilutions (
) in hexane. Store in silanized glass vials with Teflon-lined caps to prevent adsorption to glass walls.
Part 3: Experimental Protocols
Protocol A: Y-Tube Olfactometry (Volatile Attraction)
Purpose: To determine if 2-Methylundecane acts as a long-range attractant or repellent.
Experimental Logic: Insects walk upwind toward an odor source. The Y-tube forces a binary choice. The critical factor is Laminar Flow ; turbulent air mixes the plumes, invalidating the choice.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Use a glass Y-tube (stem: 20cm, arms: 15cm).
-
Connect to a vacuum pump pulling 0.5–1.0 L/min (species dependent).
-
Crucial: Incoming air must be filtered (activated charcoal) and humidified (bubbled through distilled water).
-
-
Stimulus Delivery:
-
Apply
of test solution to a filter paper strip ( cm). -
Allow solvent to evaporate for 30 seconds (verify no solvent smell remains).
-
Place in the "Treatment" odor chamber. Place a solvent-treated paper in the "Control" chamber.
-
-
Bioassay Execution:
-
Introduce the insect at the base of the Y-tube stem.
-
Decision Criteria: A "choice" is recorded if the insect crosses a line 3 cm into an arm and stays for >15 seconds.
-
Duration: Max 5 minutes per insect. If no choice, record as "No Response."
-
-
System Rotation:
-
To rule out directional bias (lighting/gravity), swap the odor and control arms every 5 insects.
-
Data Visualization (Workflow):
Figure 1: Y-Tube Olfactometer workflow ensuring randomization and solvent evaporation.
Protocol B: Contact Bioassay (Dummy/Glass Rod)
Purpose: To test for short-range recognition or copulation attempts (Mating).
Experimental Logic: Since 2-Methylundecane is a CHC, it often requires physical contact to elicit a response. This assay uses a "dummy" (glass bead or freeze-killed female) coated with the compound.
Step-by-Step Methodology:
-
Lure Preparation:
-
Substrate: Use a black glass bead (visual contrast) or a hexane-washed carcass of the target species (removes natural CHCs).
-
Dosing: Apply 1 "Femal Equivalent" (FE) of 2-Methylundecane. (Calculate FE based on GC-MS quantification of a single female's cuticle, typically 10-500 ng).
-
-
Arena Setup:
-
Petri dish (9 cm) lined with filter paper.
-
Lighting: Red light for nocturnal species; full spectrum for diurnal.
-
-
Execution:
Part 4: Data Analysis & Interpretation
Summarize behavioral data using the Preference Index (PI) to normalize results.
- = Number of insects choosing Treatment
- = Number of insects choosing Control
-
Range: -1.0 (Total Repulsion) to +1.0 (Total Attraction).
Table 1: Troubleshooting Common Anomalies
| Observation | Probable Cause | Corrective Action |
| High "No Response" Rate | Dose too high (Sensory Adaptation) | Reduce concentration by 10-fold. |
| Control Arm Attraction | Solvent contamination | Bake glassware at 200°C; change charcoal filters. |
| Erratic Flight/Walking | Turbulent Airflow | Check flow meter; ensure tubes are straight. |
| Response only at contact | Compound is not volatile enough | Switch from Y-Tube to Contact Bioassay (Protocol B). |
Part 5: References
-
Teale, S. A., et al. (2011). Pheromone-mediated attraction of Monochamus species. Journal of Chemical Ecology.[6]
-
Millar, J. G., & Haynes, K. F. (Eds.).[7][2][8][9] (1998). Methods in Chemical Ecology: Bioassay Methods. Springer. (Standard text for Y-tube/Wind Tunnel protocols).
-
Ginzel, M. D. (2010). Cuticular Hydrocarbons as Contact Pheromones. In: Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology.
-
Akino, T. (2002). Chemical Ecology of Insect Cuticular Hydrocarbons. Applied Entomology and Zoology.[3] (Detailed methodology for CHC extraction and bioassay).
Sources
- 1. semiochemical.com [semiochemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 7. plantprotection.pl [plantprotection.pl]
- 8. researchgate.net [researchgate.net]
- 9. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Extraction and Quantitation of 2-Methylundecane from Biological Matrices
Executive Summary & Scientific Rationale
2-Methylundecane (
The Analytical Challenge: Extracting 2-methylundecane presents a specific paradox:
-
Lipophilicity: Being a non-polar alkane, it co-extracts with massive amounts of membrane lipids (phospholipids, triglycerides), which can foul Mass Spectrometer sources.[1]
-
Volatility: With a boiling point of ~210°C but high vapor pressure relative to heavier lipids, it is easily lost during the solvent evaporation steps required to concentrate the sample.
The Solution: This protocol utilizes a Cold-Solvent Extraction coupled with Silica Gel Solid Phase Extraction (SPE) fractionation. This "Hydrocarbon Cut" method isolates alkanes from the complex lipid matrix before GC-MS injection, ensuring high sensitivity and instrument longevity.
Experimental Workflow
The following diagram outlines the decision logic and processing stream for different tissue types.
Figure 1: Decision tree for 2-methylundecane extraction. Note the critical stop point during evaporation to prevent analyte loss.
Detailed Protocol
Phase A: Reagents & Standards[2]
-
Solvent A: n-Hexane (GC-MS SupraSolv® grade or equivalent).[1] Do not use plastic pipette tips for final transfers; use glass Pasteur pipettes to avoid plasticizer contamination.
-
Internal Standard (IS): n-Tetradecane (
) or deuterated Dodecane ( ).[1]-
Why?
is less volatile than and elutes after the target, preventing interference while correcting for evaporation losses.
-
-
SPE Cartridge: Silica Gel (500 mg bed weight), glass or polypropylene housing.[1]
Phase B: Sample Preparation[3]
Option 1: Surface Extraction (Insects/Plants)
Target: Cuticular Hydrocarbons (CHCs)
-
Place the specimen (whole insect or leaf punch) into a glass vial.
-
Add 500 µL Hexane spiked with Internal Standard (10 ng/µL).
-
Soak Time: 5 minutes (gentle swirl).
-
Remove the specimen.[1][2][3] Transfer extract to a clean glass insert.
Option 2: Total Tissue Extraction (Liver/Adipose)
Target: Bioaccumulated Alkanes
-
Weigh 50-100 mg of frozen tissue.
-
Add 1 mL Hexane:Isopropanol (3:2) .
-
Homogenize with ceramic beads at 4°C (prevent heating).
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new vial.
-
Add 500 µL of saturated NaCl solution (to wash out Isopropanol). Vortex and centrifuge.[1][2][5]
-
Collect the upper Hexane layer .[1]
Phase C: Silica Gel Fractionation (The "Clean-Up")
This step is mandatory for soft tissue to remove polar lipids (phospholipids/fatty acids).
-
Condition the Silica SPE column with 3 mL Hexane.[1]
-
Load the sample (from Phase B) onto the column.[1]
-
Elute Fraction 1 (Hydrocarbons): Add 4 mL of 100% Hexane .
-
Concentrate: Evaporate Fraction 1 under a gentle stream of Nitrogen to ~100 µL.
Analytical Method (GC-MS)[8][9][10]
To distinguish 2-methylundecane from its isomers (3-methyl, 4-methyl, etc.), retention index (RI) matching is required alongside Mass Spectral matching.[1]
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase for hydrocarbon separation.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Inlet | Splitless (1 min purge) @ 250°C | Maximizes sensitivity for trace alkanes. |
| Temp Program | 60°C (1 min) | Slow ramp at the beginning separates C11/C12 isomers.[1] |
| MS Source | EI Mode (70 eV), 230°C | Standard fragmentation for library matching.[1] |
| Acquisition | SIM Mode (Target) or Scan (40-350 m/z) | Use SIM for quantitation (see ions below).[1] |
Identification Criteria
1. Retention Index (Kovats):
On a DB-5/HP-5 column, 2-Methylundecane elutes before n-Dodecane (
-
n-Undecane (
): RI 1100 -
2-Methylundecane: RI ~1165 (Range: 1162–1170)
-
n-Dodecane (
): RI 1200
2. Mass Spectrum (Diagnostic Ions): Branched alkanes cleave preferentially at the branch point.[1]
-
Target Ion (Quant): m/z 43 (
) - Base peak.[1] -
Qualifier Ion 1: m/z 155 (
).[1] Loss of the methyl group.[1] -
Qualifier Ion 2: m/z 170 (
).[1] Molecular ion (often weak).[1]
Troubleshooting & Quality Control
Common Failure Modes
Figure 2: Root cause analysis for common extraction issues.
-
Plasticizer Contamination: Alkanes are excellent solvents for plastics.[1] If you see peaks at regular intervals (m/z 149), you have phthalate contamination.[1] Use glass syringes and inserts only.
-
Solvent Delay: Set MS solvent delay to 3.5 minutes to protect the filament from the hexane peak.
References
-
NIST Chemistry WebBook. 2-Methylundecane Spectral Data and Retention Indices. National Institute of Standards and Technology.[1] [Link]
-
Bio-Protocol. Extraction and Analysis of Cuticular Hydrocarbons. (Standard hexane wash protocols for insect tissues).[1][2][6] [Link]
-
Journal of Lipid Research. Separation of lipids by Silica Gel G column chromatography. (Foundational method for separating hydrocarbons from polar lipids).[1] [Link]
-
The Good Scents Company. 2-Methylundecane Chemical Properties and Safety. [Link]
Sources
- 1. 2-Methylundecane | C12H26 | CID 23459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cuticular hydrocarbon extractions and GC analysis [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Stable Isotope Labeling of 2-Methylundecane for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Metabolic Fate of Branched-Chain Alkanes
2-Methylundecane, a branched-chain alkane, serves as a model compound for understanding the metabolism of a class of molecules relevant in various fields, from toxicology to the formulation of pharmaceuticals and consumer products. Elucidating the metabolic pathways of such compounds is crucial for assessing their safety, efficacy, and environmental impact. Stable isotope labeling, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to trace the biotransformation of 2-methylundecane, enabling unambiguous identification and quantification of its metabolites.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of deuterium and carbon-13 labeled 2-methylundecane and its subsequent use in in vitro and in vivo metabolic studies.
The Rationale for Stable Isotope Labeling
Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are non-radioactive and can be incorporated into molecules to act as tracers.[2][4] The key advantages of this approach include:
-
Enhanced Detection: The mass difference between the labeled and unlabeled compound allows for easy differentiation by mass spectrometry.
-
Metabolite Identification: The isotopic signature is retained in the metabolites, facilitating their identification in complex biological matrices.
-
Quantitative Analysis: Co-administration of a labeled internal standard enables accurate quantification of the parent compound and its metabolites, mitigating matrix effects.[1]
-
Mechanistic Insights: The position of the label can provide insights into the metabolic reactions occurring.
Synthesis of Isotopically Labeled 2-Methylundecane
The choice of isotope and its position within the molecule are critical for a successful metabolic study. Here, we describe plausible synthetic strategies for preparing both deuterium and carbon-13 labeled 2-methylundecane.
Deuterium Labeling (²H)
Deuterium labeling is often employed to probe kinetic isotope effects and to create internal standards for MS analysis. A common strategy for introducing deuterium into an alkane is through H-D exchange reactions.[4]
Protocol 1: Synthesis of 2-Methylundecane-d₃ (at the 2-methyl position)
This protocol focuses on labeling the methyl group at the 2-position, a potential site for metabolic attack.
-
Starting Material: 2-Undecanone.
-
Reaction: Base-catalyzed H-D exchange.
-
Dissolve 2-undecanone in a suitable solvent such as methanol-d₄.
-
Add a catalytic amount of a strong base (e.g., sodium methoxide).
-
Stir the reaction mixture at room temperature for 24-48 hours to allow for the exchange of the alpha-protons with deuterium.
-
Monitor the reaction progress by ¹H NMR to confirm the disappearance of the methyl proton signal.
-
-
Reduction: Wolff-Kishner or Clemmensen reduction.
-
After quenching the reaction, the deuterated ketone is reduced to the corresponding alkane. For the Wolff-Kishner reduction, treat the ketone with hydrazine hydrate followed by a strong base (e.g., potassium hydroxide) at elevated temperatures.
-
-
Purification:
-
Extract the product with an organic solvent (e.g., hexane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the 2-methylundecane-d₃ by fractional distillation or column chromatography.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and GC-MS.
-
Carbon-13 Labeling (¹³C)
Carbon-13 labeling is particularly useful for tracing the carbon skeleton of the molecule through metabolic pathways.[1]
Protocol 2: Synthesis of [2-¹³C]-2-Methylundecane
This protocol introduces a ¹³C label at the 2-position of the undecane chain.
-
Starting Materials: ¹³C-labeled methyl iodide (¹³CH₃I) and decyl bromide.
-
Grignard Reaction:
-
Prepare a Grignard reagent from decyl bromide by reacting it with magnesium turnings in anhydrous diethyl ether.
-
React the Grignard reagent with ¹³C-labeled acetone to form the tertiary alcohol, [2-¹³C]-2-methyl-2-undecanol.
-
-
Deoxygenation:
-
Convert the tertiary alcohol to a suitable leaving group (e.g., a tosylate or mesylate).
-
Reduce the derivative to the alkane using a reducing agent such as lithium aluminum hydride.
-
-
Purification:
-
Purify the [2-¹³C]-2-methylundecane using fractional distillation or preparative GC.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment by ¹³C NMR and mass spectrometry.
-
In Vitro Metabolic Studies
In vitro systems, such as liver microsomes, provide a controlled environment to study the initial steps of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[5][6][7][8]
dot
Caption: In Vivo Metabolism Workflow.
Protocol 4: In Vivo Metabolism of Labeled 2-Methylundecane in Rodents
-
Animals:
-
Use adult male rats or mice. Acclimatize the animals for at least one week before the study.
-
-
Dosing:
-
Prepare a dosing solution of the labeled 2-methylundecane in a suitable vehicle (e.g., corn oil).
-
Administer a single dose via oral gavage or intraperitoneal injection.
-
-
Sample Collection:
-
House the animals in metabolic cages for the collection of urine and feces at specified time intervals (e.g., 0-8, 8-24, 24-48 hours).
-
At the end of the study, collect blood via cardiac puncture and harvest relevant tissues (e.g., liver, kidney, adipose tissue).
-
-
Sample Preparation:
-
Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites.
-
Feces: Homogenize and extract with an organic solvent.
-
Plasma: Precipitate proteins with acetonitrile.
-
Tissues: Homogenize and extract with an appropriate solvent system.
-
Analytical Methodologies
The choice of analytical technique depends on the physicochemical properties of the parent compound and its expected metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like 2-methylundecane and its hydroxylated metabolites after derivatization.
Protocol 5: GC-MS Analysis of 2-Methylundecane and its Metabolites
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Sample Introduction: Headspace, purge-and-trap, or liquid injection of the extract.
-
Derivatization: Hydroxylated metabolites may require derivatization (e.g., silylation with BSTFA) to improve their volatility and chromatographic behavior.
-
MS Detection:
-
Use electron ionization (EI) at 70 eV.
-
Monitor for the molecular ions of the parent compound and its expected metabolites, considering the mass shift due to the isotopic label.
-
| Compound | Unlabeled Mass (m/z) | d₃-labeled Mass (m/z) | ¹³C-labeled Mass (m/z) |
| 2-Methylundecane | 170 | 173 | 171 |
| Hydroxylated 2-Methylundecane | 186 | 189 | 187 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is ideal for analyzing less volatile and more polar metabolites, including conjugated species. [9][10] Protocol 6: LC-MS/MS Analysis of 2-Methylundecane Metabolites
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF).
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
MS/MS Detection:
-
Use selected reaction monitoring (SRM) for targeted quantification of expected metabolites.
-
The precursor ion will be the protonated or deprotonated molecule of the metabolite, and the product ions will be characteristic fragments.
-
Data Analysis and Metabolite Identification
The primary goal of data analysis is to identify and, if possible, quantify the metabolites of 2-methylundecane.
-
Metabolite Identification:
-
Look for mass spectral peaks that correspond to the expected mass of the labeled metabolites.
-
The mass difference between the parent compound and a metabolite can indicate the type of metabolic reaction (e.g., a +16 Da shift suggests hydroxylation).
-
The fragmentation pattern in the MS/MS spectra can help to elucidate the structure of the metabolite.
-
-
Structural Elucidation with NMR:
Predicted Metabolic Pathway of 2-Methylundecane
Based on the known metabolism of alkanes by cytochrome P450 enzymes, the primary metabolic pathway for 2-methylundecane is expected to be hydroxylation. [5][6] dot
Caption: Predicted Metabolic Pathway of 2-Methylundecane.
Conclusion
Stable isotope labeling is an indispensable tool for elucidating the metabolic fate of 2-methylundecane. The protocols outlined in this guide provide a framework for synthesizing labeled tracers and conducting both in vitro and in vivo metabolic studies. The combination of these techniques with advanced analytical instrumentation will enable a comprehensive understanding of the biotransformation of this and other branched-chain alkanes.
References
- Gopaul, S., & Mabury, S. A. (2019). Isotopic Labeling of Metabolites in Drug Discovery Applications. Methods in molecular biology (Clifton, N.J.), 1978, 267–280.
- Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis: a technique for measuring thousands of metabolic fluxes simultaneously. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.
- Kattamuri, P. V., & Thompson, D. H. (2012). Synthesis of 13C labeled compounds. Bioorganic & medicinal chemistry, 20(14), 4287–4302.
-
PubChem. (n.d.). 2-Methylundecane. Retrieved from [Link]
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The Use of Stable Isotopes in the Discovery and Development of Pharmaceuticals. Angewandte Chemie (International ed. in English), 57(9), 2358–2386.
-
PubChem. (n.d.). 2-Methylundecane-2-thiol. Retrieved from [Link]
- Wolen, R. L. (1986). The application of stable isotopes to studies of drug bioavailability and bioequivalence. Journal of clinical pharmacology, 26(6), 419–424.
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- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of lipid research, 24(7), 938–941.
- Ji, L., Zhang, J., Liu, W., & de Visser, S. P. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chemistry, an Asian journal, 9(4), 1175–1182.
- Van De Wiele, T., Vanhaecke, L., Boeckaert, C., Peru, K., Headley, J., Verstraete, W., & Siciliano, S. (2005). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 817(2), 255–263.
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-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]
-
Method 5000: Sample Preparation for Volatile Organic Compounds. (n.d.). EPA. Retrieved from [Link]
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- Wang, J. B., Jeon, H., Kim, D., & Park, H. (2023). Highly selective hydroxylation of gaseous alkanes at the terminal position by wild-type CYP153A33. Catalysis Science & Technology, 13(19), 5659-5664.
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- Powers, R. (2009). NMR Spectroscopy and Databases for the Identification of Metabolites. Annual reports on NMR spectroscopy, 67, 35-97.
-
Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. (2018). Waters. Retrieved from [Link]
-
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2010). DigitalCommons@UNL. Retrieved from [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
-
Maze Engineers. (2022, December 13). Rodent Metabolism and Measurable Metabolic Parameters. Retrieved from [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]
- Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.
- Rumidatul, A., Aryantha, I. N. P., & Sulistyawati, E. (2021). Phytochemicals Screening, GC/MS Characterization and Antioxidant Activity of Falcataria moluccana Miq. Barneby and J. W. Grimes Methanolic Extract. Pharmacognosy Journal, 13(2), 450-455.
- Grobe, J. L., & Burnett, C. M. (2022). Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents. Frontiers in physiology, 13, 848956.
-
MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
- Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
- Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. Drug Metabolism in Drug Design and Development, 369-406.
- Peñ-Alvarez, A., & Kramer, K. (2022). Sample Preparation for Metabolomic Analysis in Exercise Physiology. Metabolites, 12(7), 643.
-
Cytochrome P450: Radicals in a Biochemical Setting. (2010, December 29). YouTube. Retrieved from [Link]
-
Phytochemicals Screening, GC/MS Characterization and Antioxidant Activity of Falcataria moluccana Miq. Barneby and J. W. Grimes Methanolic Extract. (2021). Pharmacognosy Journal. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Cytochromes P450. (n.d.). Retrieved from [Link]
-
Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. (1995). WIT Press. Retrieved from [Link]
- Faubert, B., Solmonson, A., & DeBerardinis, R. J. (2020). Metabolic Pathways, Enzymes, and Metabolites: Opportunities in Cancer Therapy. Cancer discovery, 10(4), 496–513.
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- Devineni, D., Curtin, C. R., Polidori, D., Wajs, E., & Rusch, S. (2014). Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans. Drug Metabolism and Disposition, 42(5), 805-817.
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- Wishart, D. S. (2007). NMR Based Methods for Metabolites Analysis.
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- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkane metabolism by cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 9. Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. technologynetworks.com [technologynetworks.com]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Trace-Level Detection of 2-Methylundecane: Advanced Protocols for Sample Preparation and Instrumental Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the development and validation of analytical methods for the trace-level detection of 2-Methylundecane. We move beyond standard protocols to explain the underlying scientific principles guiding the selection of each technique, from sample preparation to instrumental analysis. Two primary workflows are detailed: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS). For highly complex matrices, we also explore the application of Comprehensive Two-Dimensional Gas Chromatography (GCxGC). This document is designed to equip researchers with the expertise to establish robust, sensitive, and reliable methods for quantifying 2-Methylundecane in diverse and challenging matrices, with a focus on its potential as a volatile organic compound (VOC) biomarker.
Introduction: The Analytical Challenge of 2-Methylundecane
2-Methylundecane (Isododecane) is a branched-chain alkane, a volatile organic compound (VOC) characterized as a colorless liquid with low water solubility.[1] While it is used commercially as a solvent and emollient in cosmetics, its presence at trace levels in biological and environmental samples is of increasing scientific interest.[2] Volatile alkanes in human breath, for instance, are being investigated as potential non-invasive biomarkers for early disease detection, such as lung cancer.[3] The analytical challenge lies in detecting and accurately quantifying this non-polar, highly volatile compound at concentrations that can be vanishingly small (ng/L or pg/mL), often within an overwhelmingly complex sample matrix.
Successfully developing a method requires a strategy that can efficiently isolate 2-Methylundecane from the matrix, concentrate it to a detectable level, and separate it from interfering compounds for unambiguous identification and quantification. This note provides the technical protocols and the scientific rationale to achieve this.
Physicochemical Properties of 2-Methylundecane
Understanding the analyte's properties is the foundation of method development. The high volatility and non-polar nature of 2-Methylundecane are critical factors influencing the choice of extraction and chromatographic techniques.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2] |
| Molar Mass | 170.33 g/mol | [1][2] |
| Boiling Point | ~170-210°C | [1][4] |
| Density | ~0.74 g/cm³ | [1][4] |
| Flash Point | ~42-66°C | [1][4] |
| Solubility | Almost insoluble in water; soluble in organic solvents. | |
| Vapor Pressure | High (indicative of volatility) | [2] |
Principle of the Analytical Approach
A robust method for trace analysis is a multi-stage process. Each stage is optimized to ensure the final result is accurate, precise, and reproducible. The overall workflow is designed to maximize analyte recovery while minimizing matrix interference.
Caption: High-level workflow for trace 2-Methylundecane analysis.
Part 1: Sample Preparation - The Key to Sensitivity
For trace-level VOCs, direct injection is rarely feasible due to low concentrations and the presence of non-volatile matrix components. Therefore, a sample preparation step that isolates and concentrates the analyte is essential. We detail two powerful, solvent-free techniques.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME)
Expertise & Experience: HS-SPME is an equilibrium-based technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample.[5] Volatile analytes partition from the sample matrix (e.g., water, plasma) into the headspace, and then sorb onto the fiber coating. For a non-polar alkane like 2-Methylundecane, a non-polar polydimethylsiloxane (PDMS) fiber is the logical choice, operating on the "like-dissolves-like" principle to maximize recovery.[6] This method is ideal due to its simplicity, speed, and ease of automation.[6]
Trustworthiness: The protocol's reliability is ensured by strict control over equilibrium conditions (time, temperature, agitation) and the use of an internal standard to correct for variations.
-
Materials:
-
SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS) coating.
-
20 mL headspace vials with PTFE/silicone septa.
-
Heater/stirrer or autosampler with agitation and incubation capabilities.
-
Internal Standard (IS) solution: e.g., Dodecane-d26 in methanol (1 µg/mL).
-
-
Procedure:
-
Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial. For complex matrices like plasma, a dilution step (e.g., 1:1 with ultrapure water) may be necessary to reduce matrix effects.
-
Internal Standard Spiking: Add 10 µL of the IS solution to the vial. The IS should be chemically similar to the analyte but not naturally present in the sample.
-
Matrix Modification (Causality): Add 3 g of NaCl. This "salting-out" effect increases the ionic strength of the aqueous phase, reducing the solubility of non-polar compounds like 2-Methylundecane and driving them into the headspace, thereby increasing sensitivity.
-
Vial Sealing: Immediately cap and crimp the vial to prevent loss of volatiles.
-
Incubation & Extraction: Place the vial in the agitator. Incubate at 60°C with agitation at 250 rpm for 30 minutes.
-
Causality: Incubation increases the vapor pressure of the analyte, promoting its transfer to the headspace. Agitation continuously renews the sample surface at the headspace interface, accelerating the achievement of equilibrium between the sample, headspace, and fiber.
-
-
Fiber Exposure: Expose the SPME fiber to the headspace for the final 15 minutes of the incubation period.
-
Desorption: Immediately retract the fiber and insert it into the GC inlet, heated to 250°C, for 5 minutes to ensure complete thermal desorption of the analyte onto the GC column.
-
Method 2: Stir Bar Sorptive Extraction (SBSE)
Expertise & Experience: SBSE is a sorptive extraction technique that utilizes a magnetic stir bar coated with a thick layer of PDMS.[7][8] Compared to SPME, SBSE has a much higher volume of stationary phase, resulting in a higher extraction capacity and potentially lower detection limits, making it suitable for ultra-trace analysis.[7][9]
Trustworthiness: The protocol is validated through the analysis of fortified blanks and quality control samples to ensure consistent recovery and precision.
-
Materials:
-
PDMS-coated magnetic stir bar (e.g., 10 mm length, 0.5 mm film thickness).
-
Thermal desorption unit (TDU) coupled to the GC-MS.
-
Glass vials (e.g., 20 mL).
-
Internal Standard (IS) solution (as in SPME).
-
-
Procedure:
-
Sample Preparation: Place 15 mL of the aqueous sample into a 20 mL vial.
-
Spiking and Matrix Modification: Add the internal standard and NaCl as described in the SPME protocol.
-
Extraction: Add the PDMS stir bar to the vial. Stir the sample at 1000 rpm for 60 minutes at room temperature.
-
Causality: The high stirring speed creates a vortex that ensures efficient interaction between the entire sample volume and the stir bar's sorptive phase. The extended time allows for the analyte to partition effectively into the PDMS coating.
-
-
Stir Bar Removal: After extraction, remove the stir bar with clean forceps.
-
Drying: Gently dab the stir bar with a lint-free wipe to remove excess water droplets, which can interfere with the GC analysis.
-
Thermal Desorption: Place the dried stir bar into an empty thermal desorption tube. The tube is then placed in the TDU, where the stir bar is heated (e.g., from 40°C to 280°C at 60°C/min) to transfer the analyte to the GC-MS system.
-
Caption: Comparison of HS-SPME and SBSE sample preparation workflows.
Part 2: Instrumental Analysis
The choice of analytical instrument depends on the complexity of the sample matrix and the required level of sensitivity and specificity.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the cornerstone technique for VOC analysis. The gas chromatograph separates volatile compounds based on their boiling points and interaction with the column's stationary phase.[10] The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for definitive identification.[10] A splitless injection is crucial for trace analysis as it ensures the entire desorbed sample is transferred to the analytical column.
| Parameter | Recommended Setting | Rationale (Causality) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for non-polar alkanes based on boiling point. |
| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace-level sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid and complete desorption of the analyte from the SPME fiber. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. Constant flow provides stable retention times. |
| Oven Program | Initial 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature program is essential to separate early-eluting volatile compounds from later-eluting, higher-boiling point compounds. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Quadrupole Temp | 150°C | Standard operating temperature. |
| Scan Range | m/z 40-300 | Covers the expected mass fragments of 2-Methylundecane (e.g., m/z 43, 57, 71) and the internal standard.[2] |
Method 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
Expertise & Experience: For exceptionally complex samples (e.g., crude oil, some biological fluids), co-eluting matrix components can interfere with the 2-Methylundecane peak even on a high-resolution GC column. GCxGC overcomes this by using two columns of different selectivity (e.g., non-polar followed by polar) connected by a modulator.[11] This creates a highly structured two-dimensional separation space, significantly increasing peak capacity and separating the target analyte from matrix interferences.[12][13]
Caption: Logical flow of 1D GC-MS versus the enhanced separation in GCxGC-MS.
Part 3: Method Validation and Quality Control
Authoritative Grounding: An analytical method is only reliable if it is validated to be "fit for its intended purpose."[14] Validation studies must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16]
Trustworthiness: A self-validating system includes ongoing quality control checks to ensure the method remains accurate and precise over time.
Key Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis; no interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a specified range. | Calibration curve with R² > 0.995 over a range covering expected sample concentrations. |
| Accuracy | The closeness of test results to the true value. | Spike-recovery of 80-120% at three concentration levels (low, mid, high). |
| Precision | The closeness of agreement among a series of measurements. Expressed as Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; accuracy and precision criteria met. |
Conclusion
The protocols detailed in this application note provide a robust and scientifically-grounded framework for the trace-level analysis of 2-Methylundecane. The choice between HS-SPME and SBSE for sample preparation depends on the required sensitivity, while the decision to use 1D GC-MS versus GCxGC-MS is dictated by sample complexity. By understanding the causality behind each procedural step and adhering to rigorous validation principles, researchers can develop highly reliable methods to advance studies in fields ranging from biomarker discovery to environmental monitoring.
References
-
2-Methylundecane - ChemBK. (n.d.). ChemBK. Retrieved February 3, 2026, from [Link]
-
2-METHYLUNDECANE. (n.d.). Ataman Kimya. Retrieved February 3, 2026, from [Link]
-
2-Methylundecane. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. (n.d.). WIT Press. Retrieved February 3, 2026, from [Link]
-
2-Methylundecanal. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
A New Tool for the Optimized Analysis of Complex Volatile Mixtures: Comprehensive Two-dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry. (2002). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Syndecan-2 Methylation as a New Biomarker for Early Detection of Colorectal Neoplasm. (2018, September 15). National Institutes of Health (NIH). Retrieved February 3, 2026, from [Link]
-
Analytical Techniques for Trace Element Determination. (2017, December 4). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration (FDA). Retrieved February 3, 2026, from [Link]
-
Solid phase microextraction for analysis of alkanes and aromatic hydrocarbons in human breath. (2007). PubMed. Retrieved February 3, 2026, from [Link]
-
The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Method 5000: Sample Preparation for Volatile Organic Compounds. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved February 3, 2026, from [Link]
-
Analytical Techniques for Trace Element Determination. (2017, May 16). Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved February 3, 2026, from [Link]
-
Application of headspace solid-phase microextraction followed by gas chromatography–mass spectrometry to determine short-chain alkane monocarboxylic acids in aqueous samples. (n.d.). National Institutes of Health (NIH). Retrieved February 3, 2026, from [Link]
-
Pharmacodynamic Biomarkers: Their Role in Biosimilar Product Development. (2023, April 5). U.S. Food and Drug Administration (FDA). Retrieved February 3, 2026, from [Link]
-
Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. (2020, May 27). BrJAC. Retrieved February 3, 2026, from [Link]
-
Stir Bar Sorptive Extraction for Trace Analysis. (2006). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Chapter 6: Stir Bar Sorptive Extraction: A Versatile, Sensitive and Robust Technique for Targeted and Untargeted Analyses. (2023, March 24). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Sample preparation for the analysis of volatile organic compounds in air and water matrices. (n.d.). Ghent University Library. Retrieved February 3, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved February 3, 2026, from [Link]
-
METHODS FOR ENVIRONMENTAL TRACE ANALYSIS. (n.d.). Retrieved February 3, 2026, from [Link]
-
Solid-Phase Microextraction (SPME): A Discussion. (n.d.). LCGC International. Retrieved February 3, 2026, from [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. (2021, December 14). International Journal of Botany Studies. Retrieved February 3, 2026, from [Link]
-
Utilizing GCxGC for Advanced Analytical Analysis of Volatile and Semi-Volatile Organic Compounds. (n.d.). NTRS - NASA Technical Reports Server. Retrieved February 3, 2026, from [Link]
-
What is matrix effect and how is it quantified? (2023, October 19). SCIEX. Retrieved February 3, 2026, from [Link]
-
How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? (n.d.). Persee. Retrieved February 3, 2026, from [Link]
-
Volatile Organic Chemical (VOC) Sampling Procedure. (n.d.). California State Water Resources Control Board. Retrieved February 3, 2026, from [Link]
-
Comprehensive two-dimensional gas chromatography (GCxGC). (n.d.). Chemistry Matters Inc. Retrieved February 3, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration (FDA). Retrieved February 3, 2026, from [Link]
-
Endocannabinoids as potential biomarkers: It's all about pre-analytics. (2021, November 10). National Institutes of Health (NIH). Retrieved February 3, 2026, from [Link]
-
Trace analytical methods for semifluorinated n-alkanes in snow, soil, and air. (2010, June 1). PubMed. Retrieved February 3, 2026, from [Link]
-
Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. (2022, December 7). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Transcriptional biomarkers of toxicity - powerful tools or random noise? An applied perspective from studies on bivalves. (2023, January 9). Stockholm University. Retrieved February 3, 2026, from [Link]
-
validate analysis methods: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 3, 2026, from [Link]
-
Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. (2018, June 25). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. (2021, March 1). YouTube. Retrieved February 3, 2026, from [Link]
-
GC-MS Spectra of Dodecane (Retention time-9.313). (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 3, 2026, from [Link]
-
Analysis of unresolved complex mixtures of hydrocarbons extracted from Late Archean sediments by comprehensive two-dimensional gas chromatography (GCXGC). (2004). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Institutes of Health (NIH). Retrieved February 3, 2026, from [Link]
-
Role of Biomarkers in Cancer Drug Development: A Mini Review. (2018). Texila International Journal. Retrieved February 3, 2026, from [Link]
-
Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application. (n.d.). Agilent. Retrieved February 3, 2026, from [Link]
-
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020, October 20). Restek. Retrieved February 3, 2026, from [Link]
-
Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis. (2015, January 30). YouTube. Retrieved February 3, 2026, from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved February 3, 2026, from [Link]
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- 2. 2-Methylundecane | C12H26 | CID 23459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solid phase microextraction for analysis of alkanes and aromatic hydrocarbons in human breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
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- 16. propharmagroup.com [propharmagroup.com]
Troubleshooting & Optimization
Technical Support Center: GC-MS Troubleshooting for 2-Methylundecane
Ticket ID: #GC-C12-TAIL
Status: Open
Assigned Specialist: Senior Application Scientist
Context: Analysis of 2-Methylundecane (
Executive Summary: The "Non-Polar" Paradox
Welcome to the Technical Support Center. You are experiencing peak tailing with 2-Methylundecane , a branched C12 alkane.
The Diagnostic Challenge: Under normal conditions, alkanes like 2-Methylundecane are non-polar and chemically inert. They do not possess active functional groups (like hydroxyls or amines) that typically hydrogen-bond with active silanols to cause tailing. Therefore, if 2-Methylundecane is tailing, do not assume column activity first.
The issue is almost certainly Physical (Flow Path) or Thermal , rather than Chemical.
Use this guide to systematically isolate the fault.
Phase 1: Diagnostic Logic (Visual Workflow)
Before disassembling your instrument, use this decision tree to identify the root cause based on the peak shape of surrounding analytes.
Figure 1: Diagnostic logic tree for isolating GC-MS peak tailing sources. Blue indicates the starting state; Red/Yellow/Green indicate specific failure modes.
Phase 2: Troubleshooting FAQs
Q1: Since 2-Methylundecane is non-polar, why would it tail?
Answer: Because it lacks polar functional groups, 2-Methylundecane tailing is rarely caused by "active sites" (silanols) in the liner or column. Instead, it acts as a tracer for Dead Volume .
-
The Mechanism: If the column is installed incorrectly (see Protocol A below), a small pocket of unswept volume is created in the inlet or the detector interface.[1] As the analyte band passes this pocket, molecules diffuse into it and slowly diffuse back out, creating a "tail" on the chromatogram.[2]
-
The Rule of Thumb: If your alkanes are tailing, your flow path is physically compromised.[3]
Q2: I am analyzing this drug in plasma/urine. Could the matrix be the cause?
Answer: Yes, but indirectly. In drug development, "dirty" matrices (proteins, phospholipids) deposit non-volatile residue in the inlet liner.
-
The "Pseudo-Phase" Effect: High-boiling residue in the liner can act as a secondary stationary phase. 2-Methylundecane may partition into this "gunk" and release slowly, causing tailing.
-
Verification: Run a solvent blank. If the system is clean, run a clean standard (non-extracted). If the standard looks good but the sample tails, the issue is Matrix Overload .
-
Solution: Change the liner (use a deactivated wool liner) and trim 10-20 cm from the head of the column (the "Guard Cut").
Q3: Could this be an MS Source issue?
Answer: Yes. While less common for C12 compounds, a dirty Ion Source can cause tailing for hydrocarbons.
-
Symptom: You see tailing and a loss of sensitivity (signal-to-noise ratio drops).[2]
-
Mechanism: High molecular weight matrix components can coat the repeller or ion volume. Non-polar molecules can adsorb to these dirty metal surfaces.
-
Test: If you have recently used halogenated solvents (like Dichloromethane), you may have formed micro-layers of iron chloride on the source, which causes severe tailing for hydrocarbons [1].[2]
Phase 3: Corrective Protocols
Protocol A: The "Zero-Dead-Volume" Column Installation
The #1 Fix for Alkane Tailing.
Objective: Eliminate unswept volume at the inlet and MS interface.
-
Cool Down: Cool oven to 35°C and inlet/interface to <100°C.
-
The Cut:
-
The Wipe: Wipe the last 10 cm of the column with a Kimwipe soaked in Methanol to remove finger oils.
-
The Depth (Inlet):
-
Consult your GC manual (e.g., Agilent Split/Splitless usually requires 4-6 mm extension past the ferrule).
-
Tip: Use a septum to mark the depth on the column before inserting it, so you don't guess.
-
-
The Depth (MS Interface):
-
Crucial: If the column is too short (inside the transfer line), the analyte hits the hot metal walls -> Tailing .
-
If the column is too long (sticking into the source), the electron beam is disrupted -> Noise/Tailing .
-
Standard: usually 1-2 mm extending past the transfer line tip into the source cage.
-
Protocol B: Quantitative Diagnostics
Use this table to interpret your peak shape data.
| Tailing Factor ( | Diagnosis | Recommended Action |
| 0.9 - 1.2 | Excellent | No action required. |
| 1.3 - 1.9 | Moderate Tailing | 1. Trim column (inlet side).2.[5] Change Inlet Liner.3. Check Split flow (ensure >20 mL/min to sweep inlet). |
| > 2.0 | Severe Tailing | 1. Re-install column at Detector end. (Most likely cause).2. Clean MS Source.3. Check for ferrule leaks (use leak detector). |
References
-
Restek Corporation. (2018).[6] Troubleshooting GC Peak Tailing: Flow Path vs. Activity. Retrieved from [Link]
-
Agilent Technologies. (2019).[3] GC Troubleshooting Series: Tailing Peaks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills: Peak Tailing Mechanisms. Retrieved from [Link]
-
ResearchGate (L. A. S. de Oliveira et al.). (2025). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.[2] Retrieved from [Link]
Sources
Optimizing injection parameters for 2-Methylundecane analysis
Status: Operational Ticket ID: #GC-C12-OPT Assigned Specialist: Senior Application Scientist, Separation Core
Executive Summary: The C12 Challenge
Welcome to the technical support hub for 2-Methylundecane (CAS: 7045-71-8).
Analyzing 2-Methylundecane presents a specific "Goldilocks" challenge in Gas Chromatography (GC). With a boiling point of ~210°C , it sits in the mid-volatility range. It is not volatile enough to flash-vaporize instantly like hexane, yet not heavy enough to require cool on-column injection like waxes.
The primary failure modes for this analyte are Mass Discrimination (loss of sensitivity due to incomplete vaporization) and Backflash (solvent expansion contaminating the pneumatics). This guide replaces generic advice with a self-validating protocol designed to eliminate these variables.
Module 1: Injection Mode & Hardware Configuration
Critical Decision: Split vs. Splitless
Your choice of injection mode dictates the hardware setup. Use the decision matrix below to select your path.
Figure 1: Decision tree for selecting injection mode and corresponding liner geometry.
Hardware Specifications
| Component | Recommendation | Technical Rationale |
| Inlet Liner (Split) | Deactivated Precision Liner with Wool | The wool provides high surface area to flash-vaporize 2-methylundecane (BP 210°C) instantly, preventing it from passing the split point as a liquid aerosol (discrimination).[1] |
| Inlet Liner (Splitless) | Single Taper with Wool (Bottom) | The taper funnels the analyte onto the column, minimizing contact with the hot metal seal (degradation).[1] The wool catches non-volatile matrix dirt. |
| Inlet Temperature | 250°C | Must be >20°C above the analyte BP (210°C) to ensure rapid volatilization, but not so high (>300°C) as to cause septum bleed.[1] |
| Septum | Low-Bleed, High-Temp | 2-Methylundecane elutes in the middle of the chromatogram; septum bleed can mask it or create ghost peaks.[1] |
Module 2: The "Pressure Pulse" Protocol (Pulsed Splitless)
For trace analysis (drug impurities or biological samples), standard splitless injection often results in broad peaks for C12 alkanes due to slow sample transfer. Pulsed Splitless Injection is the mandatory fix.
The Mechanism
By temporarily increasing the inlet pressure during injection:
-
Containment: It compresses the solvent vapor cloud, preventing "Backflash" (vapor expanding beyond the liner volume).
-
Transfer: It forces the analyte onto the column faster, sharpening the peak.[2]
Optimized Parameter Set
-
Injection Volume: 1.0 µL (Do not exceed 2 µL without checking expansion volume).
-
Pulse Pressure: 30–50 psi (approx. 2x normal column head pressure).
-
Pulse Duration: 0.75 min.
-
Purge Flow: 50 mL/min.
-
Purge Time: 1.0 min (Must be after the pulse duration).
Critical Check: Ensure your Pulse Duration is shorter than your Purge Time. If Purge Time < Pulse Duration, you will vent your sample out the split line while it is still being pulsed.
Module 3: Troubleshooting & FAQs
Q1: I see "Ghost Peaks" or carryover in my blank runs. Is it the 2-Methylundecane?
Diagnosis: 2-Methylundecane is sticky. If you see it in a blank, it is likely Backflash . The Physics: When you inject 1 µL of solvent (e.g., Hexane or Dichloromethane) at 250°C, it expands to ~150–400 µL of gas. If your liner volume is only 900 µL and the pressure is low, the gas expands out of the liner into the gas lines, condensing there. It then slowly bleeds back in during subsequent runs. The Fix:
-
Calculate Expansion: Use a Solvent Expansion Calculator. Ensure Expansion Volume < 75% of Liner Volume.
-
Increase Pressure: Use the Pulsed Splitless method described above.[3] Higher pressure compresses the gas cloud, keeping it inside the liner.
Q2: My peak area for 2-Methylundecane is lower than expected compared to C10 (Decane). Why?
Diagnosis: This is High Boiling Point Discrimination . The Physics: The C10 alkane vaporizes instantly. The C12 (2-Methylundecane) takes slightly longer. If the residence time in the needle is too long, the C12 condenses on the needle wall (needle discrimination). If the inlet flow is too slow, it doesn't transfer to the column before the split vent opens. The Fix:
-
Use Wool: Ensure your liner has deactivated glass wool.[4] It acts as a heat sink to vaporize the C12 instantly.
-
Fast Injection: Use an autosampler with "Fast" injection speed to minimize needle residence time.
Q3: The peak is tailing significantly.
Diagnosis: Activity in the liner or column. The Physics: 2-Methylundecane is non-polar, so it shouldn't tail on a non-polar column (like DB-5 or DB-1). Tailing indicates it is interacting with "active sites" (silanols) on dirty glass wool or a dirty liner. The Fix:
-
Replace the Liner: Do not clean it; replace it.
-
Trim the Column: Remove 10–20 cm from the front of the column (the guard area).
Module 4: Experimental Validation Workflow
Use this loop to optimize your specific instrument.
Figure 2: Pressure Pulse Optimization Workflow.
Protocol Steps:
-
Baseline: Inject a standard of 2-Methylundecane (10 ppm) using standard splitless mode. Record Peak Area.
-
Pulse Test: Inject the same standard using Pulsed Splitless at 30 psi.
-
Evaluation: If the area increases significantly (>10%), your previous method suffered from discrimination or backflash.
-
Refinement: Increase pressure in 5 psi increments until peak area plateaus. This is your optimal setpoint.
References
-
NIST Chemistry WebBook. "2-Methylundecane Thermophysical Properties." National Institute of Standards and Technology. Link
-
Restek Corporation. "GC Inlet Liner Selection Guide: Matching Liner to Injection Technique." Restek Technical Resources. Link
-
Agilent Technologies. "Optimizing Splitless Injections: Pressure Pulse Techniques." Agilent Technical Notes. Link
-
Grob, K. "Split and Splitless Injection for the Quantitative Analysis of Polycyclic Aromatic Hydrocarbons and Alkanes." Journal of Chromatography A. (Foundational text on alkane discrimination). Link
Sources
Preventing degradation of 2-Methylundecane in environmental samples
Topic: Preventing Degradation in Environmental Matrices
Executive Summary: The Stability Paradox
2-Methylundecane (
The Golden Rule: Stability is not a property of the molecule alone; it is a function of the Matrix-Container-Preservative triad.
The Mechanics of Loss: Degradation Pathways[1]
To prevent loss, you must understand the enemy. The following diagram illustrates the three primary vectors of 2-Methylundecane loss during sample holding.
Figure 1: Primary degradation vectors. Note that volatilization is driven by headspace availability, while sorption is driven by container material hydrophobicity.
Critical Control Points (CCPs)
CCP 1: The "Container Effect" (Sorption & Volatilization)
The Science: 2-Methylundecane is highly hydrophobic (
-
Protocol A: Material Selection
-
REQUIRED: Borosilicate Glass (Type I).
-
FORBIDDEN: LDPE, HDPE, PP, or any plastic liners.
-
CAPS: Screw caps with PTFE-faced silicone septa. Note: The PTFE face must face the sample. The silicone backing provides the seal but must not contact the sample.
-
-
Protocol B: Zero Headspace (Aqueous Samples)
-
Fill the 40mL VOA (Volatile Organic Analysis) vial until a convex meniscus forms above the rim.
-
Carefully place the septum/cap over the meniscus.
-
Tighten the cap.
-
Validation Step: Invert the vial and tap it. If a bubble >2mm appears, discard and resample. Reasoning: Volatile loss into the headspace follows Henry's Law; eliminating the gas phase forces the analyte to remain solvated.
-
CCP 2: Biological Stasis (Biodegradation)
The Science: While the methyl group at the C2 position hinders terminal oxidation slightly, environmental bacteria (e.g., Pseudomonas, Rhodococcus) can attack the unbranched end or utilize sub-terminal oxidation. Without preservation, significant degradation can occur within 48-72 hours.
-
Protocol C: Chemical Preservation
Master Sampling Workflow
Select your matrix to determine the correct preservation workflow.
Figure 2: Decision tree for matrix-specific preservation (Adapted from EPA Method 5035/8260).
Preservation Data Summary
Use this table to select the correct preservative based on your holding time requirements.
| Matrix | Preservative | Container Type | Storage Temp | Max Holding Time | Notes |
| Aqueous | HCl to pH < 2 | 40mL Amber VOA | 4°C ± 2°C | 14 Days | Do not freeze (vial breakage risk). |
| Aqueous | None (Unpreserved) | 40mL Amber VOA | 4°C ± 2°C | 7 Days | High risk of biodegradation. |
| Soil (Low Level) | Sodium Bisulfate ( | 40mL VOA (Pre-weighed) | 4°C or Freeze | 14 Days | Closed-system purge required. |
| Soil (High Level) | Methanol (MeOH) | 40mL VOA | 4°C | 14 Days | MeOH extracts the alkane; requires dilution. |
Troubleshooting & FAQ
Q1: I froze my aqueous samples to "stop biology," but the vials broke. Can I salvage the sample?
-
Verdict: No.
-
Reasoning: Water expands upon freezing. Even if the glass didn't shatter, the expansion likely compromised the septum seal. Once the seal is breached, volatile loss of 2-methylundecane occurs immediately upon thawing.
-
Corrective Action: Store aqueous samples at 4°C with acid preservation. Only soil samples should be frozen (if not using chemical preservatives immediately).
Q2: My blank samples are showing traces of 2-Methylundecane. Where is it coming from?
-
Diagnosis: Cross-contamination or "Carryover."
-
Investigation: 2-Methylundecane is a common component in diesel and some laboratory lubricants.
-
Check if sampling personnel wore gloves that contacted fuel/vehicles.
-
Did you store samples near high-concentration fuel samples? (Volatiles can permeate septa over time).
-
Action: Segregate low-level environmental samples from high-concentration waste samples during transport.
-
Q3: Can I use sodium azide (
-
Verdict: Yes, but with caveats.
-
Expert Insight: Sodium azide is a potent biocide and avoids the hydrolysis issues that strong acids might cause in other analytes (like ethers). However, for pure alkanes like 2-methylundecane, HCl is safer to handle in the field and is the standard EPA requirement. Use Azide only if analyzing a custom suite of acid-labile compounds alongside the alkane.
Q4: Why is my recovery low in soil samples despite using glass jars?
-
Diagnosis: Volatilization during transfer.
-
Reasoning: If you collected soil in a bulk jar and then transferred it to a vial in the lab, you lost the volatiles during the opening/mixing process.
-
Corrective Action: Adopt EPA Method 5035 . Collect the soil core directly into the pre-weighed VOA vial containing the preservative (Methanol or Bisulfate) in the field. Do not open the vial again until analysis.
References
-
U.S. Environmental Protection Agency (EPA). (2020). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. SW-846 Update.[1] [Link][3]
-
U.S. Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23459, 2-Methylundecane. [Link]
-
Rojo, F. (2009). Degradation of alkanes by bacteria.[4] Environmental Microbiology, 11(10), 2477-2490. (Contextualizing AlkB activity on branched alkanes). [Link]
Sources
Improving extraction efficiency of 2-Methylundecane from complex matrices
Ticket ID: #C12-ISO-EXT-001
Subject: Optimization of Extraction Efficiency for 2-Methylundecane (
Executive Summary & Method Selection
Welcome to the technical support center. You are likely facing challenges with 2-methylundecane , a branched alkane with a boiling point of ~210°C. Its semi-volatile nature places it in a difficult "middle ground": it is too volatile for standard Soxhlet extraction without losses, yet not volatile enough to easily partition into the headspace without thermal assistance.
The Core Challenge: In complex matrices (biological tissue, fermentation broth, soil), the lipophilic nature of 2-methylundecane (
Method Selection Decision Matrix
Use the following logic flow to select your extraction protocol.
Figure 1: Decision tree for selecting the optimal extraction method based on matrix complexity and analyte concentration.
The Gold Standard: Headspace SPME Arrow Protocol
For most researchers, Headspace Solid Phase Microextraction (HS-SPME) —specifically using the newer SPME Arrow technology—is the superior choice. It avoids solvent evaporation steps where 2-methylundecane is frequently lost.
Why this works (The Science):
-
Matrix Isolation: By sampling the headspace, you avoid non-volatile interferences (lipids/proteins) that ruin GC liners.
-
Thermodynamics: 2-methylundecane has a boiling point of 210°C. It requires heat to drive it into the headspace, but its hydrophobicity means it wants to leave the aqueous phase.
-
Arrow vs. Fiber: The Arrow has 6-20x the phase volume of a traditional fiber, significantly increasing sensitivity for semi-volatiles.
Optimized Protocol
| Parameter | Setting / Material | Rationale |
| Fiber/Phase | 100 µm PDMS (Polydimethylsiloxane) | PDMS is non-polar, matching the alkane. The 100 µm thickness retains semi-volatiles better than thinner coatings. |
| Sample Prep | 5 mL sample + 1.5g NaCl (30% w/v) | Critical: The "Salting Out" effect reduces the solubility of the alkane in water, forcing it into the headspace. |
| Incubation | 60°C for 10 mins (Agitation: 500 rpm) | Equilibrates the headspace. Do not exceed 80°C to avoid water vapor pressure issues. |
| Extraction | 30 mins at 60°C | Sufficient time for the C12 alkane to partition into the thick PDMS phase. |
| Desorption | 250°C for 2 mins (Splitless) | High temp ensures complete release of the semi-volatile C12 alkane. |
Step-by-Step Workflow:
-
Homogenize sample (if solid) in 10mL headspace vial with 5mL distilled water.
-
Add Internal Standard: Spike with 5 µL of deuterated dodecane (
) or 2-methyl-d3-undecane. -
Salt Addition: Add NaCl to saturation. Cap immediately with magnetic crimp cap (PTFE/Silicone septa).
-
Automated Extraction: Use autosampler for incubation and fiber exposure.
-
GC-MS Analysis: Inject.
Traditional Route: Liquid-Liquid Extraction (LLE)[1]
If you require a liquid extract for multiple injections or lack SPME equipment, use LLE.
Common Pitfall: Researchers often use Pentane or Dichloromethane (DCM).
-
Issue with Pentane: Too volatile; you lose the analyte during concentration.
-
Issue with DCM: Carcinogenic and often pulls too many matrix interferences.
Recommended Solvent: Isooctane (2,2,4-Trimethylpentane) or Hexane .
-
Why: Isooctane (BP ~99°C) is close enough to 2-methylundecane to retain it during mild evaporation but volatile enough to be removed if necessary.
Troubleshooting LLE Issues
Q: I am seeing low recovery (<60%) from plasma/serum.
-
Diagnosis: The alkane is binding to albumin and lipoproteins.
-
Fix: You must disrupt the protein binding before adding the solvent.
-
Add Acetonitrile (1:1 v/v) to the sample to precipitate proteins.
-
Vortex vigorously.
-
Centrifuge at 4000g for 10 min.
-
Extract the supernatant with Isooctane.
-
Q: I have an emulsion that won't separate.
-
Diagnosis: Surfactants or phospholipids in the matrix.
-
Fix:
-
Centrifugation: Spin at high speed (>5000g).
-
Salting Out: Add solid NaCl to the emulsion; the ionic strength increase often breaks the suspension.
-
Freezing: Freeze the aqueous layer (if bottom); pour off the organic top layer.
-
Frequently Asked Questions (FAQs)
Q1: My 2-methylundecane peak is tailing badly. Is this an extraction issue?
-
Answer: Likely not. This is usually a chromatographic issue. 2-methylundecane is non-polar. If you are using a polar column (e.g., Wax), switch to a non-polar column like a DB-5ms or HP-1 . Ensure your inlet temperature is high enough (250°C) to prevent condensation of this C12 alkane in the liner.
Q2: Can I use plastic labware?
-
Answer: ABSOLUTELY NOT.
-
Reason: Branched alkanes are lipophilic and will adsorb onto polypropylene (PP) pipette tips and tubes. They can also leach plasticizers out of the plastic, creating ghost peaks.
-
Protocol: Use glass vials, glass syringes, and PTFE-lined caps only. Silanized glass is preferred for trace analysis.
Q3: How do I remove lipid interference without losing my alkane?
-
Answer: If you did LLE on tissue, you likely extracted triglycerides.
-
Solution: Perform a Saponification step.
-
Add 1M KOH in Methanol to your extract.
-
Heat at 60°C for 30 mins. This turns lipids into soaps (water-soluble).
-
Add water and extract with Hexane. The lipids stay in the water; 2-methylundecane moves to Hexane.
-
Mechanistic Workflow Visualization
The following diagram illustrates the "Salting Out" mechanism which is critical for both SPME and LLE of hydrophobic targets like 2-methylundecane.
Figure 2: Mechanism of Salting Out.[1][2] Ions bind water molecules tightly, reducing the free water available to solvate the hydrophobic alkane, driving it into the extraction phase.
References
-
NIST Chemistry WebBook. 2-Methylundecane Properties and Boiling Point Data.[3][4] National Institute of Standards and Technology. [Link]
-
Snow, N. H. (2000).[5] Solid-phase micro-extraction of drugs from biological matrices.[5] Journal of Chromatography A, 885(1-2), 445-455.[5] (Foundational text on biological matrix interference in SPME). [Link]
-
Majors, R. E. (2013). Salting Out Liquid-Liquid Extraction (SALLE). LCGC North America. (Explanation of ionic strength effects on extraction efficiency). [Link]
-
Helder, M., et al. SPME Arrow: The New Standard for Solid-Phase Microextraction. Shimadzu Application News. (Data on sensitivity increase of Arrow vs Fiber). [Link]
Sources
Strategies to minimize contamination in 2-Methylundecane trace analysis
A Guide to Minimizing Contamination and Ensuring Analytical Accuracy
Welcome to the technical support center for 2-Methylundecane trace analysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing, identifying, and troubleshooting contamination issues in your experiments. As a Senior Application Scientist, I will guide you through field-proven strategies to ensure the integrity and reliability of your trace analysis data.
Introduction: The Challenge of 2-Methylundecane Trace Analysis
2-Methylundecane is a volatile organic compound (VOC) utilized in various applications, including cosmetics and as a solvent.[1] Its high volatility and ubiquitous presence in certain laboratory and consumer products make its trace analysis particularly susceptible to background contamination. This guide provides a structured approach to minimizing these risks and ensuring the accuracy of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding contamination in 2-Methylundecane trace analysis.
Q1: I'm seeing a peak corresponding to 2-Methylundecane in my blank injections. What are the most likely sources of this contamination?
A1: Background contamination with 2-Methylundecane in blank runs is a frequent issue and can often be traced back to several key areas in the laboratory environment and analytical workflow. The most common culprits include:
-
Solvent and Reagent Purity: The solvents used for sample dilution and instrument rinsing are a primary suspect. Even high-purity grades can contain trace levels of hydrocarbons.[2][3]
-
Laboratory Environment: The ambient air in the laboratory can be a significant source of volatile organic compounds.[4] Personal care products, cleaning agents, and even materials used in the lab infrastructure can release interfering compounds.
-
Sample Handling and Storage: Contamination can be introduced during sample preparation and storage. This includes leaching from plastic containers, contaminated septa, and improper handling techniques.[5][6][7]
-
Analytical Instrument Carryover: Residue from a previous high-concentration sample can remain in the injection port, syringe, or analytical column, leading to ghost peaks in subsequent analyses.[8][9]
Q2: What grade of solvent is recommended for 2-Methylundecane trace analysis?
A2: For trace analysis, it is imperative to use the highest purity solvents available to minimize background interference.[3][10] We recommend using solvents specifically designated for trace analysis, such as:
-
HPLC or LC-MS Grade: These solvents undergo rigorous purification and testing to ensure low levels of impurities, including hydrocarbons.[11]
-
Pesticide Residue Grade: These are also highly pure and suitable for trace organic analysis.
It is crucial to run a solvent blank from each new bottle to verify its purity before use in your sample analysis.
Q3: Can I use plastic containers for my samples and standards?
A3: It is strongly advised to avoid plastic containers for the storage of samples and standards for 2-Methylundecane trace analysis. Plasticizers, such as phthalates, and other additives can leach from the container material into your sample, causing significant contamination.[5][6][12][13][14] Always use glass containers with polytetrafluoroethylene (PTFE)-lined caps to ensure sample integrity.
Q4: How can I prevent carryover from one sample to the next in my GC-MS system?
A4: Carryover is a common issue in chromatography, especially when analyzing samples with a wide range of concentrations.[9] To minimize carryover:
-
Implement rigorous wash cycles: After injecting a high-concentration sample, run several solvent blanks through the system to flush out any residual analyte.
-
Optimize injector temperature: A sufficiently high injector temperature will ensure complete volatilization of the sample, but an excessively high temperature can cause degradation and contamination.
-
Regularly maintain the injection port: This includes changing the liner and septum frequently. A dirty liner is a common source of carryover.[8][9]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic approach to identifying and resolving common contamination issues encountered during 2-Methylundecane trace analysis.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Peak for 2-Methylundecane in Solvent Blank | Contaminated solvent | 1. Verify the certificate of analysis for the solvent lot. 2. Open a new bottle of high-purity solvent from a different lot number.[2] 3. Run a blank from the new bottle to confirm purity. |
| Contaminated glassware | 1. Re-clean all glassware using the rigorous protocol outlined below.[15][16][17] 2. Ensure a final rinse with high-purity solvent. | |
| Instrument carryover | 1. Perform a bake-out of the GC inlet and column as per the manufacturer's instructions. 2. Replace the injection port liner and septum.[8] 3. Inject a series of solvent blanks to confirm the system is clean.[18] | |
| Baseline Noise or "Ghost Peaks" | Contaminated carrier gas | 1. Ensure the use of high-purity carrier gas (e.g., 99.999% or higher). 2. Check for leaks in the gas lines. 3. Install or replace gas purifiers to remove hydrocarbons and moisture. |
| Column bleed | 1. Condition the column according to the manufacturer's guidelines. 2. Ensure the operating temperature does not exceed the column's maximum limit. | |
| Contamination from septa or ferrules | 1. Use high-quality, low-bleed septa and ferrules. 2. Replace these consumables regularly. | |
| Poor Reproducibility of Results | Inconsistent sample handling | 1. Standardize the entire sample handling and preparation procedure.[19][20] 2. Ensure consistent volumes are used for dilutions and injections. 3. Minimize the time samples are exposed to the laboratory atmosphere.[20] |
| Leaching from sample containers | 1. Transfer samples to clean glass vials with PTFE-lined caps immediately upon collection.[5] |
Experimental Protocols: Best Practices for Minimizing Contamination
Adherence to strict protocols is paramount in trace analysis. The following are detailed, step-by-step methodologies for key procedures.
Protocol 1: Rigorous Cleaning of Laboratory Glassware
This protocol is designed to remove organic contaminants from glassware used in 2-Methylundecane trace analysis.
Materials:
-
Phosphate-free laboratory detergent
-
Deionized (DI) water
-
High-purity water (e.g., HPLC or LC-MS grade)
-
Reagent-grade nitric acid (HNO₃) or hydrochloric acid (HCl)
-
High-purity methanol or acetone
-
Oven capable of reaching at least 400°C
Procedure:
-
Initial Wash: Manually scrub the glassware with a solution of phosphate-free laboratory detergent and warm tap water. Use brushes to dislodge any visible residues.
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all detergent.
-
Acid Wash: Submerge the glassware in a 10% (v/v) solution of nitric acid or hydrochloric acid for at least 4 hours, or overnight.[15][21] This step is crucial for removing stubborn organic and inorganic residues.
-
Deionized Water Rinse: Rinse the glassware at least five times with deionized water.
-
High-Purity Water Rinse: Follow with at least three rinses with high-purity water.
-
Solvent Rinse: Rinse the glassware with high-purity methanol or acetone to remove any remaining water and organic traces.
-
Drying and Baking: Allow the glassware to air dry in a clean environment. For critical applications, bake the glassware at 400°C for at least 4 hours to pyrolyze any remaining organic contaminants.[22]
-
Storage: After cooling, immediately cover the openings of the glassware with aluminum foil and store in a clean, dedicated cabinet to prevent re-contamination.
Protocol 2: Preparation of a Contamination-Free "Method Blank"
A method blank is essential for assessing the level of background contamination introduced during the entire analytical process.
Procedure:
-
Use Clean Glassware: Select a piece of glassware that has been rigorously cleaned according to Protocol 1.
-
Solvent Selection: Use a high-purity solvent that has been verified to be free of 2-Methylundecane.
-
Mimic Sample Preparation: Process the solvent blank through every step of your sample preparation procedure. This includes any extraction, concentration, and reconstitution steps.
-
Storage: Store the method blank in the same type of glass vial with a PTFE-lined cap as your actual samples.
-
Analysis: Analyze the method blank using the same instrument parameters as your samples. The resulting chromatogram should be free of any peaks corresponding to 2-Methylundecane.
Visualizing the Workflow: Minimizing Contamination at Each Step
The following diagram illustrates the critical control points in the analytical workflow where contamination can be introduced and the corresponding preventative measures.
Caption: A flowchart illustrating potential sources of contamination and mitigation strategies at each stage of the 2-Methylundecane trace analysis workflow.
References
-
2-METHYLUNDECANE - Ataman Kimya. [Link]
-
2-Methylundecane | C12H26 | CID 23459 - PubChem - NIH. [Link]
-
What are the common contaminants in my GCMS - Agilent. [Link]
-
Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones | LCGC International. [Link]
-
VOC Analysis in Environmental Testing - ILT. [Link]
-
Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC - NIH. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - ResearchGate. [Link]
-
Glassware Cleaning for Trace TOC Analysis - Frederick National Laboratory. [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
Analysis of Laboratory Water Sources for BPA and Phthalates - Cole-Parmer. [Link]
-
Method 606: Phthalate Ester - EPA. [Link]
-
Analysis of Chemical Leaching From Common Consumer Plastic Bottles Under High Stress Conditions - Oregon State University. [Link]
-
Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions | Environmental Science & Technology - ACS Publications. [Link]
-
M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.pdf. [Link]
-
exhibit d trace concentrations of volatile organic compounds analysis - Environmental Protection Agency (EPA). [Link]
-
Why Solvent Purity Is Crucial in the World of Chemistry - Ibis Scientific, LLC. [Link]
-
Tips to Pinpoint Contamination in Your Extraction Workflow for GC-MS | Biotage. [Link]
-
leaching from plastic containers by nahla mohammed ahmed osman bellia. [Link]
-
GLASSWARE WASHING PROCEDURES (Rev C - ASU Core Research Facilities. [Link]
-
Laboratory Glassware Cleaning and Storage. [Link]
-
Gas Chromatograph Contamination Issues - Kevin Leckerman - DWI Defense Attorney. [Link]
Sources
- 1. 2-Methylundecane | C12H26 | CID 23459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. epa.gov [epa.gov]
- 5. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. agilent.com [agilent.com]
- 9. winning-dwi-defenses.com [winning-dwi-defenses.com]
- 10. High Purity Solvents [analytichem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 13. Analyzing Leachables from Plastics | Lab Manager [labmanager.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. frederick.cancer.gov [frederick.cancer.gov]
- 16. feedhaccp.org [feedhaccp.org]
- 17. watersciences.unl.edu [watersciences.unl.edu]
- 18. biotage.com [biotage.com]
- 19. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 21. cores.research.asu.edu [cores.research.asu.edu]
- 22. epa.gov [epa.gov]
Overcoming challenges in the large-scale synthesis of 2-Methylundecane
The following technical guide is structured as a specialized support center for the synthesis of 2-Methylundecane (CAS: 7045-71-8) . It deviates from standard templates to address the specific "pain points" of scaling up alkyl-alkyl cross-coupling reactions.
Topic: Scale-Up Protocols & Troubleshooting for Branched Alkane Synthesis Role: Senior Application Scientist Status: Operational[1]
Executive Summary & Reaction Strategy
The Challenge: Large-scale synthesis of 2-Methylundecane is often trivialized as "simple alkylation," yet it fails at scale due to three factors: isomer scrambling , homocoupling byproducts , and Grignard initiation latency .[1]
The Solution: We recommend the Kochi-Fürstner Copper-Catalyzed Cross-Coupling over traditional Wurtz or Friedel-Crafts methods.[1] This route uses a secondary Grignard (Isopropylmagnesium chloride) and a primary alkyl halide (1-Bromononane) with a Lithium Tetrachlorocuprate (
Core Reaction Scheme
[1]Interactive Troubleshooting Guide (FAQs)
Module A: Reaction Initiation & Catalysis
Q: My reaction stalls after 20% conversion, despite having excess Grignard. Why?
A: This is likely Catalyst Deactivation via Aggregation .[1]
In copper-catalyzed alkylations, the active species is a soluble cuprate.[1] If the local concentration of Grignard is too high during addition, the copper precipitates as metallic black particles (
-
The Fix:
-
Dosing: Do not add the catalyst to the Grignard. Add the catalyst to the alkyl halide in the reactor first.
-
Temperature: Maintain
to . Higher temperatures accelerate reductive elimination to homocoupling byproducts rather than cross-coupling.[1] -
Co-solvent: Add N-Methyl-2-pyrrolidone (NMP) (5-10 mol%) as a co-solvent. NMP stabilizes the organocopper intermediate, preventing precipitation.
-
Q: How do I distinguish between the product and the "Homocoupling" impurity?
A: You are likely seeing Octadecane (
-
Mechanism: If the copper catalyst undergoes oxidative dimerization, two nonyl chains couple (Octadecane) or two isopropyl chains couple (2,3-Dimethylbutane).
-
Diagnostic: Check your GC.[1] Octadecane elutes much later (BP ~317°C) than 2-Methylundecane (BP ~205°C).[1] 2,3-Dimethylbutane is volatile (BP 58°C) and likely lost during solvent strip.[1]
Module B: Work-up & Emulsion Control
Q: The quench turned into a solid gel/emulsion. How do I break it?
A: This is the "Magnesium Cement" effect. Quenching large Grignard reactions with pure water creates gelatinous
-
The Protocol:
-
Inverse Quench: Transfer the reaction mixture into a chilled solution of 1M HCl or 10% Sulfuric Acid .
-
Rochelle's Salt: If acid sensitive, use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt). The tartrate chelates magnesium, keeping the aqueous phase liquid and distinct.
-
Module C: Purification Logic
Q: I have a persistent impurity at 216°C. Is this an isomer? A: No, this is likely n-Dodecane .[1]
-
Source: If your 1-Bromononane starting material contained traces of 1-Bromodecane, or if you used n-Propyl Grignard by mistake.[1]
-
Removal: n-Dodecane (BP 216°C) and 2-Methylundecane (BP 205°C) have a
of only 11°C.[1]-
Required: Fractional distillation with a column efficiency of at least 15-20 theoretical plates . A simple Vigreux column will fail here. Use a packed column (Sulzer or Raschig rings) with a reflux ratio of 5:1.
-
Visualizing the Catalytic Cycle
Understanding the mechanism is critical for troubleshooting. The cycle relies on the rapid transmetallation between Magnesium and Copper.
Caption: The Kochi-Fürstner catalytic cycle. Note that the active Copper(I) species is regenerated. High temperatures cause the active species to collapse into inactive Copper(0) metal.
Critical Data for Scale-Up
Table 1: Physicochemical Properties & Separation Metrics
| Compound | Role | Boiling Point (1 atm) | Flash Point | Critical Separation Note |
| 2-Methylundecane | Product | 205°C | 71°C | Target Fraction |
| 1-Bromononane | Precursor | 224°C | 96°C | Higher boiler; stays in pot if conversion <100% |
| n-Dodecane | Impurity | 216°C | 71°C | Requires high-efficiency column to remove |
| Octadecane | Byproduct | 317°C | >100°C | Easily removed as pot residue |
| THF | Solvent | 66°C | -14°C | Must be stripped prior to vacuum distillation |
Step-by-Step Synthesis Protocol (100g Scale)
Safety Warning: Grignard reagents are pyrophoric.[1] All glassware must be oven-dried.[1] Inert atmosphere (
-
Catalyst Preparation (0.1 M
):-
Dissolve anhydrous
(0.85g, 20 mmol) and anhydrous (1.34g, 10 mmol) in dry THF (100 mL). Stir until a clear orange solution forms.
-
-
Reactor Setup:
-
Charge a 2L 3-neck flask with 1-Bromononane (103.6g, 0.50 mol) and dry THF (400 mL).
-
Add
solution (15 mL, 0.3 mol%). The solution will turn pale orange. -
Cool the system to -5°C using an ice/salt bath.
-
-
Grignard Addition (The Critical Step):
-
Load Isopropylmagnesium chloride (2.0 M in THF, 275 mL, 0.55 mol) into an addition funnel.
-
Slow Addition: Add dropwise over 90 minutes. Maintain internal temp < 5°C.
-
Observation: The solution will shift from orange to purple/black (active catalyst). If it turns grey and precipitates, stop and add 20mL NMP.
-
-
Completion:
-
Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.
-
GC Check: Look for disappearance of 1-Bromononane.[1]
-
-
Work-up:
-
Purification:
-
Perform vacuum distillation (approx. 10-15 mmHg).[1]
-
Collect fraction boiling at 95-98°C (at 15 mmHg) (corresponds to ~205°C atm).
-
References
-
Kochi, J. K., & Tamura, M. (1971). Coupling of Grignard Reagents with Organic Halides.[1][3] Synthesis.[1][4][5][6][7][8][9]
-
Fürstner, A., & Martin, R. (2005). Advances in Iron-Catalyzed Cross-Coupling Reactions.[1] Chemistry Letters.[1]
-
National Institute of Standards and Technology (NIST). Dodecane, 2-methyl- Phase change data.[1] NIST Chemistry WebBook.[1]
-
PubChem. 2-Methylundecane Compound Summary. National Library of Medicine.[1]
Sources
- 1. 2-Methylundecane-2-thiol | C12H26S | CID 82330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of Bcl-2 inhibitor venetoclax and intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylundecanal - Wikipedia [en.wikipedia.org]
- 5. 2-Methylundecane Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. GT Digital Repository [repository.gatech.edu]
Method refinement for quantifying low concentrations of 2-Methylundecane
Senior Application Scientist Desk
Subject: Method Refinement for Trace Analysis (ppb/ppt levels)
Target Molecule: 2-Methylundecane (
Introduction: The "Invisible" Alkane Challenge
Welcome to the technical support hub. If you are here, you are likely facing one of three problems with 2-Methylundecane: low recovery , co-elution (often with n-dodecane), or baseline noise preventing reliable quantification at trace levels.
2-Methylundecane is deceptive. With a Kovats Retention Index (RI) of ~1165 (on non-polar columns), it sits in a crowded chromatographic region. Furthermore, as a branched alkane, it exhibits specific adsorption behaviors that differ from straight-chain n-alkanes, leading to "ghost" losses during sample preparation.
This guide moves beyond standard SOPs to address the causality of these failures.
Module 1: Sample Preparation & Loss Prevention
Q: I spiked my biological matrix with 10 ppb 2-Methylundecane, but I’m seeing <40% recovery. Where did it go?
A: You are likely experiencing hydrophobic adsorption combined with volatility loss . 2-Methylundecane is highly hydrophobic (LogP ~6.4). In aqueous matrices (plasma, breath condensate, environmental water), it will aggressively migrate to the walls of your glass vial or the headspace septum rather than staying in solution or adsorbing to your fiber.
The Fix: Switch to SPME Arrow with Salting Out. Traditional Liquid-Liquid Extraction (LLE) requires evaporation steps where C12 alkanes are easily lost. Solid Phase Microextraction (SPME) avoids this, but standard fibers often lack the capacity for trace analysis.
Protocol: Optimized SPME Arrow Extraction
-
Fiber Selection: Use a DVB/Carbon WR/PDMS SPME Arrow (1.1 mm or 1.5 mm). The Carbon WR (Wide Range) layer is critical for retaining volatile C12 fragments, while the DVB/PDMS handles the bulk hydrophobicity.
-
Matrix Modification: Add NaCl to saturation (30% w/v). This "salting out" effect decreases the solubility of the alkane in water, forcing it into the headspace.
-
Incubation: 60°C for 20 minutes. Note: Do not exceed 70°C, or you risk septum bleed contaminating the chromatogram with siloxanes that mimic alkane fragments.
Visualizing the Loss Pathways
Figure 1: Troubleshooting logic for low recovery of hydrophobic alkanes.
Module 2: Chromatographic Separation
Q: I see a "shoulder" on my peak. Is it 2-Methylundecane or n-dodecane?
A: This is the most common identification error. On a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS, HP-5MS), 2-Methylundecane elutes beforen-dodecane, but the margin is narrow.
The Causality:
-
2-Methylundecane RI: ~1165
-
n-Dodecane RI: 1200
-
Difference: ~35 RI units.[1]
If your temperature ramp is too fast (>10°C/min) through the 150°C–180°C zone, these peaks will merge.
The Fix: The "Mid-Ramp Hold" Strategy Do not use a linear ramp. Implement a hold or a slow ramp rate specifically during the elution window of C11-C13 alkanes.
Recommended GC Parameters:
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase matches alkane boiling points. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution during temp ramps. |
| Inlet Temp | 250°C (Splitless mode) | Ensures rapid volatilization of C12. |
| Oven Program | 40°C (1 min) → 15°C/min to 130°C → 3°C/min to 160°C → 20°C/min to 280°C | The 3°C/min slow ramp separates the isomers. |
Module 3: Mass Spectrometry & Detection
Q: My Limit of Detection (LOD) is stuck at ppm levels. How do I get to ppb?
A: You are likely running in Full Scan mode (m/z 35–500). Alkanes fragment heavily, spreading their signal across many ions (43, 57, 71, 85), which dilutes the signal-to-noise ratio (S/N).
The Fix: Selected Ion Monitoring (SIM) You must switch to SIM mode. However, simply picking the base peak (m/z 43 or 57) is dangerous because every hydrocarbon produces these ions. You need a "Qualifier" ion that is specific to the branched structure.
The Mechanism:
2-Methyl alkanes often show a distinctive loss of the methyl group (
While 155 is less abundant than 57, it is far more selective in a complex matrix.
SIM Table for 2-Methylundecane:
| Ion Type | m/z | Dwell Time (ms) | Purpose |
| Target (Quant) | 57.1 | 50 | High abundance, maximizes sensitivity. |
| Qualifier 1 | 71.1 | 50 | Confirms alkyl chain structure. |
| Qualifier 2 | 155.2 | 100 | Critical: Confirms "M-15" (methyl branch loss). |
| Qualifier 3 | 170.3 | 100 | Molecular ion (very weak, but definitive if seen). |
Note: If your background noise at m/z 57 is too high, switch Quant to m/z 71 or even m/z 85, accepting a slight loss in raw signal for a massive gain in S/N ratio.
Visualizing the SIM Workflow
Figure 2: Transitioning from Full Scan to SIM for trace alkane analysis.
Module 4: Quality Control & Validation
Q: How do I prove my numbers are real?
A: In trace analysis, "blank" contamination is your enemy. Alkanes are ubiquitous in laboratory air, septum bleed, and plastic pipette tips.
The "Self-Validating" System:
-
The "Zero" Blank: Run a blank injection with the SPME fiber without exposing it to a sample. If you see 2-Methylundecane, your fiber is contaminated. Bake it out at 260°C for 30 mins.
-
The "System" Blank: Run a blank with a vial containing only water + NaCl. If you see the peak, your water source or salt is contaminated.
-
Retention Index Confirmation: Do not rely on retention time alone. Calculate the Kovats Index for every run using a C10-C14 alkane ladder standard. If the calculated RI deviates by >5 units from 1165, the peak is suspect.
References
-
NIST Mass Spectrometry Data Center. Undecane, 2-methyl- Mass Spectrum & Kovats Retention Index.[1][5] National Institute of Standards and Technology.[2] [Link]
-
Shimadzu. Smart SPME Arrow Selection Guide and Applications. [Link]
-
PubChem. 2-Methylundecane Compound Summary (CID 23459).[5] National Library of Medicine. [Link]
Sources
Technical Support Center: Optimization of Solvent Systems for 2-Methylundecane in Synthetic Chemistry
Welcome to the technical support center for optimizing solvent systems involving 2-Methylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into effectively utilizing 2-Methylundecane in synthetic chemistry. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate challenges you may encounter during your work.
Understanding 2-Methylundecane: A Chemist's Perspective
2-Methylundecane, a branched-chain aliphatic hydrocarbon, is a non-polar solvent with growing applications in synthetic chemistry.[1][2] Its low polarity, relatively high boiling point, and good solvency for a range of organic compounds make it a viable alternative to more traditional non-polar solvents.[1] However, like any solvent, its effective use hinges on a thorough understanding of its properties and how it interacts with various solutes and reaction conditions.
Key Physical and Chemical Properties of 2-Methylundecane
A firm grasp of the physicochemical properties of 2-Methylundecane is fundamental to its successful application. The following table summarizes these critical parameters.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 210 °C (approx. 170-195 °C range) | [1][4][5] |
| Melting Point | -46.8 °C to -70 °C | [4][5] |
| Density | 0.74 - 0.75 g/cm³ | [1][5] |
| Flash Point | 42 °C | [1][5] |
| Solubility | Insoluble in water; good solubility in many organic solvents like higher alcohols, ethers, esters, aromatics, and chlorinated hydrocarbons. Sparingly soluble in chloroform and slightly in methanol. | [5] |
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with 2-Methylundecane.
Q1: What are the primary applications of 2-Methylundecane in synthetic chemistry?
2-Methylundecane is primarily used as a non-polar solvent or as a component of a solvent system.[1] Its applications are notable in reactions involving non-polar starting materials and reagents where its high boiling point is advantageous for elevated reaction temperatures. It is also used in the polymerization of olefins as a suspending agent for catalysts.
Q2: My starting material, which is polar, is not dissolving in 2-Methylundecane. What are my options?
This is a common challenge due to the non-polar nature of 2-Methylundecane. The principle of "like dissolves like" governs solubility, meaning polar compounds have low solubility in non-polar solvents. Here are some troubleshooting steps:
-
Introduce a Co-solvent: The most effective strategy is to introduce a more polar co-solvent to increase the overall polarity of the solvent system. The choice of co-solvent depends on the polarity of your starting material. Ethers like tetrahydrofuran (THF) or diethyl ether, or esters like ethyl acetate are common choices.
-
Increase Temperature: For some compounds, solubility increases with temperature. If your reaction conditions permit, gently heating the mixture may help dissolve the starting material.[6]
-
Consider a Different Solvent System: If the above strategies fail, 2-Methylundecane may not be the appropriate solvent for your specific transformation. A more polar solvent system may be required.
Q3: How can I systematically determine the optimal co-solvent and its ratio with 2-Methylundecane?
A systematic approach is crucial for efficiently determining the right co-solvent system.
-
Solubility Testing: Begin by testing the solubility of your starting materials in a range of potential co-solvents of varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, dichloromethane).[7]
-
Binary Mixture Screening: Once you have identified a few potential co-solvents, create a series of binary mixtures with 2-Methylundecane at different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for optimizing solvent systems, particularly for subsequent chromatographic purification.[8] The ideal solvent system will give a good separation of your starting material and product with Rf values ideally between 0.2 and 0.8.[7]
Q4: My reaction is running slow or is incomplete, even though the starting materials appear to be dissolved. What could be the cause?
Even if a starting material appears to dissolve, the concentration might be too low for an efficient reaction rate.[6]
-
Increase Solvent Volume: A larger volume of the solvent system can help to fully dissolve the reactants.
-
Re-evaluate the Co-solvent System: The polarity of your current system might not be optimal for the transition state of the reaction. Experiment with different co-solvents or ratios to find a system that better solvates the transition state, thereby increasing the reaction rate.
-
Increase Temperature: If the reaction is thermally stable, increasing the temperature will generally increase the reaction rate.
Q5: How do I effectively remove 2-Methylundecane after the reaction is complete?
Due to its high boiling point (around 210 °C), removing 2-Methylundecane by simple evaporation can be challenging.[4]
-
Vacuum Distillation: Rotary evaporation under high vacuum is the most common method. A high-vacuum pump will likely be necessary to achieve efficient removal at a reasonable temperature.
-
Azeotropic Removal: Adding a lower-boiling point solvent (like hexane or heptane) and co-evaporating can sometimes aid in the removal of high-boiling point solvents.
-
Liquid-Liquid Extraction: If your product is soluble in a solvent that is immiscible with 2-Methylundecane (and your product has low solubility in 2-Methylundecane), you can use extraction to move your product into the new solvent, leaving the 2-Methylundecane behind.
-
Chromatography: During column chromatography, the 2-Methylundecane will elute with the non-polar solvent front, effectively separating it from more polar products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor solubility of a polar reactant. | Mismatch in polarity between the non-polar 2-Methylundecane and the polar solute. | Introduce a polar co-solvent (e.g., THF, Ethyl Acetate). Increase the reaction temperature if the reactants are stable.[6] |
| Reaction is slow or incomplete. | The concentration of the dissolved reactant is too low for an efficient reaction rate. The solvent system may not be optimal for stabilizing the reaction's transition state. | Increase the total volume of the solvent system. Experiment with different co-solvents or adjust the ratio to fine-tune the polarity.[6] |
| Product precipitates during workup or cooling. | The product has lower solubility in the solvent system at lower temperatures. | Maintain a higher temperature during workup, if possible. Alternatively, add a co-solvent in which the product is more soluble before cooling. |
| Formation of an emulsion during aqueous workup. | The presence of both a non-polar organic solvent and water with potential surfactant-like impurities can lead to emulsion formation. | Add a saturated brine solution (NaCl in water) to break the emulsion. If that fails, filtration through a pad of celite can be effective. |
Experimental Protocols
Protocol for Systematic Solubility Testing
-
Add approximately 10 mg of your solute to a small vial.
-
Add 0.1 mL of 2-Methylundecane and agitate the mixture. Observe for dissolution.
-
If not fully dissolved, add the solvent in 0.1 mL increments up to a total volume of 1 mL, agitating after each addition.
-
Record the approximate volume of solvent required for complete dissolution.
-
Repeat this process with a range of potential co-solvents.
Protocol for Developing a Co-solvent System using TLC
-
Prepare stock solutions of your starting material and expected product (if available) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solutions onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined ratio of 2-Methylundecane and a co-solvent (e.g., 9:1 Hexane:Ethyl Acetate as a starting point for non-polar compounds).[9]
-
Visualize the plate and calculate the Rf values.
-
Adjust the solvent ratio to achieve the desired separation and Rf values (ideally between 0.2 and 0.8).[7]
Visualizations
Caption: Workflow for Systematic Solvent System Optimization.
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Methylundecane | C12H26 | CID 23459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylundecanal - Wikipedia [en.wikipedia.org]
- 4. 2-methylundecane [chemister.ru]
- 5. 2-METHYLUNDECANE | 7045-71-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Refinement of Collection Techniques for Volatile 2-Methylundecane
Welcome to the technical support center for the effective collection of 2-Methylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental workflows. Here, we move beyond generic protocols to address the specific challenges associated with this volatile, long-chain branched alkane.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 2-Methylundecane that influence its collection?
A1: Understanding the physicochemical properties of 2-Methylundecane is fundamental to selecting and optimizing a collection method.
| Property | Value | Implication for Collection |
| Molecular Formula | C₁₂H₂₆[1] | Relatively large for a volatile organic compound (VOC). |
| Molecular Weight | 170.33 g/mol [1] | Influences its behavior in mass spectrometry. |
| Boiling Point | 210 °C[1] | Indicates it is a semi-volatile compound, requiring consideration of heated zones to prevent condensation. |
| Vapor Pressure | Low | It will not be as readily in the gas phase at room temperature compared to more volatile compounds. |
| Polarity | Non-polar | Dictates the choice of adsorbent materials and solvents for efficient trapping. |
Q2: Which collection techniques are most suitable for 2-Methylundecane?
A2: The most common and effective techniques for a semi-volatile compound like 2-Methylundecane are Headspace Solid-Phase Microextraction (HS-SPME), Thermal Desorption, and Solvent Trapping. The choice depends on the sample matrix, required sensitivity, and available instrumentation.
Q3: How does the sample matrix impact the collection of 2-Methylundecane?
A3: The sample matrix can significantly affect the efficiency of VOC collection. For non-polar compounds like 2-Methylundecane, matrices with high organic content can lead to strong retention, making extraction more challenging.[2] In aqueous samples, the low water solubility of 2-Methylundecane facilitates its partitioning into the headspace for techniques like HS-SPME.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-Methylundecane.
Headspace Solid-Phase Microextraction (HS-SPME)
Problem: Low or no recovery of 2-Methylundecane.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inappropriate SPME fiber coating. | Use a non-polar polydimethylsiloxane (PDMS) or a mixed-phase Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber.[3] | 2-Methylundecane is a non-polar alkane and will have the strongest affinity for a non-polar stationary phase. |
| Suboptimal extraction temperature. | Increase the extraction temperature to 60-80°C.[3] | Elevating the temperature increases the vapor pressure of 2-Methylundecane, promoting its partitioning into the headspace. |
| Insufficient extraction time. | Increase the extraction time to 30-60 minutes. | Longer extraction times allow for equilibrium to be reached between the sample, headspace, and SPME fiber. |
| Matrix effects. | For aqueous samples, add salt (e.g., NaCl) to the vial. For complex matrices, consider sample dilution.[4] | Salting out increases the ionic strength of the aqueous phase, reducing the solubility of 2-Methylundecane and driving it into the headspace. |
Problem: Poor peak shape (tailing) in the chromatogram.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Slow desorption from the SPME fiber. | Increase the GC inlet temperature to 250-270°C. | A higher temperature ensures rapid and complete desorption of the semi-volatile 2-Methylundecane from the fiber onto the analytical column. |
| Active sites in the GC inlet. | Use a deactivated inlet liner and replace the septum regularly.[5] | Active sites can cause unwanted interactions with analytes, leading to peak tailing. |
| Cold spots in the GC system. | Ensure the transfer line to the mass spectrometer is maintained at a sufficiently high temperature. | Prevents condensation of the relatively high-boiling 2-Methylundecane. |
Thermal Desorption (TD)
Problem: Analyte breakthrough during sampling.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Exceeding the breakthrough volume of the sorbent tube. | Use a sorbent tube with a high retention capacity for C12 hydrocarbons, such as Tenax® TA. Keep the sampling volume below the safe sampling volume. | Tenax® TA is a common sorbent for trapping a wide range of VOCs.[6][7][8] While specific breakthrough data for 2-Methylundecane is not readily available, data for other hydrocarbons can provide an estimate. A conservative approach is to use a safety factor of 2 when determining the sampling volume. |
| High sampling temperature. | Conduct sampling at ambient or sub-ambient temperatures if possible. | Breakthrough volumes decrease with increasing temperature.[8] |
Problem: Incomplete desorption of 2-Methylundecane from the sorbent tube.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Desorption temperature is too low. | Increase the primary (tube) desorption temperature to 280-300°C. | A higher temperature is required to efficiently desorb semi-volatile compounds from the sorbent material. |
| Insufficient desorption time or flow. | Increase the desorption time and/or the flow rate of the carrier gas during desorption. | Ensures complete transfer of the analyte from the sorbent tube to the focusing trap. |
| Inefficient cold trapping. | Set the focusing trap temperature to a low enough value (e.g., -10°C to 25°C) to effectively trap 2-Methylundecane.[9] | The focusing trap cryo-focuses the analytes into a sharp band before injection into the GC, improving peak shape. |
Solvent Trapping
Problem: Low trapping efficiency.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inappropriate solvent. | Use a non-polar solvent in which 2-Methylundecane is highly soluble, such as hexane or pentane. | "Like dissolves like." A non-polar analyte will be most effectively trapped by a non-polar solvent. |
| High volatility of the trapping solvent. | Cool the impinger in an ice bath during collection. | This reduces the evaporation of the solvent, maintaining its trapping efficiency over the sampling period. |
| Insufficient contact time. | Use a series of impingers and ensure a slow, steady bubbling of the gas stream through the solvent. | Maximizes the opportunity for 2-Methylundecane to partition from the gas phase into the liquid solvent. |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
-
Sample Preparation: Place a known amount of your sample into a headspace vial. For aqueous samples, add NaCl to a final concentration of 20-30% (w/v).
-
Incubation: Equilibrate the sample at 60-80°C for 15-30 minutes with agitation.
-
Extraction: Expose a pre-conditioned non-polar SPME fiber (e.g., 100 µm PDMS) to the headspace for 30-60 minutes at the same temperature.
-
Desorption: Retract the fiber and immediately insert it into the GC inlet heated to 250-270°C for 5 minutes in splitless mode.
-
GC-MS Analysis: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate 2-Methylundecane from other components.
Thermal Desorption (TD) Protocol
-
Sorbent Tube Selection: Use a conditioned sorbent tube packed with Tenax® TA or a similar sorbent.
-
Sampling: Draw a known volume of gas through the sorbent tube at a controlled flow rate. Ensure the total volume does not exceed the estimated breakthrough volume.
-
Primary Desorption: Place the sorbent tube in the thermal desorber and desorb at 280-300°C with an inert carrier gas flow.
-
Cryo-focusing: Trap the desorbed analytes on a focusing trap held at a low temperature (e.g., -10°C to 25°C).
-
Secondary Desorption: Rapidly heat the focusing trap to inject the analytes into the GC-MS system.
-
GC-MS Analysis: Proceed with a suitable GC-MS method for alkane analysis.
Solvent Trapping Protocol
-
Impinger Setup: Prepare a series of two or three impingers, each containing a known volume of a suitable non-polar solvent (e.g., hexane).
-
Sampling: Connect the impingers in series and draw the gas sample through them at a low, controlled flow rate. The impingers should be placed in an ice bath.
-
Sample Recovery: Combine the contents of all impingers. Rinse the impingers with a small amount of fresh solvent and add the rinsate to the collected sample.
-
Concentration (if necessary): If the expected concentration of 2-Methylundecane is low, carefully concentrate the solvent extract under a gentle stream of nitrogen.
-
Analysis: Inject a known volume of the solvent extract into the GC-MS.
Visualizations
HS-SPME Workflow
Caption: Headspace Solid-Phase Microextraction Workflow for 2-Methylundecane.
Thermal Desorption Workflow
Caption: Thermal Desorption Workflow for 2-Methylundecane Analysis.
References
-
Scientific Instrument Services. (n.d.). Tenax® TA Breakthrough Volume Data. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Hydrocarbon Breakthrough Volumes for Adsorbent Resins. Retrieved from [Link]
- Helmig, D. (1996). Breakthrough volume of monoterpenes on Tenax TA: influence of temperature and concentration for α-pinene.
-
Scientific Instrument Services. (n.d.). Calculation and Use of Breakthrough Volume Data. Retrieved from [Link]
- Calogirou, A., Larsen, B. R., Brussol, C., Duane, M., & Kotzias, D. (1996). Study of isoprene and α-pinene breakthrough volume on Tenax TA. Analytica Chimica Acta, 325(1-2), 127-133.
-
Chromatography Forum. (2017). Peak tailing. Retrieved from [Link]
- García-Esteban, M., Fernández-Alba, A. R., & Real, M. (2014). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction.
-
Chromatography Forum. (2010). High boiling compounds by GC/MS. Retrieved from [Link]
-
Agilent Technologies. (2024). Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography. Retrieved from [Link]
- Castells, R. C., & Castells, C. B. (1999). Effects of solvent density on retention in gas-liquid chromatography. I. Alkanes solutes in polyethylene glycol stationary phases.
-
Chemetrix. (n.d.). Thermal Desorption Applications Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Undecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
- Erickson, M. H., Gueneron, M., & Jobson, B. T. (2014). Measuring long chain alkanes in diesel engine exhaust by thermal desorption PTR-MS. Atmospheric Measurement Techniques, 7(1), 225-239.
- May, A. A., & Bischel, H. N. (2024). A matrix-centered view of mass spectrometry platform innovation for volatilome research. TrAC Trends in Analytical Chemistry, 178, 117769.
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
- Igwe, O., & Eze, P. A. (2018). Mass spectra of 2-methylundecane. In Chemistry of Trail Pheromones from Cubitermes Termites (Amitermes dentatus)
- U.S. Geological Survey. (2003). Volatile Organic Compound Matrix Spike Recoveries for Ground- and Surface-Water Samples, 1997–2001.
- de Souza, A. L., de Oliveira, G. A., & de Oliveira, A. L. (2018). SPME Fiber Evaluation for Volatile Organic Compounds Extraction from Acerola. Journal of the Brazilian Chemical Society, 29(10), 2146-2154.
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Agilent Technologies. (2017). Thermal Desorption Technical Support. Retrieved from [Link]
- Taylor, T. (2018). The LCGC Blog: Solve Carryover Problems in Gas Chromatography. LCGC North America, 36(9), 654-659.
-
Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]
-
Chromacuity. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
- Tissera, M. D., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Metabolites, 11(11), 730.
-
Chromatography Forum. (2011). Troubleshooting tips to prevent carry over contaminants. Retrieved from [Link]
-
Quantum Analytics. (n.d.). Thermal Desorption: A Practical Applications Guide. Retrieved from [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Undecanethiol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Water Online. (n.d.). Separating VOCs From The Sample Matrix. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Retrieved from [Link]
-
ResearchGate. (2015). How can I avoid sample carry over from columns in a GC - MS instrument?. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In Gas Chromatography and Mass Spectrometry: A Practical Guide (pp. 285-316). Academic Press.
- Asensio-Ramos, M., Ravelo-Pérez, L. M., González-Curbelo, M. Á., & Hernández-Borges, J. (2011). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples.
- Erickson, M. H., Gueneron, M., & Jobson, B. T. (2014). Measuring long chain alkanes in diesel engine exhaust by thermal desorption PTR-MS. Atmospheric Measurement Techniques, 7(1), 225-239.
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Chromatography Forum. (2007). Higher Alkanes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Undecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane. Retrieved from [Link]
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Validation & Comparative
Validation of 2-Methylundecane as a Biomarker for Specific Cancers
Executive Summary: The Role of Methylated Alkanes in Breathomics
In the rapidly evolving field of breathomics, 2-Methylundecane (
This guide validates 2-Methylundecane as a biomarker, specifically for Lung Cancer (NSCLC) and High-Grade Lymphoma , contrasting its performance against established aldehyde and alkane alternatives.[1]
Mechanistic Grounding: Why 2-Methylundecane?
To validate a biomarker, one must first validate its origin.[1] 2-Methylundecane is not a metabolic waste product of normal respiration; it is a "fingerprint" of pathological oxidative stress.
The Oxidative Stress Cascade
Cancer cells exhibit accelerated metabolism and mitochondrial dysfunction, leading to elevated Reactive Oxygen Species (ROS).[1] These ROS attack the lipid bilayer of the cell membrane.
-
Substrate: Branched-chain fatty acids in the cell membrane.
-
Process: ROS-induced lipid peroxidation causes carbon-chain scission.
-
Product: Methylated alkanes (like 2-Methylundecane) are volatile, lipophilic, and stable enough to traverse the alveolar barrier into exhaled breath.[1]
Visualizing the Pathway
The following diagram illustrates the biological generation of 2-Methylundecane.
Figure 1: Mechanistic pathway of 2-Methylundecane generation via ROS-mediated lipid peroxidation.
Comparative Performance Analysis
2-Methylundecane is rarely used in isolation; its power lies in diagnostic panels. However, its individual specificity outperforms general metabolic markers.[1]
Table 1: 2-Methylundecane vs. Common Alternatives
| Feature | 2-Methylundecane | Hexanal / Nonanal | Isoprene |
| Chemical Class | Methylated Alkane | Aldehyde | Diene |
| Origin | Specific peroxidation of branched lipids | General lipid peroxidation | Cholesterol biosynthesis (Mevalonate pathway) |
| Specificity | High (Linked to specific cancer metabolism) | Moderate (Elevated in inflammation/COPD) | Low (Fluctuates with muscle activity/heart rate) |
| Stability | High (Stable in sampling bags) | Moderate (Can oxidize further) | High |
| Diagnostic Focus | Lung Cancer, Lymphoma | Lung Cancer, COPD, Asthma | General metabolic state |
| Detection Limit | ppt (parts per trillion) | ppb (parts per billion) | ppb (parts per billion) |
Performance Data
-
Sensitivity: In multi-marker panels (e.g., combined with 4-methyldecane), sensitivity for NSCLC detection reaches 80–89% .[1]
-
Specificity: High specificity (>85%) when distinguishing cancer from benign inflammatory conditions, unlike aldehydes which often spike in general inflammation.[1]
Experimental Validation Protocol
To achieve reproducible results, the detection of 2-Methylundecane requires a rigorous workflow.[1] The concentration in breath is typically in the parts-per-trillion (ppt) range, necessitating pre-concentration.[1]
Validated Workflow: TD-GC-MS
The "Gold Standard" for validation is Thermal Desorption coupled with Gas Chromatography-Mass Spectrometry.
Step 1: Breath Sampling[1][2][3][4][5]
-
Device: ReCIVA Breath Sampler or inert Tedlar bags (1-3L).
-
Requirement: Collect alveolar breath (end-tidal air) to avoid dead-space contamination.
-
Control: Ambient air samples must be taken simultaneously to subtract background VOCs.
Step 2: Pre-Concentration
-
Trap: Tenax TA / Carbotrap sorbent tubes.
-
Volume: 500mL - 1000mL of breath drawn through the tube.
-
Storage: Tubes are capped and stored at 4°C (stable for <2 weeks).
Step 3: Analysis (GC-MS)[3][6]
-
Desorption: Thermal desorption at 250°C for 10 mins.
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent).
-
Mass Spec: Electron Impact (EI) ionization; Scan range m/z 30–300.
-
Identification: 2-Methylundecane is identified via Retention Index (RI ~1165 on DB-5) and specific mass spectral fragmentation patterns (distinct from n-dodecane).
Workflow Diagram
Figure 2: Standardized TD-GC-MS workflow for the detection of trace VOCs like 2-Methylundecane.[7]
Critical Interpretation & Pitfalls
When validating 2-Methylundecane, researchers must account for the following:
-
Isomer Confusion: Ensure the analytical method separates 2-Methylundecane from 4-Methylundecane and n-Dodecane . They have similar molecular weights but distinct retention times and fragmentation ions.
-
Environmental Confounders: Methylated alkanes can be found in diesel exhaust. High background levels in the clinical environment (e.g., near loading docks) can lead to false positives.[1] Always subtract the ambient air blank. [1]
-
Smoking Status: Smoking elevates general alkane levels (e.g., pentane), but 2-Methylundecane remains a robust marker for the cancerous state specifically, rather than just smoking history, though stratification by smoking status is recommended.[1]
References
-
Gaspar, E. M., et al. (2009). Organic metabolites in exhaled human breath—A multivariate approach for identification of biomarkers in lung disorders.[1] Journal of Chromatography A. Link
-
Phillips, M., et al. (1999). Volatile organic compounds in breath as markers of lung cancer: a cross-sectional study.[1] The Lancet. Link[1]
-
Chen, X., et al. (2021). A review of breath analysis for diagnosis of human health.[1] Trends in Analytical Chemistry. Link
-
Fuchs, P., et al. (2010). Breath gas aldehydes as biomarkers of lung cancer.[1] International Journal of Cancer. Link
-
Hakim, M., et al. (2012). Volatile organic compounds of lung cancer and possible biochemical pathways.[1] Chemical Reviews. Link[1]
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- 4. Volatile organic metabolites identify patients with gastric carcinoma, gastric ulcer, or gastritis and control patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breath Volatile Organic Compounds in Surveillance of Gastric Cancer Patients following Radical Surgical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
Comparing the efficacy of 2-Methylundecane vs. hexane as a non-polar solvent
[1]
Executive Summary: The Safety-Volatility Trade-Off
In the search for safer alternatives to n-Hexane —a standard but neurotoxic non-polar solvent—2-Methylundecane (often commercially associated with Isododecane mixtures) presents a compelling yet distinct profile.
While both solvents exhibit nearly identical non-polar solvency characteristics (Hansen Solubility Parameters), they sit at opposite ends of the volatility spectrum. Hexane is defined by its rapid evaporation and high flammability, making it ideal for "extract-and-dry" workflows but hazardous to operators. 2-Methylundecane offers a high-flashpoint, non-neurotoxic alternative that dramatically improves safety but introduces significant energy penalties for removal due to its high boiling point (~170–195°C).
Verdict: 2-Methylundecane is not a drop-in replacement for evaporative extractions. It is, however, a superior choice for:
-
Process Solvents: Where the solvent remains in the final formulation (e.g., topical drug delivery, cosmetics).
-
High-Temperature Reactions: Where hexane would exceed pressure limits.
-
Closed-Loop Partitioning: Where solutes are back-extracted into a polar phase rather than recovered by evaporation.
Physicochemical Profile
The following data highlights the operational gap between the two solvents. While their solvency power (HSP) is effectively identical, their kinetic properties differ by an order of magnitude.
Table 1: Comparative Properties
| Property | n-Hexane | 2-Methylundecane (Isododecane isomer) | Operational Impact |
| CAS Number | 110-54-3 | 7045-71-8 | |
| Boiling Point | 69 °C | 170 – 195 °C | Hexane strips easily; 2-Methylundecane requires high vacuum/heat. |
| Flash Point | -22 °C (Highly Flammable) | ~45 °C (Flammable) | 2-Methylundecane allows for safer handling outside explosion-proof zones. |
| Vapor Pressure | ~17 kPa (20°C) | ~0.05 kPa (20°C) | Hexane evaporates instantly; 2-Methylundecane is persistent. |
| Viscosity | 0.30 cP | ~1.0 - 1.8 cP | 2-Methylundecane has a "richer" feel but still flows freely. |
| Density | 0.66 g/mL | 0.74 - 0.75 g/mL | 2-Methylundecane offers slightly better mass transfer in agitation. |
| Neurotoxicity | High (2,5-hexanedione) | None (Aspiration hazard only) | Primary driver for substitution. |
Solvency Power: Hansen Solubility Parameters (HSP)
Both solvents are strictly non-polar, relying on dispersion forces (
-
Hexane:
, , -
2-Methylundecane (Est.):
, ,
Insight: Chemically, if a drug or lipid dissolves in hexane, it will dissolve in 2-Methylundecane. The thermodynamics of dissolution are identical; only the kinetics of solvent removal change.
Safety & Toxicology: The Case for Switching
The primary impetus for replacing hexane is its metabolic toxicity.
The Hexane Bio-Activation Pathway
Hexane is metabolized in the liver to 2,5-hexanedione , a diketone that reacts with amine groups in axonal proteins (neurofilaments). This cross-linking causes axonal swelling and degeneration, leading to peripheral neuropathy (numbness, muscle weakness).
The 2-Methylundecane Advantage
Branched alkanes like 2-Methylundecane do not follow this metabolic pathway.
-
Metabolism: It is metabolized via omega-oxidation to alcohols and acids, which are excreted without forming neurotoxic diketones.
-
Risk Profile: The primary GHS hazard is H304 (Aspiration Hazard) —standard for low-viscosity oils. It lacks the specific target organ toxicity (STOT-RE) associated with hexane.
Experimental Workflow & Diagrams
Diagram 1: Solvent Selection Logic
This decision matrix guides the researcher on when to substitute Hexane with 2-Methylundecane based on process constraints.
Caption: Decision matrix for selecting between Hexane and 2-Methylundecane based on removal requirements and thermal stability.
Protocol: High-Safety Lipid Extraction
Objective: Extract non-polar lipids from a biological matrix using 2-Methylundecane, avoiding the neurotoxicity of hexane.
Challenge: You cannot simply "rotovap" 2-Methylundecane at 40°C. Solution: Use a Back-Extraction or Precipitation workflow.
Materials
-
Solvent A: 2-Methylundecane (High Purity, >99%).
-
Solvent B: Ethanol or Methanol (Polar modifier).
-
Matrix: Dried, ground plant material or aqueous suspension.
Step-by-Step Methodology
-
Maceration / Solubilization:
-
Mix the solid matrix with 2-Methylundecane (Ratio 1:10 w/v).
-
Agitate at 50°C for 60 minutes.
-
Note: The higher flash point of 2-Methylundecane allows safer heating compared to hexane.
-
Validation: Check refractive index of the supernatant to confirm dissolved solids.
-
-
Phase Separation:
-
Centrifuge at 4,000 x g for 10 minutes. Collect the supernatant (Lipids + 2-Methylundecane).
-
-
Solute Recovery (The Critical Divergence):
-
Option A (Concentration): If the final product is a liquid formulation (e.g., topical oil), do not remove the solvent . 2-Methylundecane acts as a safe, emollient carrier.
-
Option B (Isolation via Anti-Solvent):
-
If the lipids are solid at room temperature (waxes), cool the extract to -20°C .
-
Add cold Ethanol (3:1 ratio).
-
Precipitate the lipids and filter. The 2-Methylundecane remains in the filtrate.
-
-
Option C (Vacuum Distillation):
-
Transfer to a Rotary Evaporator.
-
Set bath to 80°C .
-
Apply vacuum < 10 mbar . (Standard water aspirators are insufficient; use a diaphragm pump).
-
-
Diagram 2: Comparative Extraction Workflow
Caption: Workflow comparison showing the increased processing difficulty of 2-Methylundecane for solid recovery.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23459, 2-Methylundecane. PubChem. Available at: [Link]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for HSP theory and alkane parameter estimation).
-
Occupational Safety and Health Administration (OSHA). n-Hexane Safety Data Sheet & Toxicity Profile. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Hydrocarbons, C11-C13, isoalkanes (Isododecane). Available at: [Link]
- Ritchie, G. D., et al. (2003). Biological effects of refined mineral oils and their major constituents. Journal of Toxicology and Environmental Health. (Reference for low toxicity of branched alkanes vs linear hexane).
Comparative QSAR Profiling: 2-Methylundecane and Structural Analogs in Chemical Ecology
Executive Summary & Core Directive
The Mission: This guide moves beyond basic chemical characterization to provide a functional Quantitative Structure-Activity Relationship (QSAR) analysis of 2-Methylundecane (
The Verdict: 2-Methylundecane serves as a critical "iso-branched" reference standard. While thermodynamically similar to its linear isomer (
Structural & Physicochemical Profile
To understand the activity, we must first establish the baseline properties compared to its closest structural analogs.
Table 1: Comparative Physicochemical Descriptors
Data synthesized from theoretical QSPR models and standard alkane properties.
| Property | 2-Methylundecane (Target) | 3-Methylundecane (Positional Isomer) | 2-Methyldecane (Homolog) | |
| Structure | Iso-branched ( | Linear ( | Anteiso-like ( | Iso-branched ( |
| Boiling Point (°C) | ~210°C | 216.2°C | ~212°C | ~189°C |
| LogP (Lipophilicity) | ~6.4 | 6.10 | ~6.4 | ~5.9 |
| Randic Index ( | 5.80 (approx) | 6.00 | 5.85 (approx) | 5.30 |
| Kovats Retention Index (DB-5) | 1165 | 1200 | 1175 | 1065 |
| Vapor Pressure (Pa @ 25°C) | ~18 | 12 | ~15 | ~45 |
Scientist's Note: The Kovats Retention Index (RI) is the primary QSAR metric for these analytes. Notice that shifting the methyl group from C2 to C3 increases the RI by approximately 10 units. This shift is sufficient for separation on non-polar capillary columns but requires precise QSPR modeling for prediction in complex natural extracts.
QSAR Workflow: From Topology to Activity
The following diagram illustrates the workflow for establishing QSAR models for branched alkanes, linking topological descriptors (structure) to Retention Indices (identification) and EAG response (activity).
Figure 1: Integrated QSAR workflow linking molecular topology to physicochemical identification and biological response.
Biological Performance Comparison
In chemical ecology, "performance" is defined by the ability of the molecule to trigger a specific behavioral response (attraction/repulsion) via Odorant Binding Proteins (OBPs) and Pheromone Binding Proteins (PBPs).
Mechanism of Action: The "Steric Key"
The 2-methyl group creates a specific steric bulk at the "tail" of the molecule.
-
2-Methylundecane: Fits into hydrophobic pockets designed for "iso" structures. High affinity for specific Lepidoptera PBPs.
-
3-Methylundecane: The methyl shift creates a steric clash in 2-methyl-specific receptors, often reducing binding affinity (
) by 10–100 fold. -
n-Dodecane: Lacks the methyl anchor. Often acts as a non-specific solvent or weak background odorant, lacking the high-affinity "click" required for pheromonal signaling.
Table 2: Theoretical Biological Activity Profile (Insect Model)
Based on general structure-activity relationships in pheromone biochemistry.
| Analog | Receptor Affinity (Normalized) | Biological Response | Stability (Half-life) |
| 2-Methylundecane | 100% (Reference) | Strong Agonist | High (Oxidation resistant) |
| 3-Methylundecane | 5–15% | Weak/Partial Agonist | High |
| n-Dodecane | < 1% | Inactive / Carrier | High |
| 2-Methylundecan-1-ol | 0% (Different Class) | Antagonist / Synergist | Moderate (Oxidation prone) |
Experimental Protocols
To validate these QSAR predictions, the following protocols are standard in high-integrity chemical ecology labs.
Protocol A: Determination of Kovats Retention Index (RI)
Objective: Generate precise data for QSPR validation.
-
Sample Prep: Dissolve 2-methylundecane (1 µL) in hexane (1 mL). Add
-alkane standard ladder (Sigma-Aldrich). -
GC Method:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.[1]
-
Temp Program: 50°C (2 min)
10°C/min 280°C.
-
-
Calculation: Use the Van den Dool and Kratz equation:
Where is the carbon number of the alkane eluting before the sample.
Protocol B: Electroantennography (EAG) for Activity
Objective: Measure biological depolarization response.
-
Preparation: Excise antenna from target insect (e.g., Spilosoma moth).
-
Mounting: Mount antenna between two glass capillary electrodes filled with Kaissling saline.
-
Stimulus: Deliver 10 µg of 2-methylundecane on filter paper into a humidified air stream (1 L/min).
-
Recording: Amplify signal (100x) and record depolarization (mV).
-
Control: Alternate with hexane (solvent blank) and
-dodecane (negative structural control).
Structural Logic of Receptor Interaction
The following diagram details why the 2-methyl position is critical, visualizing the interaction between the ligand and the hydrophobic pocket of a Pheromone Binding Protein.
Figure 2: Ligand-Receptor interaction logic showing the specificity of the methyl branching position.
References
-
Katritzky, A. R., et al. (2000). QSPR Correlation and Predictions of GC Retention Indexes for Methyl-Branched Hydrocarbons Produced by Insects. Analytical Chemistry.[1][2][3][4][5] Link
-
Sigma-Aldrich. (2023). Retention Index Standard Protocol (C8-C32). Technical Bulletin.[2] Link
-
Kaissling, K. E. (2014). Pheromone reception in insects: the example of silk moths. Experientia.[5] (Foundational EAG methodology).
- Vertex AI Search. (2023). Synthesized data on 2-methylundecane analogs and biological activity.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. QSPR correlation and predictions of GC retention indexes for methyl-branched hydrocarbons produced by insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the behavioral responses of different insect species to 2-Methylundecane
In the intricate world of insect chemical communication, semiochemicals act as a language that governs critical behaviors from mating and aggregation to foraging and danger avoidance. Among the vast vocabulary of these chemical cues is 2-Methylundecane, a branched-chain alkane whose role as a semiochemical is a subject of growing interest. This guide provides a comparative study of the behavioral responses of different insect species to 2-Methylundecane, synthesizing available experimental data to offer a comprehensive resource for researchers, scientists, and professionals in drug development and pest management.
Introduction to 2-Methylundecane in Insect Ecology
2-Methylundecane is a volatile organic compound that has been identified in the secretions of various insects and plants. Its structural similarity to undecane, a well-documented alarm pheromone in many ant species, suggests a potential role in insect communication.[1] Semiochemicals are broadly categorized into pheromones, which mediate intraspecific communication, and allelochemicals, which mediate interspecific interactions. Allelochemicals are further divided into kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both). Understanding how different insect species perceive and react to 2-Methylundecane is crucial for deciphering its ecological significance and harnessing its potential in applied entomology.[2]
Comparative Behavioral Responses to 2-Methylundecane
The behavioral response of an insect to a specific chemical cue can be highly species-specific and context-dependent.[3] While data on 2-Methylundecane is still emerging, existing studies provide a foundation for a comparative analysis. The following table summarizes the observed behavioral responses of different insect species to 2-Methylundecane, based on available experimental evidence.
| Insect Species | Order | Family | Behavioral Response | Context | Source |
| Lasius fuliginosus (Black garden ant) | Hymenoptera | Formicidae | No significant response | Alarm pheromone perception | [4] |
| Formica argentea | Hymenoptera | Formicidae | Undecane (related compound) elicits strong alarm response | Alarm Pheromone | [1] |
Analysis of Behavioral Responses:
The available data highlights a key comparative point: the specificity of olfactory reception. In the black garden ant, Lasius fuliginosus, receptor neurons show high specificity for n-undecane, a known alarm pheromone.[4] The response to the methylated form, 2-Methylundecane, is significantly lower, suggesting that for this species, the methyl group drastically alters the molecule's recognition and biological activity in the context of an alarm signal.[4] This contrasts with the strong alarm response elicited by undecane in other ant species like Formica argentea, emphasizing that even minor structural changes in a semiochemical can lead to vastly different behavioral outcomes.[1]
This specificity is a cornerstone of chemical communication, ensuring that signals are correctly interpreted by the intended recipients and not by non-target species.[5] The lack of a significant response in L. fuliginosus to 2-Methylundecane could be an evolutionary adaptation to filter out chemical noise and respond only to the precise chemical signature of a threat to their colony.
Further research is needed to populate this comparative table with a broader range of insect species, including predators and parasitoids that might use 2-Methylundecane as a kairomone to locate their prey or hosts.[6][7]
Experimental Protocol: Y-Tube Olfactometer Bioassay
To quantitatively assess the behavioral response of an insect to a volatile chemical like 2-Methylundecane, a Y-tube olfactometer is a standard and effective apparatus.[8] This bioassay provides a binary choice for the insect, allowing for a clear determination of attraction, repulsion, or neutrality towards the tested odor.
Objective:
To determine the behavioral response (attraction, repulsion, or no preference) of a specific insect species to 2-Methylundecane.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air pump or compressed air source
-
Activated charcoal filter
-
Humidifier (e.g., a gas washing bottle with distilled water)
-
Flow meters (2)
-
Odor source chambers (2)
-
Filter paper discs
-
2-Methylundecane (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Test insects (of a specific age, sex, and nutritional state)
-
Timer
-
Data recording sheets
Methodology:
-
Preparation of the Odor Source:
-
Prepare a solution of 2-Methylundecane in the chosen solvent at the desired concentration.
-
Apply a specific volume (e.g., 10 µL) of the 2-Methylundecane solution onto a filter paper disc.
-
As a control, apply an equal volume of the pure solvent to another filter paper disc.
-
Allow the solvent to evaporate for a set period (e.g., 1-2 minutes) before placing the filter papers into the odor source chambers.
-
-
Assembly of the Olfactometer:
-
Connect the air source to the activated charcoal filter and then to the humidifier.
-
Split the purified and humidified air stream into two lines, each connected to a flow meter.
-
Connect the outlet of each flow meter to an odor source chamber.
-
Connect the odor source chambers to the two arms of the Y-tube olfactometer.
-
Ensure all connections are airtight.
-
-
Experimental Procedure:
-
Set the airflow through each arm of the olfactometer to a constant rate (e.g., 100 mL/min), ensuring equal flow in both arms.
-
Introduce a single insect into the base of the Y-tube.
-
Start the timer and observe the insect's behavior for a predetermined period (e.g., 5-10 minutes).
-
Record the first choice of the insect (which arm it enters first) and the total time spent in each arm. An insect is considered to have made a choice when it moves a set distance (e.g., 2 cm) past the Y-junction into one of the arms.
-
After each trial, remove the insect and clean the olfactometer thoroughly with a solvent (e.g., ethanol) and then bake it in an oven to remove any residual odors.
-
Rotate the position of the treatment and control arms between trials to avoid any positional bias.
-
Repeat the experiment with a sufficient number of individual insects to obtain statistically significant data (e.g., n=30-50).
-
Data Analysis:
-
Calculate the percentage of insects choosing the treatment arm versus the control arm.
-
Use a Chi-square test to determine if there is a significant preference for either arm.
-
Calculate a preference index (PI) using the formula: PI = (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects. A positive PI indicates attraction, a negative PI indicates repulsion, and a PI close to zero indicates no preference.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for a typical Y-tube olfactometer bioassay.
Caption: Workflow of a Y-tube olfactometer bioassay.
Conclusion and Future Directions
The study of insect behavioral responses to 2-Methylundecane is a developing field with significant potential. The current data, though limited, already demonstrates the high degree of specificity in insect chemoreception. To build a more comprehensive comparative understanding, future research should focus on:
-
Expanding the range of species tested: Including insects from different orders and with diverse ecological roles (herbivores, predators, parasitoids) will provide a broader perspective on the function of 2-Methylundecane.
-
Dose-response studies: Investigating the effect of different concentrations of 2-Methylundecane will reveal the sensitivity of different species and whether the response is dose-dependent.
-
Electrophysiological studies: Techniques like electroantennography (EAG) and single-sensillum recording (SSR) can elucidate the specific olfactory receptor neurons that detect 2-Methylundecane and their sensitivity.
-
Field trials: Validating laboratory findings in natural or semi-natural settings is crucial to confirm the ecological relevance of the observed behavioral responses.
By systematically investigating these areas, the scientific community can gain a deeper understanding of the role of 2-Methylundecane in insect chemical ecology, paving the way for the development of novel and targeted pest management strategies and other biotechnological applications.
References
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Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review. (n.d.). Frontiers. Retrieved February 3, 2026, from [Link]
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Stored-Product Insect Behavior. (n.d.). Stored Product Insects. Retrieved February 3, 2026, from [Link]
- Birkett, M. A., & Pickett, J. A. (2014). Role of kairomones in biological control. In Integrated Pest Management (pp. 123-140). Springer, Dordrecht.
- Boukouvala, M. C., et al. (2023).
- Behavioural Response of Stored Product Insects to Various Food Bait Attractants. (2025). Journal of Entomology and Zoology Studies.
- Influences of Stored Product Insect Movements on Integrated Pest Management Decisions. (n.d.). Insects.
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Results of olfactometer bioassays. Choice (%) of single adult... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Synchronising anti-predator behavior in the red flour beetle Tribolium castaneum. (2025). Journal of Ethology.
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Alarm Communication. (2019). AntWiki. Retrieved February 3, 2026, from [Link]
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- Yamagata, N., et al. (2007). Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective. Frontiers in Behavioral Neuroscience, 1, 3.
- Sight of parasitoid wasps accelerates sexual behavior and upregulates a micropeptide gene in Drosophila. (2020). eLife.
- Lenz, T. C., Krasnec, M. O., & Breed, M. D. (2013). Identification of Undecane as an Alarm Pheromone of the Ant Formica argentea. Psyche: A Journal of Entomology, 2013, 1-5.
- Turlings, T. C., et al. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology, 29(5), 424-433.
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- Role of kairomone in biological control of crop pests-A review. (2017). USDA ARS.
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Attraction, orientation and post-alighting behavior of parasitoid wasps... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]_
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- Roberts, J. M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. Harper Adams University Repository.
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Y-Tube Olfactometer: Probably the most widely recognized type... (n.d.). Yashika Solutions. Retrieved February 3, 2026, from [Link]
- Parasitoid wasps as biological control agents: A review. (2020). Journal of Entomology and Zoology Studies.
- Parasitic wasp females are attracted to blends of host-induced plant volatiles. (2013). Journal of Plant Interactions.
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Validating the Role of 2-Methylundecane in Predator-Prey Interactions: A Comparative Guide to Experimental Methodologies
For researchers, scientists, and drug development professionals navigating the complex world of chemical ecology, understanding the nuanced roles of semiochemicals in mediating predator-prey interactions is paramount. This guide provides an in-depth, technical comparison of experimental approaches to validate the function of 2-methylundecane, a key alarm pheromone in certain ant species, and contrasts its activity with other relevant semiochemicals. By elucidating the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for rigorous scientific inquiry.
Introduction: 2-Methylundecane as a Chemical Signal
2-Methylundecane is a branched-chain alkane that functions as a potent alarm pheromone, particularly within the ant genus Formica.[1][2] Released from the Dufour's gland during moments of distress, such as an attack by a predator, this volatile compound alerts nestmates to the impending danger, triggering a cascade of behavioral responses. These responses are often dose-dependent, ranging from increased alertness and aggression at lower concentrations to panic and dispersal at higher concentrations.[3][4]
Beyond its role in intraspecific communication, 2-methylundecane can also be intercepted by predators and parasitoids who "eavesdrop" on the ants' chemical communication.[5] In this context, the alarm pheromone acts as a kairomone, a chemical signal that benefits the receiver (the predator) at the expense of the emitter (the ant).[6] This dual functionality makes 2-methylundecane a fascinating subject for studying the intricate chemical dynamics of predator-prey relationships.
A Comparative Overview of Ant Alarm Pheromones
To fully appreciate the significance of 2-methylundecane, it is essential to compare it with other well-characterized ant alarm pheromones. Different ant species have evolved to utilize a diverse array of chemical signals for alarm communication, each with its own unique properties and eliciting distinct behavioral repertoires.
| Pheromone Component | Chemical Class | Typical Ant Genera | Primary Behavioral Response |
| 2-Methylundecane | Alkane | Formica | Aggression, Dispersal |
| Undecane | Alkane | Formica, Lasius | Aggressive alarm, recruitment |
| 4-Methyl-3-heptanone | Ketone | Ooceraea, Paraponera | Repulsion at high concentrations, attraction at low concentrations[4] |
| 4-Methyl-3-heptanol | Alcohol | Ooceraea, Paraponera | Initial attraction followed by dispersal[4] |
| Formic Acid | Carboxylic Acid | Formica, Camponotus | Repulsion, defensive spraying |
| Citronellal | Terpenoid | Lasius | Aggressive alarm |
This table provides a simplified overview. The exact composition of alarm pheromones and the resulting behaviors can be species-specific.
The choice of alarm pheromone is often linked to the species' ecology and defensive strategy. For instance, the highly volatile formic acid in Formica species serves as both a chemical weapon and a short-lived alarm signal, ideal for rapidly mobilizing defenses. In contrast, the less volatile alkanes like undecane and 2-methylundecane may create a longer-lasting signal, influencing foraging patterns and territory marking in addition to immediate alarm.
The Experimental Validation Framework
A robust validation of 2-methylundecane's role in predator-prey interactions necessitates a multi-pronged experimental approach. This framework integrates chemical analysis, behavioral assays, and electrophysiology to build a comprehensive and self-validating picture of its function.
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A Comparative Analysis of the Enantiomeric Composition of 2-Methylundecane from Diverse Origins
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 2-Methylundecane
2-Methylundecane (C₁₂H₂₆) is a saturated hydrocarbon featuring a chiral center at the C-2 position, resulting in the existence of two non-superimposable mirror-image isomers: (R)-2-methylundecane and (S)-2-methylundecane.[1] While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit profoundly different biological activities. In the realm of chemical communication, particularly among insects, the specific enantiomeric ratio of a semiochemical is often crucial for its biological function, dictating everything from mate recognition to trail-following behavior.[2]
The biosynthesis of such chiral hydrocarbons in insects is a highly controlled enzymatic process, suggesting that the resulting enantiomeric composition is not random but rather a specific, evolutionarily selected trait.[3] Therefore, the analysis of the enantiomeric distribution of 2-methylundecane from different natural sources, alongside synthetically produced standards, can provide valuable information about its biosynthetic pathways, ecological roles, and potential applications.
Sources of 2-Methylundecane: A Comparative Overview
2-Methylundecane has been identified in a variety of natural and synthetic contexts. This section explores its occurrence and the known or potential variations in its enantiomeric composition across these different origins.
Insect-Derived 2-Methylundecane: A Key Semiochemical
Branched alkanes, including 2-methylundecane, are common components of the cuticular hydrocarbon (CHC) profiles of many insect species.[4][5] These CHCs play a vital role in preventing desiccation and, more importantly, act as a complex chemical language for communication.[2] 2-Methylundecane is also a significant component of the Dufour's gland secretion in several ant species, a gland associated with a variety of social behaviors.[6][7]
While the presence of 2-methylundecane in various ant species such as those from the genera Camponotus, Cataglyphis, and Lasius is well-documented, specific data on its enantiomeric composition in these natural insect sources remains a significant area for further research.[1][6][7] The enantiospecificity of the enzymes involved in insect hydrocarbon biosynthesis strongly suggests that 2-methylundecane is likely produced in a non-racemic form, with one enantiomer predominating.[3] The precise enantiomeric ratio is expected to be species-specific and potentially even vary between different castes within a colony.[6]
Synthetic 2-Methylundecane: A Racemic Benchmark
In a laboratory or industrial setting, the chemical synthesis of 2-methylundecane without the use of chiral catalysts or starting materials typically results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. This racemic mixture serves as a crucial analytical standard for the development of chiral separation methods and as a baseline for comparison with the enantiomeric composition of natural samples. Enantioselective synthesis routes can be employed to produce enantiomerically enriched or pure (R)- and (S)-2-methylundecane, which are essential for bioassays to determine the specific biological activity of each enantiomer.[8][9]
Plant-Derived 2-Methylundecane: An Underexplored Frontier
Plants are known to produce a vast array of hydrocarbons, which are components of their epicuticular waxes and essential oils.[10] While the presence of branched alkanes in plant-derived waxes and volatiles has been reported, the specific enantiomeric composition of these chiral hydrocarbons, including 2-methylundecane, is largely unexplored.[11] Given the stereospecificity of plant biosynthetic enzymes, it is plausible that plant-derived 2-methylundecane also exhibits a specific enantiomeric excess.
Geochemical 2-Methylundecane: A Window into the Past
Branched alkanes are found in geological samples such as crude oil and ancient sediments, where they serve as biomarkers, providing insights into the biological origins of the organic matter.[12][13] The enantiomeric composition of these chiral alkanes can potentially offer further information about their source organisms and the diagenetic processes they have undergone over geological time. However, the analysis of the enantiomeric ratio of specific branched alkanes like 2-methylundecane in geochemical samples is a challenging analytical task that is still in its early stages of investigation.
Experimental Section: Methodologies for Comparative Analysis
To conduct a comparative analysis of the enantiomeric composition of 2-methylundecane from different sources, a robust and validated analytical workflow is essential. This section outlines the key experimental protocols for sample extraction and chiral gas chromatographic analysis.
Extraction of 2-Methylundecane from Various Matrices
The choice of extraction method is critical and depends on the source of the 2-methylundecane.
This protocol is adapted from standard methods for the analysis of insect semiochemicals.[14][15]
Materials:
-
Hexane (HPLC grade)
-
Glass vials with PTFE-lined caps
-
Microsyringes
-
Stereomicroscope
-
Fine-tipped forceps
Procedure:
-
For Cuticular Hydrocarbons:
-
Individual insects are flash-frozen at -20°C.
-
The frozen insect is submerged in a glass vial containing a known volume of hexane (e.g., 200 µL) for 10 minutes to extract the surface hydrocarbons.
-
The insect is removed, and the hexane extract is transferred to a clean vial.
-
-
For Dufour's Gland Secretions:
-
Individual insects are dissected under a stereomicroscope in a saline solution.
-
The Dufour's gland is carefully excised using fine-tipped forceps.
-
The isolated gland is placed in a small glass vial and crushed in a minimal amount of hexane to release its contents.
-
-
Sample Concentration: The resulting hexane extracts can be concentrated under a gentle stream of nitrogen if necessary.
Causality: Hexane is a non-polar solvent that effectively dissolves the hydrophobic hydrocarbons from the insect cuticle and glandular secretions while minimizing the extraction of more polar compounds. The short extraction time for CHCs prevents the extraction of internal lipids.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The separation and quantification of the (R)- and (S)-enantiomers of 2-methylundecane require the use of a chiral stationary phase in a gas chromatograph. Cyclodextrin-based columns are particularly well-suited for the chiral separation of alkanes.[16]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Astec CHIRALDEX® or similar)
GC-MS Parameters (to be optimized):
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 2°C/min to 180°C
-
Hold at 180°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-300
Rationale for Parameter Selection: The slow temperature ramp is crucial for achieving baseline separation of the enantiomers. The mass spectrometer is used for positive identification of 2-methylundecane based on its fragmentation pattern and for quantification using selected ion monitoring (SIM) mode for enhanced sensitivity.
Data Presentation and Interpretation
The results of the chiral GC-MS analysis should be presented in a clear and comparative manner.
Table 1: Comparative Enantiomeric Composition of 2-Methylundecane from Different Sources (Hypothetical Data)
| Source | (R)-2-Methylundecane (%) | (S)-2-Methylundecane (%) | Enantiomeric Excess (ee) (%) | Predominant Enantiomer |
| Formica polyctena (Dufour's Gland) | 95 | 5 | 90 | R |
| Synthetic (Racemic) | 50 | 50 | 0 | None |
| Artemisia annua (Essential Oil) | 70 | 30 | 40 | R |
| Geochemical (Shale Extract) | 55 | 45 | 10 | R |
Interpretation: The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated as: ee (%) = |(%R - %S)|
A non-zero ee in natural samples provides strong evidence of a biological origin and stereospecific biosynthesis.
Visualizing the Analytical Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
Caption: Process of chiral separation and detection by GC-MS.
Conclusion and Future Directions
The comparative analysis of the enantiomeric composition of 2-methylundecane from diverse sources offers a powerful tool for understanding its biological significance and origins. While the presence of this chiral hydrocarbon is noted in various natural systems, a significant gap exists in the literature regarding its specific enantiomeric ratios. Future research should focus on:
-
Quantitative Enantiomeric Analysis: Determining the precise enantiomeric ratios of 2-methylundecane in a wide range of insect species, plants, and geochemical samples.
-
Biosynthetic Pathway Elucidation: Investigating the enzymes responsible for the stereospecific biosynthesis of 2-methylundecane in insects and plants.
-
Behavioral Bioassays: Using enantiomerically pure standards to elucidate the specific biological functions of (R)- and (S)-2-methylundecane in insect communication.
By addressing these research questions, we can gain a more complete understanding of the role of chirality in the natural world and unlock potential applications for these stereoisomers in areas such as pest management and the development of novel bioactive compounds.
References
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Canhoto, O., & Touboul, D. (2021). Enantiomeric Natural Products: Occurrence and Biogenesis. Molecules, 26(11), 3143. [Link]
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Craig, R. A., Roizen, J. L., Smith, R. C., Jones, A. C., Virgil, S. C., & Stoltz, B. M. (2015). Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. Organic & Biomolecular Chemistry, 13(45), 11045-11048. [Link]
- Billen, J., & Morgan, E. D. (1988). Contents of Dufour glands in some formicine ants: queens and workers of Camponotus aethiops and a re-examination of Lasius fuliginosus. Netherlands Journal of Zoology, 38(2-4), 163-172.
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Zhou, F., Liao, K., Yu, J. S., Gao, W. M., & Zhou, J. (2015). Catalytic Asymmetric Sulfenylation to Structurally Diverse Dithioketals. Chemical Communications, 51(78), 14604-14607. [Link]
- Martin, S. J., Kather, R., & Drijfhout, F. P. (2013). The role of cuticular hydrocarbons in insects. In Insect hydrocarbons: biology, biochemistry, and chemical ecology (pp. 1-36). Cambridge University Press.
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Stroh, C., & Tolasch, T. (2022). Inter- and Intrasexual Variation in Cuticular Hydrocarbons in Trichrysis cyanea (Linnaeus, 1758) (Hymenoptera: Chrysididae). Insects, 13(2), 165. [Link]
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- Blomquist, G. J., & Jackson, L. L. (1979). Chemistry and biochemistry of insect waxes. Progress in lipid research, 17(4), 319-345.
- Menzel, F., & Schmitt, T. (2012). Cuticular hydrocarbons in insects. Cellular and Molecular Life Sciences, 69(11), 1741-1760.
- Lockey, K. H. (1988). Lipids of the insect cuticle: origin, composition and function.
- Martin, S. J., & Drijfhout, F. P. (2009). A review of ant cuticular hydrocarbons. Journal of Chemical Ecology, 35(10), 1151-1161.
- Farrimond, P., & Eglinton, G. (1990). The geochemistry of branched alkanes in a coastal sediment and in some ancient sediments. Organic Geochemistry, 16(1-3), 491-501.
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Mpuru, S., Blomquist, G. J., Schal, C., Roux, M., Kuenzli, M., & Tittiger, C. (2001). Pheromone biosynthesis in the German cockroach: the terminal reactions are catalyzed by a microsomal fatty acid synthase. Proceedings of the National Academy of Sciences, 98(16), 9031-9036. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Chen, X., et al. (2023). Chemical Components of Dufour's and Venom Glands in Camponotus japonicus (Hymenoptera, Formicidae). Insects, 14(8), 661. [Link]
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El-Sayed, A. M. (2019). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23459, 2-Methylundecane. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
